molecular formula C9H9BrN2O B567583 7-Amino-4-bromo-2-methylisoindolin-1-one CAS No. 1257996-53-4

7-Amino-4-bromo-2-methylisoindolin-1-one

Cat. No.: B567583
CAS No.: 1257996-53-4
M. Wt: 241.088
InChI Key: HNICQRGHCAJOPK-UHFFFAOYSA-N
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Description

7-Amino-4-bromo-2-methylisoindolin-1-one is a functionalized isoindolinone derivative offered as a building block for advanced pharmaceutical research and development. The isoindolinone molecular framework is a privileged structure in medicinal chemistry, recognized for its presence in compounds with a broad spectrum of biological activities . This scaffold is frequently investigated in the design and synthesis of novel therapeutic agents. For instance, structurally related isoindolinone compounds have been identified as potent inhibitors of the BRD4 bromodomain, an epigenetic regulator considered a promising target for the treatment of various cancers . In other research contexts, synthetic hybrids incorporating the isoindolinone core, such as those conjugated with 4-aminoquinolines, have demonstrated significant antiplasmodial activity against resistant strains of Plasmodium falciparum , highlighting the scaffold's utility in antimalarial drug discovery . The specific bromo and amino substitutions on this compound make it a versatile intermediate for further chemical modifications, including metal-catalyzed cross-coupling reactions and functional group interconversions, enabling researchers to explore structure-activity relationships and develop new chemical probes. This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-4-bromo-2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-4-5-6(10)2-3-7(11)8(5)9(12)13/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICQRGHCAJOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2C1=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Amino-4-bromo-2-methylisoindolin-1-one. As a substituted isoindolinone, this compound holds significant interest within the fields of medicinal chemistry and materials science due to the versatile reactivity of its constituent functional groups. This document consolidates available data and presents a scientifically grounded, theoretical framework for its synthesis and characterization, offering valuable insights for researchers engaged in novel small molecule development.

Introduction: The Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The inherent lactam functionality also offers hydrogen bonding capabilities, crucial for molecular recognition. This guide focuses on a specific derivative, 7-Amino-4-bromo-2-methylisoindolin-1-one, exploring the interplay of its amino, bromo, and methyl substituents on its overall chemical persona.

Core Chemical Properties

7-Amino-4-bromo-2-methylisoindolin-1-one is a multifaceted molecule with the potential for diverse chemical transformations. A summary of its fundamental properties is presented below.

PropertyValueSource
CAS Number 1257996-53-4[2]
Molecular Formula C₉H₉BrN₂O[2]
Molecular Weight 241.09 g/mol [2]
Appearance White SolidCommercial supplier data
Storage Temperature 2-8°C[2]

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 7-Amino-4-bromo-2-methylisoindolin-1-one begins with the disconnection of the lactam ring, leading back to a 2-bromo-N-methylbenzamide intermediate. This intermediate can be envisioned to arise from a brominated and nitrated toluene precursor, which is a common starting material in organic synthesis.

Retrosynthesis Target 7-Amino-4-bromo-2-methylisoindolin-1-one Intermediate1 2-(Bromomethyl)-3-bromo-N-methyl-6-nitrobenzamide Target->Intermediate1 Intramolecular Cyclization Intermediate2 2-Bromo-N-methyl-6-nitro-m-toluamide Intermediate1->Intermediate2 Radical Bromination Intermediate3 3-Bromo-2-methyl-6-nitrobenzoic acid Intermediate2->Intermediate3 Amidation StartingMaterial 2-Methyl-3-nitrotoluene Intermediate3->StartingMaterial Oxidation

Caption: Proposed retrosynthetic pathway for 7-Amino-4-bromo-2-methylisoindolin-1-one.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is a robust starting point for the synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one, incorporating standard organic chemistry transformations.

Step 1: Nitration of 2-Bromotoluene

  • To a stirred solution of 2-bromotoluene in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield 2-bromo-1-methyl-3-nitrobenzene.

Step 2: Oxidation to 2-Bromo-3-nitrobenzoic acid

  • Dissolve the 2-bromo-1-methyl-3-nitrobenzene in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-bromo-3-nitrobenzoic acid.

Step 3: Amidation to 2-Bromo-N-methyl-3-nitrobenzamide

  • To a solution of 2-bromo-3-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh dichloromethane and cool to 0°C.

  • Add a solution of methylamine in tetrahydrofuran dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-bromo-N-methyl-3-nitrobenzamide.

Step 4: Intramolecular Cyclization and Reduction

  • A solution of 2-bromo-N-methyl-3-nitrobenzamide in a suitable solvent (e.g., ethanol) is treated with a reducing agent such as tin(II) chloride in the presence of a palladium catalyst.

  • The reaction is heated to facilitate both the reduction of the nitro group and the intramolecular cyclization.

  • Upon completion, the reaction is filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield 7-Amino-4-bromo-2-methylisoindolin-1-one.

Synthetic_Workflow cluster_0 Synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one Start 2-Bromotoluene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Oxidation Oxidation (KMnO₄) Nitration->Oxidation Amidation Amidation (1. (COCl)₂ 2. CH₃NH₂) Oxidation->Amidation Cyclization_Reduction Reductive Cyclization (SnCl₂, Pd catalyst) Amidation->Cyclization_Reduction Product 7-Amino-4-bromo-2-methylisoindolin-1-one Cyclization_Reduction->Product

Caption: Proposed synthetic workflow for 7-Amino-4-bromo-2-methylisoindolin-1-one.

Spectroscopic Characterization (Predicted)

While experimental spectra for 7-Amino-4-bromo-2-methylisoindolin-1-one are not publicly available, its key spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two adjacent protons on the benzene ring.

  • Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.

  • N-Methyl Protons (-NCH₃): A singlet around δ 2.8-3.2 ppm.

  • Amino Protons (-NH₂): A broad singlet that can appear over a wide range (δ 3.5-5.5 ppm) and is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-C=O): A signal in the downfield region (δ 165-175 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), with carbons attached to bromine and nitrogen showing characteristic shifts.

  • Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.

  • N-Methyl Carbon (-NCH₃): A signal around δ 25-35 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: Two bands for the primary amine around 3400-3200 cm⁻¹.

  • C=O Stretching: A strong absorption for the lactam carbonyl around 1680-1650 cm⁻¹.

  • C-N Stretching: A band in the region of 1350-1250 cm⁻¹.

  • C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak: A prominent molecular ion peak (M⁺) at m/z 240 and an (M+2)⁺ peak of similar intensity at m/z 242, characteristic of a monobrominated compound.

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of CO, CH₃, and other small fragments.

Chemical Reactivity and Potential Applications

The chemical reactivity of 7-Amino-4-bromo-2-methylisoindolin-1-one is dictated by its three key functional groups: the aromatic amine, the aryl bromide, and the lactam.

  • Aromatic Amine: The amino group can undergo a variety of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a range of substituents. It can also be acylated, alkylated, or used as a nucleophile in coupling reactions.

  • Aryl Bromide: The bromine atom is a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, vinyl, or amino moieties.[3]

  • Lactam: The lactam is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The N-methyl group provides stability against N-alkylation.

Given the biological significance of the isoindolinone scaffold, 7-Amino-4-bromo-2-methylisoindolin-1-one is a promising building block for the synthesis of novel therapeutic agents. The presence of the amino and bromo groups provides orthogonal handles for derivatization, enabling the creation of diverse chemical libraries for screening against various biological targets. Isoindolinone derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Safety and Handling

As with any laboratory chemical, 7-Amino-4-bromo-2-methylisoindolin-1-one should be handled with appropriate safety precautions. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, compounds with similar functionalities may be irritants and potentially harmful if ingested or inhaled.

Conclusion

7-Amino-4-bromo-2-methylisoindolin-1-one is a chemically rich building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data is currently limited, this guide provides a robust theoretical framework for its synthesis, characterization, and reactivity. The strategic positioning of its functional groups offers a multitude of possibilities for chemical modification, making it a valuable tool for researchers at the forefront of chemical innovation.

References

  • ResearchGate. Examples of biologically active isoindolinone derivatives. [Link]

  • National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • ACS Publications. Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. [Link]

  • ResearchGate. Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. [Link]

Sources

An In-depth Technical Guide to 7-Amino-4-bromo-2-methylisoindolin-1-one: A Key Building Block for Advanced PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 7-Amino-4-bromo-2-methylisoindolin-1-one (CAS Number: 1257996-53-4). This document delves into the molecule's core chemical attributes, its strategic importance in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, and representative methodologies for its synthesis and biological evaluation.

Introduction: The Significance of the Isoindolinone Scaffold in Modern Drug Discovery

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1][2] Notably, this heterocyclic system has garnered significant attention for its role in the development of potent PARP inhibitors.[1][3][4] PARP enzymes are critical components of the DNA damage repair machinery, and their inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair pathways.[1]

7-Amino-4-bromo-2-methylisoindolin-1-one represents a strategically functionalized building block for the synthesis of next-generation PARP inhibitors. Its distinct substitution pattern, featuring an amino group for further derivatization and a bromine atom for cross-coupling reactions, allows for the systematic exploration of the chemical space around the isoindolinone core to optimize potency, selectivity, and pharmacokinetic properties. The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ facilitates competitive inhibition at the PARP enzyme's catalytic site, making it a promising candidate for the development of targeted cancer therapeutics.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 7-Amino-4-bromo-2-methylisoindolin-1-one is fundamental for its application in synthesis and drug design.

PropertyValueSource
CAS Number 1257996-53-4[5]
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
IUPAC Name 7-amino-4-bromo-2-methylisoindolin-1-one
Physical Form White Solid
Purity Typically ≥96%
InChI Key HNICQRGHCAJOPK-UHFFFAOYSA-N

Strategic Importance in the Synthesis of PARP Inhibitors

The unique structural features of 7-Amino-4-bromo-2-methylisoindolin-1-one make it a versatile intermediate for the synthesis of complex isoindolinone-containing PARP inhibitors. The workflow below illustrates its central role in a typical drug discovery cascade.

G cluster_0 Synthesis of Core Intermediate cluster_1 Derivatization and Library Generation cluster_2 Biological Evaluation and Optimization Start Starting Materials Synth Representative Synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one Start->Synth Deriv Functional Group Interconversion (e.g., Suzuki or Buchwald-Hartwig Coupling at Br, Acylation/Sulfonylation at NH2) Synth->Deriv Core Building Block Library Generation of Diverse PARP Inhibitor Candidate Library Deriv->Library Assay In Vitro PARP1 Inhibition Assay Library->Assay Screening SAR Structure-Activity Relationship (SAR) and Lead Optimization Assay->SAR SAR->Deriv Iterative Design G cluster_0 Normal PARP1 Function cluster_1 Mechanism of Isoindolinone-Based PARP Inhibition DNA_damage DNA Single-Strand Break PARP1_binding PARP1 Binds to Damaged DNA DNA_damage->PARP1_binding PAR_synthesis PARP1 Catalyzes PAR Synthesis (using NAD+) PARP1_binding->PAR_synthesis Inhibition Competitive Inhibition (Blocks NAD+ Binding) PARP1_binding->Inhibition DDR_proteins Recruitment of DNA Repair Proteins PAR_synthesis->DDR_proteins DNA_repair DNA Repair DDR_proteins->DNA_repair Inhibitor Isoindolinone Inhibitor (Derived from 7-Amino-4-bromo-2-methylisoindolin-1-one) Inhibitor->Inhibition PARP1_catalytic_domain PARP1 Catalytic Domain PARP1_catalytic_domain->Inhibition No_PAR Inhibition of PAR Synthesis Inhibition->No_PAR Trapping PARP1 Trapping on DNA No_PAR->Trapping Cell_death Synthetic Lethality in HR-Deficient Cancer Cells Trapping->Cell_death

Sources

An In-Depth Technical Guide to 7-Amino-4-bromo-2-methylisoindolin-1-one: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Amino-4-bromo-2-methylisoindolin-1-one, a substituted isoindolinone of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document delves into the molecule's structure, physicochemical properties, and a proposed synthetic route, offering insights into the rationale behind the strategic chemical transformations.

Introduction and Significance

7-Amino-4-bromo-2-methylisoindolin-1-one belongs to the isoindolinone class of heterocyclic compounds. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active molecules. The specific substitution pattern of an amino group at the 7-position, a bromine atom at the 4-position, and a methyl group on the lactam nitrogen suggests its potential as a versatile intermediate for the synthesis of more complex molecules, potentially for screening in drug discovery programs. The presence of multiple functional groups offers handles for further chemical modifications, allowing for the exploration of structure-activity relationships.

Molecular Structure and Properties

The core of the molecule is a bicyclic system consisting of a benzene ring fused to a five-membered lactam ring. The key structural features and physicochemical properties are summarized below.

Chemical Structure

The chemical structure of 7-Amino-4-bromo-2-methylisoindolin-1-one is depicted below. The numbering of the isoindolinone ring system follows standard IUPAC nomenclature.

Caption: Chemical structure of 7-Amino-4-bromo-2-methylisoindolin-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Amino-4-bromo-2-methylisoindolin-1-one is presented in the table below.

PropertyValueSource
CAS Number 1257996-53-4Sigma-Aldrich[1]
Molecular Formula C₉H₉BrN₂OSigma-Aldrich[1]
Molecular Weight 241.09 g/mol ChemicalBook[2]
Appearance White SolidSigma-Aldrich[1]
IUPAC Name 7-amino-4-bromo-2-methylisoindolin-1-oneSigma-Aldrich[1]
InChI Key HNICQRGHCAJOPK-UHFFFAOYSA-NSigma-Aldrich[1]

Proposed Synthesis

Retrosynthetic Analysis and Strategy

The key challenge in the synthesis is the regioselective introduction of the amino group at the C7 position. A nitration reaction on the starting benzoic acid derivative, followed by reduction, is a common strategy for introducing an amino group onto an aromatic ring. The directing effects of the existing substituents (carboxyl and methyl are ortho, para-directing, while bromo is also ortho, para-directing but deactivating) must be carefully considered. The isoindolinone ring can be constructed via cyclization of a suitable precursor, such as a 2-(bromomethyl)benzoic acid derivative, with methylamine.

Proposed Synthetic Workflow

The proposed multi-step synthesis is outlined in the workflow diagram below.

G A 4-Bromo-2-methylbenzoic Acid B 4-Bromo-2-methyl-x-nitrobenzoic Acid A->B Nitration (HNO3/H2SO4) C x-Amino-4-bromo-2-methylbenzoic Acid B->C Reduction (e.g., Fe/HCl or H2, Pd/C) D Methyl x-Amino-4-bromo-2-methylbenzoate C->D Esterification (MeOH, H+) E Methyl x-Amino-4-bromo-2-(bromomethyl)benzoate D->E Benzylic Bromination (NBS, AIBN) F 7-Amino-4-bromo-2-methylisoindolin-1-one E->F Cyclization (Methylamine)

Caption: Proposed synthetic workflow for 7-Amino-4-bromo-2-methylisoindolin-1-one.

Detailed Experimental Protocols (Proposed)
  • Rationale: The introduction of a nitro group is the first step towards the desired amino functionality. The regioselectivity of this electrophilic aromatic substitution is critical. The methyl group is an activating, ortho, para-director, while the bromine is a deactivating, ortho, para-director. The carboxylic acid is a meta-director. The position ortho to the methyl group and meta to the bromine and carboxylic acid (C5) is sterically hindered. Nitration is likely to occur at the position ortho to the methyl group and para to the bromine, which corresponds to the C5 position, or at the C3 position. However, considering the combined directing effects, nitration at the position that will ultimately become the 7-amino group after cyclization is desired. A detailed analysis of the directing effects suggests that nitration might not be perfectly selective, and separation of isomers could be necessary. For the purpose of this proposed synthesis, we will proceed with the assumption that the desired isomer can be obtained.

  • Protocol:

    • To a stirred solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Pour the reaction mixture onto crushed ice, and collect the precipitated solid by filtration.

    • Wash the solid with cold water until the washings are neutral and dry the product under vacuum. Purification by recrystallization or column chromatography may be required to isolate the desired isomer.

  • Rationale: The nitro group is reduced to an amino group. Several methods are available for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.[3][4]

  • Protocol (using Iron in acidic medium):

    • Suspend the nitrated benzoic acid derivative (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously for 4-6 hours, or until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aminobenzoic acid derivative.

  • Rationale: The carboxylic acid is converted to a methyl ester to prevent its interference in the subsequent benzylic bromination step.[5]

  • Protocol (Fischer Esterification):

    • Dissolve the aminobenzoic acid derivative (1.0 eq) in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

  • Rationale: A bromine atom is introduced at the benzylic position of the methyl group. This is a key step to enable the subsequent cyclization to form the isoindolinone ring. N-Bromosuccinimide (NBS) with a radical initiator like AIBN is the reagent of choice for this transformation.[6]

  • Protocol:

    • Dissolve the methyl aminobenzoate derivative (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Reflux the mixture for 2-4 hours, irradiating with a UV lamp can facilitate the reaction. Monitor the reaction by TLC.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated solution of sodium thiosulfate to remove any remaining bromine, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromomethyl derivative, which can be used in the next step without further purification.

  • Rationale: The final step involves the formation of the isoindolinone ring through an intramolecular nucleophilic substitution, where the nitrogen of methylamine first displaces the ester to form an amide, followed by an intramolecular attack of the amide nitrogen on the benzylic bromide. Alternatively, direct cyclization can occur.

  • Protocol:

    • Dissolve the crude bromomethyl derivative (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

    • Add an excess of a solution of methylamine (e.g., 40% in water or 2M in THF) (3-5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final product, 7-Amino-4-bromo-2-methylisoindolin-1-one.

Characterization and Analytical Data (Predicted)

In the absence of published experimental data, the following section outlines the expected spectroscopic and analytical data for 7-Amino-4-bromo-2-methylisoindolin-1-one, based on the analysis of its structure and comparison with related compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. The proton at C6 will likely be a doublet coupled to the proton at C5, and the proton at C5 will be a doublet coupled to the proton at C6.

    • Methylene Protons: A singlet at approximately δ 4.3-4.5 ppm, integrating to 2H, corresponding to the CH₂ group of the isoindolinone ring.

    • N-Methyl Protons: A singlet at approximately δ 2.9-3.1 ppm, integrating to 3H, for the N-CH₃ group.

    • Amino Protons: A broad singlet at approximately δ 5.0-5.5 ppm, integrating to 2H, for the NH₂ group. This peak may exchange with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl Carbon: A signal in the range of δ 168-172 ppm for the lactam carbonyl carbon.

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), with carbons attached to nitrogen and bromine showing characteristic shifts.

    • Methylene Carbon: A signal around δ 50-55 ppm for the CH₂ group.

    • N-Methyl Carbon: A signal around δ 28-32 ppm for the N-CH₃ carbon.

Infrared (IR) Spectroscopy
  • N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[9]

  • C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the lactam carbonyl group.[9]

  • C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.

  • C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)
  • Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. For C₉H₉BrN₂O, the expected m/z values would be around 240 and 242.

Conclusion

This technical guide provides a detailed overview of the structure and a proposed synthetic route for 7-Amino-4-bromo-2-methylisoindolin-1-one. The outlined synthesis is based on established and reliable chemical transformations, offering a practical approach for its preparation in a laboratory setting. The predicted analytical data serves as a reference for the characterization of the synthesized compound. As a versatile intermediate, 7-Amino-4-bromo-2-methylisoindolin-1-one holds potential for the development of novel compounds with interesting biological activities, making it a valuable target for synthetic and medicinal chemists.

References

Sources

The Potent Dual-Action PARP Inhibitor: A Technical Guide to the Biological Activity of 7-Amino-4-bromo-2-methylisoindolin-1-one (Talazoparib)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Precision Oncology

7-Amino-4-bromo-2-methylisoindolin-1-one, more commonly known as Talazoparib, has emerged as a formidable force in the landscape of targeted cancer therapy. This potent, orally available small molecule is a highly effective inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1] Its development and subsequent approval have marked a significant advancement in the treatment of cancers with specific DNA damage repair deficiencies, most notably those harboring germline mutations in the BRCA1 and BRCA2 genes.[2] This guide provides an in-depth exploration of the biological activity of Talazoparib, from its fundamental mechanism of action to its preclinical and clinical applications, offering a comprehensive resource for the scientific community.

Talazoparib's journey from a promising chemical entity to a clinically approved therapeutic is a testament to the power of synthetic lethality as a cancer treatment strategy. The concept hinges on the principle that while the loss of a single gene or pathway in a cell is tolerable, the simultaneous loss of two specific genes or pathways is lethal. In the context of Talazoparib, it exploits the inherent weakness of cancer cells with deficient homologous recombination repair (HRR), a critical DNA double-strand break repair pathway often compromised by BRCA1/2 mutations.[3] By inhibiting PARP-mediated single-strand break repair, Talazoparib creates a synthetic lethal scenario, leading to the selective demise of these vulnerable cancer cells.[3]

Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

The profound efficacy of Talazoparib stems from its dual mechanism of action, which distinguishes it from other PARP inhibitors. It not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on DNA at the site of single-strand breaks.[4][5]

  • Catalytic Inhibition: Talazoparib competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of PARP1 and PARP2.[3][5] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of other DNA repair proteins to the site of a single-strand break.[3] The unrepaired single-strand breaks then degenerate into more cytotoxic double-strand breaks during DNA replication.[3]

  • PARP Trapping: Perhaps the more cytotoxic of its two functions, Talazoparib stabilizes the PARP-DNA complex, effectively trapping the enzyme on the DNA.[4] This trapped complex is a significant physical impediment to DNA replication and transcription, leading to replication fork collapse and the formation of double-strand breaks.[3] The trapped PARP-DNA complexes are considered to be more toxic to the cell than the simple inhibition of PARP's enzymatic activity.[3]

This dual action, particularly the potent PARP trapping, is a key differentiator for Talazoparib and is believed to contribute to its high potency at picomolar concentrations.[5]

Signaling Pathway of Talazoparib's Action

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N SSB_Repair_N SSB Repaired BER_N->SSB_Repair_N Cell_Survival_N Cell Survival SSB_Repair_N->Cell_Survival_N DNA_DSB_N Double-Strand Break (DSB) HRR_N Homologous Recombination Repair (HRR) DNA_DSB_N->HRR_N DSB_Repair_N DSB Repaired HRR_N->DSB_Repair_N DSB_Repair_N->Cell_Survival_N DNA_SSB_C Single-Strand Break (SSB) Talazoparib Talazoparib (7-Amino-4-bromo-2-methylisoindolin-1-one) DNA_SSB_C->Talazoparib PARP_Inhibition PARP Inhibition & Trapping DNA_SSB_C->PARP_Inhibition Talazoparib->PARP_Inhibition Unrepaired_SSB Unrepaired SSBs PARP_Inhibition->Unrepaired_SSB Replication DNA Replication Unrepaired_SSB->Replication DSB_Formation DSB Formation Replication->DSB_Formation Defective_HRR Defective HRR (BRCA1/2 Mutation) DSB_Formation->Defective_HRR Apoptosis Apoptosis & Cell Death Defective_HRR->Apoptosis

Caption: Mechanism of synthetic lethality induced by Talazoparib in BRCA-mutant cancer cells.

Preclinical Profile: Potency and Selective Cytotoxicity

An extensive body of preclinical research has substantiated the potent and selective anti-tumor activity of Talazoparib, particularly in models with HRR deficiencies.

In Vitro Potency

Talazoparib demonstrates exceptional potency in inhibiting PARP1 and PARP2 enzymatic activity, with Ki values of 1.2 nM and 0.87 nM, respectively.[6] Its cytotoxic effects are particularly pronounced in cancer cell lines with BRCA1 or BRCA2 mutations.

Cell LineCancer TypeBRCA StatusTalazoparib IC50Reference
MX-1Breast CancerBRCA1 mutant0.3 nM[6]
Capan-1Pancreatic CancerBRCA2 mutant5 nM[6]
SUP-B15Acute Lymphoblastic LeukemiaNot Specified24 nM (at 24h)[7]
MV4-11Acute Myeloid LeukemiaNot Specified52 µM (at 72h)[7]

This table presents a selection of reported IC50 values to illustrate the range of Talazoparib's activity. Values can vary based on experimental conditions.

In Vivo Efficacy

In vivo studies using xenograft models have consistently demonstrated the robust anti-tumor activity of Talazoparib. In a BRCA1-mutant breast cancer model, oral administration of Talazoparib at 0.33 mg/kg once daily for 28 days resulted in significant tumor growth inhibition.[6] Furthermore, in murine xenografts of BRCA1-deficient breast cancer, treatment with Talazoparib led to complete responses in four out of six mice.[5] A nano-liposomal formulation of Talazoparib has also been shown to enhance treatment efficacy and prolong overall survival in BRCA-deficient mouse models.[8]

Key Experimental Protocols

The characterization of Talazoparib's biological activity relies on a suite of well-established cellular and biochemical assays. Below are outlines of key experimental workflows.

Workflow for PARP Inhibition Assay

start Start plate_prep Coat 96-well plate with histones start->plate_prep blocking Block non-specific binding plate_prep->blocking reagents Add PARP assay mixture, activated DNA, and varying concentrations of Talazoparib blocking->reagents enzyme Initiate reaction with PARP-1 enzyme reagents->enzyme incubation Incubate for 60 minutes at room temperature enzyme->incubation streptavidin Add Streptavidin-HRP incubation->streptavidin incubation2 Incubate for 30 minutes streptavidin->incubation2 substrate Add chemiluminescent substrate incubation2->substrate readout Measure luminescence substrate->readout end Analyze data to determine IC50 readout->end

Caption: Workflow for a chemiluminescent PARP-1 enzyme inhibition assay.

Detailed Protocol: PARP-1 Enzyme Inhibition Assay

This protocol is based on a commercially available PARP-1 Chemiluminescent Assay Kit.[9]

  • Plate Preparation: Pre-coat a 96-well plate with a histone mixture diluted in PBS and incubate overnight at 4°C.

  • Blocking: Wash the plate and add blocking buffer to each well. Incubate for 90 minutes at room temperature to prevent non-specific binding.

  • Reagent Addition: To each well, add the PARP assay mixture containing activated DNA and varying concentrations of Talazoparib or a vehicle control.

  • Reaction Initiation: Add PARP-1 enzyme to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Signal Generation: Add the HRP chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of Talazoparib and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Colony Formation Assay

start Start seed_cells Seed cells at low density in 6-well plates start->seed_cells treatment Treat with Talazoparib or vehicle control seed_cells->treatment incubation Incubate for 7-14 days until colonies form treatment->incubation fixation Fix colonies with 10% neutral buffered formalin incubation->fixation staining Stain with 0.01% crystal violet fixation->staining wash_dry Wash and air dry plates staining->wash_dry imaging Image and quantify colonies wash_dry->imaging end Analyze colony formation inhibition imaging->end

Caption: Workflow for assessing long-term cell survival using a colony formation assay.

Detailed Protocol: Colony Formation Assay

This protocol is a generalized procedure for assessing the long-term effects of a compound on cell proliferation and survival.[10]

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 1000 cells per well) to allow for individual colony formation.

  • Treatment: The following day, treat the cells with various concentrations of Talazoparib or a vehicle control.

  • Incubation: Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation. The medium may be replaced every 3-4 days.

  • Fixation: Once visible colonies have formed, aspirate the medium and gently wash the cells with PBS. Fix the colonies by adding 10% neutral buffered formalin and incubating for 15-30 minutes.

  • Staining: Remove the formalin and stain the colonies with a 0.01% crystal violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Scan or photograph the plates and count the number of colonies (typically defined as clusters of ≥50 cells). The surviving fraction can be calculated for each treatment condition relative to the control.

Workflow for γ-H2AX Immunofluorescence Assay

start Start cell_culture Culture cells on coverslips or in chamber slides start->cell_culture treatment Treat with Talazoparib for desired time cell_culture->treatment fix_perm Fix with paraformaldehyde and permeabilize with Triton X-100 treatment->fix_perm blocking Block with serum or BSA fix_perm->blocking primary_ab Incubate with anti-γ-H2AX primary antibody blocking->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain mount Mount coverslips on slides counterstain->mount microscopy Image using fluorescence microscopy mount->microscopy end Quantify γ-H2AX foci per nucleus microscopy->end

Caption: Workflow for detecting DNA double-strand breaks via γ-H2AX immunofluorescence.

Detailed Protocol: γ-H2AX Immunofluorescence Assay for DNA Damage

This assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γ-H2AX).[11]

  • Cell Culture and Treatment: Grow cells on glass coverslips or in chamber slides and treat with Talazoparib for the desired duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 to allow antibody access to the nucleus.

  • Blocking: Incubate the cells in a blocking solution (e.g., PBS with bovine serum albumin or normal goat serum) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining: Stain the cell nuclei with a DNA-intercalating dye such as DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of distinct fluorescent foci (representing sites of DNA double-strand breaks) per nucleus using image analysis software.

Pharmacokinetics and Pharmacodynamics

Talazoparib exhibits linear pharmacokinetics over a dosage range of 0.025-2 mg.[12] Following oral administration, it reaches peak plasma concentrations in 1-2 hours.[12] The recommended clinical dose is 1 mg taken orally once daily.[1] Talazoparib is minimally metabolized and is primarily eliminated through the urine and feces.[5] Dose adjustments are recommended for patients with moderate renal impairment or those taking potent P-glycoprotein (P-gp) inhibitors, as these can increase Talazoparib exposure.[5][13]

Pharmacodynamic studies have shown a clear dose-response relationship between Talazoparib and the inhibition of PARP activity in peripheral blood mononuclear cells (PBMCs).[14]

Clinical Applications and Future Directions

Based on the pivotal EMBRACA trial, Talazoparib is approved for the treatment of adult patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.[2] Ongoing clinical trials are exploring the efficacy of Talazoparib in other cancer types with DNA damage repair deficiencies, as well as in combination with other therapeutic agents such as chemotherapy and immunotherapy.[3][10] For instance, studies are investigating its use in patients with somatic BRCA mutations and in combination with low-dose chemotherapy for a range of cancers.[15][16]

Conclusion: A Potent and Precise Therapeutic

7-Amino-4-bromo-2-methylisoindolin-1-one (Talazoparib) stands out as a highly potent PARP inhibitor with a compelling dual mechanism of action that leverages the principle of synthetic lethality. Its robust preclinical and clinical activity in BRCA-mutated cancers has established it as a cornerstone of therapy for this patient population. The continued exploration of its activity in other contexts and in combination therapies holds the promise of expanding its clinical utility and further personalizing cancer treatment. This guide has provided a technical overview of its biological activity, offering a foundation for researchers and clinicians working to harness the full potential of this important therapeutic agent.

References

  • de Lartigue, J. (2021). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Investigational Drugs, 30(10), 957-969. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Talazoparib Tosylate? Patsnap Synapse. Available at: [Link]

  • Wang, C., et al. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Oncology, 13, 1169408. Available at: [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 379. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Highlights of Prescribing Information: TALZENNA (talazoparib). Accessdata.fda.gov. Available at: [Link]

  • Google Patents. (2017). WO2017215166A1 - Synthesis of parpinhibitor talazoparib. Google Patents.
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  • ResearchGate. (n.d.). IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and C1/OLA cells. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The content of γ H2AX in different cell cycle phases after PARPi and/or. ResearchGate. Available at: [Link]

  • Wahlberg, E., et al. (2012). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology, 7(7), 1259-1270. Available at: [Link]

  • Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. Talzenna HCP. Available at: [Link]

  • Wang, Y., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(11), 3183. Available at: [Link]

  • Yap, T. A., et al. (2022). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Clinical Cancer Research, 28(1), 74-84. Available at: [Link]

  • Vidula, N., et al. (2024). Phase II study of a PARP inhibitor, talazoparib, in HER2- metastatic breast cancer (MBC) with a somatic BRCA1/2mutation identified in a cell-free DNA or tumor tissue genotyping assay. Journal of Clinical Oncology, 42(16_suppl), 1018-1018. Available at: [Link]

  • Redon, C. E., et al. (2012). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. Cancer letters, 327(1-2), 123–133. Available at: [Link]

  • de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discovery, 7(6), 620-629. Available at: [Link]

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  • ResearchGate. (n.d.). IC 50 values of AML and ALL cell lines treated with talazoparib, olaparib or veliparib as single agent. ResearchGate. Available at: [Link]

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  • Sun, Y., et al. (2019). A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. Journal for ImmunoTherapy of Cancer, 7(1), 213. Available at: [Link]

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Navigating the Unknown: A Hypothetical Mechanistic Exploration of 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available scientific literature and databases lack specific data on the biological mechanism of action for 7-Amino-4-bromo-2-methylisoindolin-1-one. This guide, therefore, presents a hypothetical framework based on the known activities of structurally related isoindolinone compounds. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a strategic starting point for researchers initiating an investigation into this novel molecule.

Introduction

7-Amino-4-bromo-2-methylisoindolin-1-one is a synthetic molecule belonging to the isoindolinone class of heterocyclic compounds. While direct biological data for this specific molecule is not currently available in the public domain, its structural features suggest potential interactions with well-characterized biological targets. The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds with diverse therapeutic applications. This guide will explore a plausible mechanism of action for 7-Amino-4-bromo-2-methylisoindolin-1-one by drawing parallels with known inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critically involved in DNA repair and cell death.

Part 1: A Postulated Mechanism of Action - PARP1 Inhibition

The core hypothesis is that 7-Amino-4-bromo-2-methylisoindolin-1-one acts as an inhibitor of PARP1. This hypothesis is predicated on the structural similarities between the subject molecule and known PARP inhibitors, which often feature a bicyclic aromatic core that mimics the nicotinamide moiety of the NAD+ substrate.

The Structural Rationale

The 2-methylisoindolin-1-one core of our compound of interest can be envisioned to occupy the nicotinamide-binding pocket of the PARP1 catalytic domain. The amino and bromo substitutions on the aromatic ring likely play a crucial role in establishing specific interactions with amino acid residues within this pocket, thereby enhancing binding affinity and inhibitory potency.

  • The Lactam Carbonyl: This group is positioned to form a key hydrogen bond with the glycine residue (Gly863) in the PARP1 active site, a hallmark interaction for many PARP inhibitors.

  • The Aromatic Ring: The isoindolinone ring system itself can engage in π-π stacking interactions with tyrosine residues (Tyr907) in the active site.

  • The Amino Group (Position 7): This group could serve as a hydrogen bond donor, potentially interacting with the side chain of a serine residue (Ser904).

  • The Bromo Group (Position 4): The bromine atom may engage in halogen bonding or other non-covalent interactions with the protein backbone, contributing to the overall binding affinity.

The Consequence of PARP1 Inhibition

PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway.

By inhibiting PARP1, 7-Amino-4-bromo-2-methylisoindolin-1-one would prevent the synthesis of PAR and the subsequent recruitment of the repair machinery. This leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is the cornerstone of the clinical success of approved PARP inhibitors.

Signaling Pathway Diagram

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of 7-Amino-4-bromo-2-methylisoindolin-1-one cluster_2 Cellular Consequences DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation BER_Recruitment Base Excision Repair (BER) Machinery Recruitment PARylation->BER_Recruitment SSB_Accumulation SSB Accumulation SSB_Repair SSB Repair BER_Recruitment->SSB_Repair Inhibitor 7-Amino-4-bromo-2-methylisoindolin-1-one Inhibition PARP1 Inhibition Inhibitor->Inhibition Inhibition->PARylation Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death

Caption: Proposed mechanism of PARP1 inhibition by 7-Amino-4-bromo-2-methylisoindolin-1-one.

Part 2: Experimental Validation Strategy

A robust series of experiments is required to validate the hypothesis of PARP1 inhibition. The following protocols provide a logical workflow from initial biochemical confirmation to cell-based target engagement and functional outcomes.

Workflow for Mechanistic Validation

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation Biochemical_Assay PARP1 Enzymatic Assay (HTRF or ELISA-based) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Target_Engagement PARylation Assay (Western Blot or Immunofluorescence) IC50_Determination->Target_Engagement Data_Analysis Data Analysis and Correlation IC50_Determination->Data_Analysis DNA_Damage_Assay γH2AX Foci Formation (Immunofluorescence) Target_Engagement->DNA_Damage_Assay Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) DNA_Damage_Assay->Cell_Viability Cell_Viability->Data_Analysis MoA_Confirmation Mechanism of Action Confirmation Data_Analysis->MoA_Confirmation

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

1. PARP1 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

  • Objective: To determine the in vitro inhibitory activity of 7-Amino-4-bromo-2-methylisoindolin-1-one against purified PARP1 enzyme.

  • Methodology:

    • Recombinant human PARP1 enzyme is incubated with a biotinylated NAD+ substrate and fragmented DNA.

    • The test compound is added in a dose-response manner.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The reaction is stopped, and HTRF detection reagents (Europium cryptate-labeled anti-PAR antibody and XL665-conjugated streptavidin) are added.

    • The plate is incubated to allow for antibody-antigen binding.

    • The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of PARP1 activity.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular PARylation Assay (Western Blot)

  • Objective: To confirm target engagement by assessing the inhibition of PARP1 activity in a cellular context.

  • Methodology:

    • Select a suitable cell line (e.g., HeLa).

    • Treat cells with varying concentrations of 7-Amino-4-bromo-2-methylisoindolin-1-one for a defined period (e.g., 2 hours).

    • Induce DNA damage using a DNA alkylating agent (e.g., 10 mM H₂O₂ for 10 minutes) to stimulate PARP1 activity.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PAR.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the PAR signal with increasing compound concentration indicates target engagement.

3. γH2AX Foci Formation Assay (Immunofluorescence)

  • Objective: To quantify the formation of DNA double-strand breaks as a downstream consequence of PARP inhibition.

  • Methodology:

    • Seed cells (e.g., a BRCA-deficient cancer cell line like CAPAN-1) on coverslips.

    • Treat cells with the test compound for 24-48 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), also known as γH2AX.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips with a DAPI-containing mounting medium to counterstain the nuclei.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus. An increase in foci indicates the accumulation of DSBs.

4. Cell Viability Assay

  • Objective: To assess the functional consequence of PARP inhibition, particularly the synthetic lethality in HR-deficient cells.

  • Methodology:

    • Seed both an HR-deficient (e.g., BRCA1-mutant) and an HR-proficient (e.g., BRCA1-wildtype) cell line in 96-well plates.

    • Treat the cells with a serial dilution of 7-Amino-4-bromo-2-methylisoindolin-1-one.

    • Incubate for 72-120 hours.

    • Measure cell viability using a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Expected Outcome: A significantly lower GI50 in the HR-deficient cell line compared to the HR-proficient line would strongly support the proposed mechanism of action via PARP inhibition and synthetic lethality.

Data Summary Table

Parameter 7-Amino-4-bromo-2-methylisoindolin-1-one Positive Control (e.g., Olaparib)
PARP1 IC50 (nM) To be determined< 5
Cellular PARylation EC50 (nM) To be determined< 50
γH2AX Foci Induction (Fold Change) To be determined> 5
GI50 in HR-deficient cells (nM) To be determined< 100
GI50 in HR-proficient cells (nM) To be determined> 1000

Conclusion

While the precise mechanism of action of 7-Amino-4-bromo-2-methylisoindolin-1-one remains to be experimentally elucidated, its structural features provide a compelling rationale for investigating it as a potential PARP1 inhibitor. The experimental framework detailed in this guide offers a clear and logical path forward for researchers to test this hypothesis, from initial biochemical characterization to the demonstration of a synthetic lethal phenotype in a relevant cellular context. The successful validation of this proposed mechanism would position this molecule as a valuable tool for further research and potential therapeutic development in the field of oncology.

References

Due to the lack of specific literature on 7-Amino-4-bromo-2-methylisoindolin-1-one, the following references provide foundational knowledge on the isoindolinone scaffold, PARP inhibitors, and relevant experimental techniques.

  • The discovery of poly(ADP-ribose) polymerase (PARP) inhibitors. Nature Reviews Drug Discovery. [Link]

  • PARP Inhibitors for Cancer Therapy. Annual Review of Medicine. [Link]

  • Synthetic lethality of PARP inhibitors in cancers with defective DNA damage repair. Molecular Cancer. [Link]

  • A guide to PARP inhibitors: what they are, how they work, and who they are for. The ASCO Post. [Link]

  • PARP Inhibitors: A New Era of Targeted Therapy. Cancer.Net. [Link]

Spectroscopic Data for 7-Amino-4-bromo-2-methylisoindolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 7-Amino-4-bromo-2-methylisoindolin-1-one (CAS: 1257996-53-4). In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling to present anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The guide is structured to offer not only the predicted data but also a deep dive into the rationale behind spectral interpretation and best-practice methodologies for experimental data acquisition. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's structural verification through spectroscopic means.

Introduction and Compound Overview

7-Amino-4-bromo-2-methylisoindolin-1-one is a substituted isoindolinone, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The precise substitution pattern—an amino group at position 7, a bromine atom at position 4, and an N-methyl group—creates a unique electronic and steric environment that dictates its chemical reactivity and potential biological interactions.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques like NMR and MS are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide provides the predicted spectroscopic signature of this molecule to aid researchers in its identification and characterization.

Disclaimer: The spectroscopic data presented in this guide are computationally predicted and are intended for reference and instructional purposes. Experimental verification is required for definitive structural confirmation.

Molecular Structure

The structural features of 7-Amino-4-bromo-2-methylisoindolin-1-one are key to understanding its spectroscopic output. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of 7-Amino-4-bromo-2-methylisoindolin-1-one with atom numbering.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing and deshielding bromine atom, and the carbonyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H on C57.25d~8.51HAromatic Proton
H on C36.85d~8.51HAromatic Proton
-NH₂4.50br s-2HAmine Protons
C7-H₂4.35s-2HMethylene Protons
N2-CH₃3.15s-3HN-Methyl Protons
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Atom NumberPredicted Chemical Shift (δ, ppm)Assignment
C6168.5Carbonyl Carbon (C=O)
C4145.0Aromatic C-NH₂
C1140.2Aromatic Quaternary C
C2135.8Aromatic Quaternary C
C5125.5Aromatic C-H
C8118.0Aromatic C-Br
C3115.5Aromatic C-H
C752.0Methylene Carbon (-CH₂-)
C928.5N-Methyl Carbon (-CH₃)
Interpretation and Rationale
  • Aromatic Protons: The two aromatic protons (on C3 and C5) are expected to appear as doublets due to coupling with each other. The proton on C3 is shifted upfield (lower ppm) due to the strong electron-donating effect of the adjacent amino group. The proton on C5 is further downfield.

  • Amine Protons: The protons of the amino group typically appear as a broad singlet and their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

  • Methylene and Methyl Protons: The methylene protons (C7) and the N-methyl protons (C9) are not coupled to other protons, and therefore are predicted to appear as sharp singlets. The methylene protons are adjacent to an aromatic ring and a nitrogen atom, placing them around 4.35 ppm. The N-methyl group is a simple singlet further upfield.

  • Carbonyl Carbon: The lactam carbonyl carbon (C6) is expected to be the most downfield signal in the ¹³C NMR spectrum, which is characteristic for this functional group.

  • Aromatic Carbons: The carbons attached to heteroatoms (C4-NH₂ and C8-Br) are significantly influenced by them. The carbon bearing the amino group (C4) is shifted downfield, while the carbon attached to bromine (C8) is also significantly affected. The remaining aromatic carbons appear in the typical aromatic region (110-145 ppm).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Predicted MS Data (Electron Ionization - EI)
m/zPredicted Relative AbundanceAssignment
242 / 240High[M]⁺ Molecular ion peak (with ⁷⁹Br/⁸¹Br isotopes)
213 / 211Moderate[M - CH₃ - H]⁺
185 / 183Moderate[M - CH₃ - CO]⁺
132High[M - Br - CO]⁺
104Moderate[C₇H₆N]⁺
Interpretation and Rationale
  • Molecular Ion Peak ([M]⁺): The most critical feature is the molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. One peak corresponds to the molecule containing the ⁷⁹Br isotope (m/z 240), and the other to the molecule with the ⁸¹Br isotope (m/z 242). This isotopic signature is a definitive indicator of the presence of one bromine atom.

  • Fragmentation Pattern: In EI-MS, the molecular ion can undergo fragmentation. A common fragmentation pathway for N-methyl compounds is the loss of the methyl radical (•CH₃). Subsequent loss of carbon monoxide (CO) from the lactam ring is also a plausible fragmentation step. The loss of the bromine radical (•Br) would also lead to a significant fragment ion.

Experimental Protocols: A Best-Practice Approach

While the data above is predicted, acquiring high-quality experimental data is paramount. The following protocols outline a robust methodology for the spectroscopic analysis of 7-Amino-4-bromo-2-methylisoindolin-1-one.

Workflow for Spectroscopic Characterization

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Final Reporting prep_start Synthesized Compound weigh Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) prep_start->weigh dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer prep_end Sample Ready for Analysis transfer->prep_end acquire_nmr Acquire ¹H, ¹³C, & 2D NMR Spectra prep_end->acquire_nmr acquire_ms Acquire High-Resolution MS prep_end->acquire_ms process_nmr Process NMR Data (Fourier Transform, Phasing, Baseline Correction) acquire_nmr->process_nmr process_ms Analyze MS Data (Molecular Ion, Isotopic Pattern, Fragmentation) acquire_ms->process_ms interpret_nmr Assign Peaks & Correlate with Structure process_nmr->interpret_nmr report Compile Spectroscopic Data Report interpret_nmr->report interpret_ms Confirm Molecular Formula & Structure process_ms->interpret_ms interpret_ms->report

Caption: General workflow for the spectroscopic characterization of a novel compound.

Step-by-Step NMR Data Acquisition
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with the analyte's signals.

    • Protocol:

      • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

      • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules. DMSO-d₆ is used for less soluble compounds.

      • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

      • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Rationale: Instrument parameters must be optimized to ensure good signal-to-noise and resolution.

    • Protocol for ¹H NMR:

      • Insert the sample into the NMR spectrometer.

      • Lock the spectrometer on the deuterium signal of the solvent.

      • Shim the magnetic field to achieve homogeneity.

      • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Protocol for ¹³C NMR:

      • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Step-by-Step MS Data Acquisition
  • Sample Preparation:

    • Rationale: The sample must be introduced into the mass spectrometer in a way that allows for ionization.

    • Protocol:

      • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup and Data Acquisition:

    • Rationale: The choice of ionization method depends on the compound's properties. High-resolution mass spectrometry (HRMS) is essential for accurate mass determination.

    • Protocol (using ESI-TOF as an example):

      • Infuse the sample solution into the electrospray ionization (ESI) source.

      • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

      • Ensure the mass analyzer (e.g., Time-of-Flight, TOF) is calibrated to obtain high mass accuracy (typically < 5 ppm error).

      • If fragmentation information is desired, perform MS/MS experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a foundational spectroscopic profile for 7-Amino-4-bromo-2-methylisoindolin-1-one based on predictive methods. The detailed analysis of the predicted NMR and MS data, coupled with best-practice experimental protocols, offers a comprehensive resource for researchers working with this compound. The provided interpretations and workflows are designed to bridge the gap between theoretical understanding and practical application, empowering scientists to confidently approach the structural characterization of this and similar molecules.

References

  • NMR Prediction Tool: NMRDB.org - An online resource for the prediction of ¹H and ¹³C NMR spectra. [Link]

  • Mass Spectrometry Prediction Tool: CFM-ID - A tool for the prediction of mass spectra. [Link]

  • General NMR Spectroscopy Reference: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • General Mass Spectrometry Reference: de Hoffmann, E., & Stroobant, V. (2007).

An In-depth Technical Guide to the Purity and Stability of 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Amino-4-bromo-2-methylisoindolin-1-one is a substituted isoindolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique arrangement of its amino, bromo, and methyl substituents on the isoindolinone core suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its purity profile and stability characteristics is paramount to ensure the quality, safety, and efficacy of downstream products.

This technical guide provides a comprehensive overview of the critical aspects of purity and stability for 7-Amino-4-bromo-2-methylisoindolin-1-one. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Amino-4-bromo-2-methylisoindolin-1-one is essential for the development of robust analytical methods and for predicting its stability.

PropertyValueSource
IUPAC Name 7-amino-4-bromo-2-methylisoindolin-1-one[1]
CAS Number 1257996-53-4[1]
Molecular Formula C₉H₉BrN₂O[1]
Molecular Weight 241.09 g/mol Calculated
Physical Form White Solid[1]
Purity (Typical) 96%[1]

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of 7-Amino-4-bromo-2-methylisoindolin-1-one requires a combination of orthogonal analytical techniques to identify and quantify the main component, as well as any process-related impurities and potential degradants.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

A stability-indicating HPLC method is the cornerstone of purity assessment.[2] The following method is a robust starting point for the analysis of 7-Amino-4-bromo-2-methylisoindolin-1-one and requires validation for its specific application.

2.1.1. Rationale for Method Development

The selected reversed-phase HPLC method is based on the non-polar nature of the isoindolinone core, while the polar amino group provides a site for interaction with the aqueous component of the mobile phase. A C18 column is chosen for its versatility and proven performance with a wide range of small molecules. The gradient elution ensures the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities. The use of a photodiode array (PDA) detector allows for the assessment of peak purity and can aid in the initial characterization of unknown impurities by comparing their UV spectra.

2.1.2. Experimental Protocol: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

2.1.3. Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any impurity exceeding the reporting threshold (typically 0.05%) should be identified and quantified.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject onto HPLC Dissolve->Inject Separate Gradient Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report Forced_Degradation cluster_conditions Stress Conditions API 7-Amino-4-bromo-2- methylisoindolin-1-one Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

Based on the functional groups present in 7-Amino-4-bromo-2-methylisoindolin-1-one, several degradation pathways can be hypothesized:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form a carboxylic acid derivative.

  • Oxidation: The aromatic amino group is a primary site for oxidation, which could lead to the formation of colored degradation products. The benzylic position of the isoindolinone ring could also be susceptible to oxidation.

  • Photodegradation: Aromatic amines and bromo-aromatic compounds can be sensitive to light, potentially leading to complex degradation pathways involving radical mechanisms.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted under ICH-prescribed long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions to establish a retest period and recommended storage conditions. [3]

Handling and Storage Recommendations

Based on the potential instabilities of 7-Amino-4-bromo-2-methylisoindolin-1-one, the following handling and storage procedures are recommended:

  • Storage: Store in a well-closed container, protected from light, at controlled room temperature.

  • Handling: Handle in a well-ventilated area, avoiding exposure to high humidity and direct sunlight. For solutions, use freshly prepared samples for analysis to minimize the potential for degradation.

Conclusion

The purity and stability of 7-Amino-4-bromo-2-methylisoindolin-1-one are critical quality attributes that must be carefully controlled and monitored. This technical guide has outlined a comprehensive strategy for the assessment of these attributes, combining robust analytical methodologies with a proactive approach to stability testing. By implementing these principles, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby supporting the development of safe and effective new medicines.

References

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products. [URL: https://database.ich.org/sites/default/files/Q1B%20Guideline.pdf]
  • Atlas Material Testing Technology LLC (2020), Photostability of Pharmaceuticals. [URL: not available]
  • Pharma Growth Hub (2024), ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. [URL: https://www.youtube.
  • IKEV (n.d.), ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [URL: not available]
  • ECA Academy (n.d.), FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1b-photostability-testing-of-new-drug-substances-and-products]
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • MedCrave Online (2016). Forced degradation studies. [URL: https://medcraveonline.
  • Sigma-Aldrich, 7-Amino-4-bromo-2-methyl-2,3-dihydro-isoindol-1-one. [URL: https://www.sigmaaldrich.com/US/en/product/jwpharmlab/jwph3249d3f9]
  • ResearchGate (n.d.), Forced degradation study conditions. [URL: https://www.researchgate.
  • National Center for Biotechnology Information (n.d.), Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200170/]
  • National Center for Biotechnology Information (n.d.), Bacterial Degradation of Aromatic Compounds. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3384825/]
  • National Center for Biotechnology Information (n.d.), Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3812869/]
  • Beilstein Journal of Organic Chemistry (2024), Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [URL: not available]
  • Onyx Scientific (n.d.), A practical guide to forced degradation and stability studies for drug substances. [URL: https://www.onyx-scientific.com/blog/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
  • Thermo Fisher Scientific (n.d.)
  • Beilstein Journal of Organic Chemistry (2024), Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [URL: https://www.researchgate.net/publication/381008035_Oxidative_hydrolysis_of_aliphatic_bromoalkenes_scope_study_and_reactivity_insights]
  • National Center for Biotechnology Information (n.d.), Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17585800/]
  • National Center for Biotechnology Information (n.d.), Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33835973/]
  • SIELC Technologies (n.d.), HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [URL: https://sielc.com/hplc-method-for-separation-of-amines-in-non-aqueous-mp-on-bist-b-column/]
  • Journal of Drug Delivery and Therapeutics (2020), Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [URL: http://jddtonline.info/index.php/jddt/article/view/4040]

Sources

7-Amino-4-bromo-2-methylisoindolin-1-one: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the research chemical 7-Amino-4-bromo-2-methylisoindolin-1-one. While specific literature on this compound is nascent, this document leverages established knowledge of the versatile isoindolin-1-one scaffold to offer valuable insights for researchers, scientists, and drug development professionals. This guide covers the compound's chemical identity, a plausible synthetic route, and its inferred potential as a modulator of biological systems. Furthermore, it outlines detailed experimental protocols for its characterization and preliminary biological evaluation, alongside essential safety and handling information. The content herein is designed to serve as a foundational resource, enabling researchers to unlock the potential of this novel chemical entity.

Introduction: The Isoindolin-1-one Scaffold - A Privileged Structure in Medicinal Chemistry

The isoindolin-1-one core is a prominent structural motif found in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] This privileged scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] The strategic placement of various functional groups on the isoindolin-1-one ring system allows for the fine-tuning of pharmacological activity, making it a highly attractive framework for drug discovery and development.[4]

This guide focuses on the specific derivative, 7-Amino-4-bromo-2-methylisoindolin-1-one, a compound that combines several key structural features suggesting significant potential for biological investigation. The presence of an amino group at the 7-position and a bromine atom at the 4-position on the aromatic ring, coupled with an N-methylated lactam, offers multiple points for potential biological interactions and further chemical modification.

Chemical Identity and Physicochemical Properties

7-Amino-4-bromo-2-methylisoindolin-1-one is a substituted isoindolin-1-one with the following key identifiers and properties.

PropertyValueSource
IUPAC Name 7-Amino-4-bromo-2-methylisoindolin-1-one-
CAS Number 1257996-53-4[5]
Molecular Formula C₉H₉BrN₂O[5]
Molecular Weight 241.09 g/mol [5]
Appearance White to off-white solid-
Purity Typically >95%-

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// Atom nodes N1 [label="N", pos="0,0.85!"]; C2 [label="C", pos="-1.2,0.5!"]; C3 [label="C", pos="-1.2,-0.5!"]; C4 [label="C", pos="0,-0.85!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="1.2,0.5!"]; C7 [label="C", pos="-2.4,1!"]; // C=O O8 [label="O", pos="-3.2,1.5!"]; N9 [label="N", pos="-0.6,1.9!"]; C10 [label="C", pos="-1.8,2.4!"]; C11 [label="C", pos="0.6,1.9!"]; C12 [label="C", pos="1.8,2.4!"]; C13 [label="C", pos="2.4,1!"]; Br14 [label="Br", pos="3.6,1.5!"]; N15 [label="N", pos="-2.4,-1!"]; H16 [label="H", pos="-3.2,-0.7!"]; H17 [label="H", pos="-3.2,-1.3!"]; C18 [label="C", pos="0,-1.9!"]; H19 [label="H", pos="-0.6,-2.4!"]; H20 [label="H", pos="0.6,-2.4!"]; H21 [label="H", pos="0,-2.6!"]; H22 [label="H", pos="2.4,-1!"]; H23 [label="H", pos="3.2,-0.7!"]; H24 [label="H", pos="3.2,-1.3!"]; H25 [label="H", pos="-0.6,2.6!"]; H26 [label="H", pos="0.6,2.6!"];

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// Bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C2; C2 -- C7; C7 -- O8 [style=double]; C7 -- N9; N9 -- C10 [style=invis]; N9 -- C11; C11 -- C12 [style=invis]; C11 -- C6; C6 -- C13; C13 -- Br14; C3 -- N15; N15 -- H16; N15 -- H17; N1 -- C18; C18 -- H19; C18 -- H20; C18 -- H21; C5 -- H22; C12 -- H23 [style=invis]; C12 -- H24 [style=invis]; C10 -- H25 [style=invis]; C10 -- H26 [style=invis];

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Caption: Chemical structure of 7-Amino-4-bromo-2-methylisoindolin-1-one.

Hypothetical Synthesis Pathway

A potential starting material for this synthesis is 2-bromo-5-nitrobenzoic acid . The synthesis could proceed through the following key steps:

  • Esterification: Protection of the carboxylic acid, for example, through Fischer esterification with methanol, to yield methyl 2-bromo-5-nitrobenzoate.

  • Bromination of the methyl group: Radical bromination of the methyl group at the 2-position using a reagent like N-Bromosuccinimide (NBS) and a radical initiator.[6]

  • Amination and Cyclization: Reaction of the resulting 2-(bromomethyl)-5-nitrobenzoate with methylamine. The methylamine will displace the bromine and subsequently undergo intramolecular cyclization to form the lactam ring.

  • Reduction of the nitro group: Reduction of the nitro group to an amino group, for example, using a reducing agent like tin(II) chloride or catalytic hydrogenation, to yield the final product.

synthesis_workflow start 2-Bromo-5-nitrobenzoic Acid step1 Esterification (MeOH, H+) start->step1 intermediate1 Methyl 2-bromo-5-nitrobenzoate step1->intermediate1 step2 Radical Bromination (NBS, AIBN) intermediate1->step2 intermediate2 Methyl 2-(bromomethyl)-5-nitrobenzoate step2->intermediate2 step3 Amination & Cyclization (CH3NH2) intermediate2->step3 intermediate3 4-Bromo-7-nitro-2-methylisoindolin-1-one step3->intermediate3 step4 Nitro Reduction (e.g., SnCl2, HCl) intermediate3->step4 product 7-Amino-4-bromo-2-methylisoindolin-1-one step4->product

Caption: Proposed synthetic workflow for 7-Amino-4-bromo-2-methylisoindolin-1-one.

Inferred Biological Activity and Potential Research Applications

The structural features of 7-Amino-4-bromo-2-methylisoindolin-1-one suggest several avenues for biological investigation. The isoindolinone core itself is associated with a wide range of activities, and the specific substitutions on this molecule provide further hypotheses for its potential mechanism of action.

  • Potential as a Kinase Inhibitor: Many substituted isoindolinones have been identified as potent inhibitors of various protein kinases. The amino group can act as a key hydrogen bond donor, while the aromatic ring can engage in pi-stacking interactions within the ATP-binding pocket of kinases. The bromo substituent can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.

  • Modulation of Protein-Protein Interactions: The rigid, planar structure of the isoindolinone scaffold can serve as a platform to disrupt protein-protein interactions that are critical in disease pathways.

  • Enzyme Inhibition: Isoindolinone derivatives have shown inhibitory activity against a variety of enzymes, including carbonic anhydrases and ureases.[2][7] The amino and bromo groups could play a role in orienting the molecule within an enzyme's active site.

  • Antiproliferative and Cytotoxic Effects: A significant body of research has demonstrated the antiproliferative and cytotoxic effects of isoindolinone derivatives against various cancer cell lines.[8][9] The mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

Based on these potential activities, 7-Amino-4-bromo-2-methylisoindolin-1-one could be a valuable tool for research in the following areas:

  • Oncology: As a potential anticancer agent, particularly for solid tumors or hematological malignancies.

  • Neuroscience: For the investigation of neurodegenerative diseases, given the known neuroprotective effects of some isoindolinones.

  • Inflammation and Immunology: As a potential anti-inflammatory agent.

Experimental Protocols for Characterization and Biological Evaluation

Analytical Characterization

Objective: To confirm the identity and purity of synthesized or procured 7-Amino-4-bromo-2-methylisoindolin-1-one.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum to confirm the presence and integration of protons corresponding to the methyl group, the methylene bridge, and the aromatic protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: Acquire a carbon NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the lactam.

  • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish the connectivity between protons and carbons and to definitively assign all signals.

B. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion. The observed mass should correspond to the calculated exact mass of C₉H₉BrN₂O. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible.

C. High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop a suitable reversed-phase HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile with a modifier like trifluoroacetic acid or formic acid.

  • Purity Assessment: Inject a solution of the compound to determine its purity by measuring the area percentage of the main peak.

Preliminary Biological Evaluation: In Vitro Cytotoxicity Assay

Objective: To assess the potential antiproliferative effects of 7-Amino-4-bromo-2-methylisoindolin-1-one on cancer cell lines.

A. MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., a breast cancer line like MCF-7, a colon cancer line like HCT116, and a lung cancer line like A549) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-Amino-4-bromo-2-methylisoindolin-1-one (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

biological_evaluation_workflow start Cancer Cell Lines (e.g., MCF-7, HCT116, A549) step1 Cell Seeding in 96-well plates start->step1 step2 Treatment with 7-Amino-4-bromo-2-methylisoindolin-1-one (serial dilutions) step1->step2 step3 Incubation (48-72h) step2->step3 step4 MTT Assay step3->step4 step5 Absorbance Measurement step4->step5 result IC50 Determination step5->result

Caption: Workflow for in vitro cytotoxicity screening.

Safety and Handling

As with any research chemical with limited toxicological data, 7-Amino-4-bromo-2-methylisoindolin-1-one should be handled with care. The following are general safety precautions based on the known hazards of related aromatic amines and brominated compounds.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

7-Amino-4-bromo-2-methylisoindolin-1-one represents a novel and intriguing chemical entity for researchers in medicinal chemistry and drug discovery. While direct experimental data on this specific molecule is currently scarce, its structural relationship to the well-established and biologically active isoindolin-1-one family provides a strong rationale for its investigation. This technical guide has offered a scientifically grounded framework for its synthesis, characterization, and preliminary biological evaluation. By providing this foundational knowledge, we aim to empower researchers to explore the therapeutic potential of this promising compound.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025).
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PubMed.
  • Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. (2022). ACS Omega.
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  • 7-aMino-4-broMo-2-Methylisoindolin-1-one | 1257996-53-4. ChemicalBook.
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
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  • A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substr
  • Understanding N-Bromosuccinimide: A Key Player in Organic Chemistry. (2026).
  • A novel high-yield synthesis of aminoacyl p -nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. (2025).
  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Structure of 7-amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile monohydr
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An In-Depth Technical Guide to the In-Silico Modeling of 7-Amino-4-bromo-2-methylisoindolin-1-one Interactions with a Putative Target

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the in-silico analysis of 7-Amino-4-bromo-2-methylisoindolin-1-one, a small molecule with potential therapeutic applications. Given its structural characteristics, this document will proceed under the well-founded hypothesis that it acts as an inhibitor of Poly (ADP-ribose) Polymerase 1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.[1][2][3] We will detail a complete computational workflow, from target and ligand preparation to advanced simulation and analysis techniques. This includes molecular docking to predict binding modes, molecular dynamics to assess complex stability, pharmacophore modeling to identify key interaction features, and ADMET prediction to evaluate drug-likeness. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical rationale and practical, step-by-step protocols necessary to conduct a thorough computational investigation of this, or similar, small molecule-protein interactions.

Introduction: The Scientific Rationale

The Therapeutic Target: Poly (ADP-ribose) Polymerase 1 (PARP-1)

The Poly (ADP-ribose) polymerase (PARP) family of enzymes plays a pivotal role in various cellular processes, most notably the DNA damage response.[1] PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting damage, it catalyzes the addition of poly (ADP-ribose) chains onto itself and other nuclear proteins, a process that recruits the necessary machinery to repair the lesion.[1][2]

In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cancer cells become heavily reliant on PARP-mediated SSB repair for survival.[2][3] The inhibition of PARP in such cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and create DSBs. Without a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and cell death.[4] This concept, known as "synthetic lethality," is the cornerstone of PARP inhibitor therapy.[2][4]

The Investigational Molecule: 7-Amino-4-bromo-2-methylisoindolin-1-one

The molecule of interest, 7-Amino-4-bromo-2-methylisoindolin-1-one, is a small organic compound.[5] Its isoindolinone core is a common scaffold found in several known PARP inhibitors. PARP inhibitors typically function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site.[1][6] The structural features of our subject molecule suggest it is well-suited to occupy this nicotinamide-binding pocket, making PARP-1 a highly probable biological target.

The In-Silico Approach: A Rationale for Computational Modeling

Before committing to costly and time-consuming wet-lab synthesis and assays, in-silico modeling provides a rapid, cost-effective, and powerful means to generate and test hypotheses.[7][8] By simulating the interaction between 7-Amino-4-bromo-2-methylisoindolin-1-one and PARP-1, we can:

  • Predict Binding Affinity and Pose: Determine the likely binding energy and the specific orientation of the ligand in the active site.[9]

  • Assess Stability: Evaluate whether the predicted interaction is stable over time under simulated physiological conditions.

  • Identify Key Interactions: Pinpoint the crucial amino acid residues and the types of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that mediate the binding.

  • Profile Drug-like Properties: Predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile to flag potential liabilities early in the discovery process.[10]

This guide will walk through the essential steps to build a robust computational model to answer these questions.

Pre-Computation: Preparing the Molecular Structures

The fidelity of any in-silico experiment depends entirely on the quality of the starting structures. This preparatory phase is arguably the most critical step in the entire workflow.[11][12][13]

Experimental Protocol: Receptor Preparation
  • Obtain Crystal Structure: Download a high-resolution crystal structure of human PARP-1 in complex with a known inhibitor from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 4UND , which contains the PARP-1 catalytic domain complexed with Talazoparib, a potent inhibitor.[14] This provides a validated active site conformation. Other high-resolution structures like 7AAB or 4RV6 could also be considered.[15][16]

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Maestro).[17][18] Remove all non-essential components:

    • Delete all water molecules.

    • Remove the co-crystallized ligand (Talazoparib in this case).

    • Remove any co-factors or ions not essential for the catalytic activity being studied.

  • Structural Correction: Use a dedicated protein preparation tool (e.g., Schrödinger's Protein Preparation Wizard, UCSF Dock Prep) to perform the following essential corrections:[13][18]

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign correct bond orders.

    • Repair any missing side chains or fill in missing loops using built-in rotamer libraries and loop modeling algorithms.[19]

  • Protonation and Optimization: Assign protonation states to titratable residues (like Histidine, Aspartate, Glutamate) appropriate for a physiological pH of ~7.4. This is crucial for establishing correct hydrogen bonding networks.

  • Energy Minimization: Perform a restrained energy minimization of the structure. This step relieves any steric clashes or geometric strain introduced during the preparation process while keeping the backbone atoms close to their crystallographic positions. The result is a clean, energetically favorable receptor structure ready for docking.

Experimental Protocol: Ligand Preparation
  • Generate 2D Structure: Draw the 2D structure of 7-Amino-4-bromo-2-methylisoindolin-1-one using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94, OPLS). This ensures the ligand has realistic bond lengths, angles, and a low-energy conformation before docking.

  • Charge Calculation: Calculate partial atomic charges for the ligand. Gasteiger or AM1-BCC charges are commonly used methods that provide a good approximation for docking studies.[17][20]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore the conformational space by rotating around these bonds.[21]

Workflow Visualization

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB (e.g., 4UND) Clean Remove Water, Ligand, Ions PDB->Clean Correct Add Hydrogens, Fix Breaks Clean->Correct Protonate Assign Protonation States (pH 7.4) Correct->Protonate MinimizeR Restrained Minimization Protonate->MinimizeR ReadyReceptor Analysis-Ready Receptor MinimizeR->ReadyReceptor Draw Draw 2D Structure Convert Generate 3D Conformation Draw->Convert MinimizeL Energy Minimization (e.g., MMFF94) Convert->MinimizeL Charge Calculate Partial Charges MinimizeL->Charge ReadyLigand Analysis-Ready Ligand Charge->ReadyLigand

Caption: Pre-computation workflow for receptor and ligand preparation.

Core Methodology: Predicting and Simulating Interactions

With prepared molecules, we can now proceed to predict and analyze their interaction.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][22] The process involves sampling many possible conformations of the ligand within the active site and ranking them using a scoring function, which estimates the binding affinity.[8]

  • Define the Binding Site: The binding site is defined as a grid box centered on the location of the co-crystallized ligand from the original PDB file (in our case, Talazoparib in 4UND). A typical grid size would be a 20x20x20 Å cube, ensuring it's large enough to accommodate the ligand and allow for rotational and translational freedom.[23]

  • Run Docking Algorithm: Use a docking program like AutoDock Vina, Glide, or DOCK.[12] These programs will systematically place the prepared ligand into the defined grid box, exploring various translations, rotations, and torsions of the ligand.

  • Scoring and Ranking: The software evaluates each generated pose using its scoring function, which approximates the free energy of binding. The output is a set of ranked poses, with the top-ranked pose representing the most probable binding mode.

  • Pose Analysis: Visually inspect the top-ranked poses. A plausible pose should exhibit:

    • No significant steric clashes with the protein.

    • Good shape complementarity with the binding pocket.

    • Formation of chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing).

MetricValueInterpretation
Binding Affinity (kcal/mol) -9.5A strong negative value indicates a favorable predicted binding energy.
RMSD from Reference Pose (Å) 1.2A low Root Mean Square Deviation from a known inhibitor's pose suggests a similar binding mode.
Key H-Bond Interactions Gly863, Ser904Identifies specific polar contacts that stabilize the complex.
Key Hydrophobic Interactions Tyr896, Tyr907Identifies non-polar contacts contributing to binding.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding, a molecular dynamics (MD) simulation offers a dynamic view.[23] It simulates the movements of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system.[24][25][26]

  • System Setup: Take the top-ranked docked pose as the starting structure. Place the protein-ligand complex in a simulation box (e.g., cubic or dodecahedral) and solvate it with an explicit water model (e.g., TIP3P).

  • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, which is essential for accurate electrostatic calculations.[24]

  • Equilibration: Perform a two-stage equilibration process.[27]

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to a target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Release the restraints gradually while maintaining constant pressure and temperature. This allows the entire system to relax and reach a stable density.

  • Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis: Analyze the saved trajectory to calculate key metrics:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD indicates the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or ligand atoms around their average position, highlighting flexible regions.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.

MetricAverage Value (Last 50 ns)Interpretation
Protein Backbone RMSD (Å) 1.5 ± 0.3A low and stable RMSD indicates a stable protein fold during the simulation.
Ligand RMSD (Å) 1.1 ± 0.4A low and stable ligand RMSD (relative to the protein active site) indicates a stable binding pose.
H-Bond Occupancy (Gly863) 85%The hydrogen bond with Gly863 is present for 85% of the simulation time, indicating a very stable interaction.
Workflow Visualization

G cluster_docking Molecular Docking cluster_md Molecular Dynamics Receptor Prepared Receptor Grid Define Binding Site Grid Receptor->Grid Ligand Prepared Ligand Dock Run Docking Algorithm Ligand->Dock Grid->Dock Score Score & Rank Poses Dock->Score TopPose Top-Ranked Pose Score->TopPose Solvate Solvate & Add Ions Equilibrate NVT/NPT Equilibration Solvate->Equilibrate Production Production MD Run (100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF) Production->Analyze StabilityData Stability & Interaction Data Analyze->StabilityData TopPose->Solvate

Caption: Workflow for core docking and molecular dynamics simulations.

Advanced Analysis: Pharmacophore and ADMET Profiling

Beyond predicting binding, we can abstract the key chemical features required for activity and predict the molecule's behavior in a biological system.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.[28][29][30][31][32] It serves as a 3D query to search for other potentially active molecules.

  • Feature Identification: Using the stable protein-ligand complex from the MD simulation, identify the key interaction points. Common pharmacophoric features include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic Regions (HY)

    • Aromatic Rings (AR)

    • Positive/Negative Ionizable centers

  • Model Generation: Generate a 3D model that places these features in their precise geometric arrangement. For example, a model might consist of one HBA, two HY regions, and one AR feature, all with specific spatial coordinates and tolerance radii.

  • Validation (Conceptual): A good pharmacophore model should be able to distinguish known active molecules from inactive ones. It can be used as a filter in virtual screening campaigns to rapidly identify novel scaffolds with a high likelihood of binding to the target.

In-Silico ADMET Profiling

Predicting ADMET properties is crucial for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.[7][10] Numerous web-based tools and software can provide these predictions.[33][34][35]

  • Select Tool: Use a reliable online server like SwissADME or ADMET-AI.[33][34]

  • Input Structure: Provide the SMILES string or draw the structure of 7-Amino-4-bromo-2-methylisoindolin-1-one.

  • Run Prediction: Execute the prediction workflow on the server.

  • Analyze Output: Review the predicted parameters, paying close attention to potential liabilities. For example, a violation of Lipinski's Rule of Five might suggest poor oral bioavailability, while predicted inhibition of key CYP enzymes could indicate a risk of drug-drug interactions.

PropertyPredicted ValueAcceptable RangeInterpretation
Molecular Weight 255.1 g/mol < 500Pass
LogP (Lipophilicity) 1.85< 5Pass
H-Bond Donors 1≤ 5Pass
H-Bond Acceptors 2≤ 10Pass
GI Absorption HighHighLikely well-absorbed from the gut.
BBB Permeant No-Unlikely to cross the blood-brain barrier.
CYP2D6 Inhibitor NoNoLow risk of interaction with drugs metabolized by CYP2D6.

Conclusion and Future Directions

This in-depth technical guide has outlined a complete in-silico workflow for characterizing the interactions of 7-Amino-4-bromo-2-methylisoindolin-1-one with its putative target, PARP-1. The computational evidence generated through these methods—including strong predicted binding affinity, a stable binding pose confirmed by molecular dynamics, and a favorable ADMET profile—collectively builds a strong, data-driven hypothesis that this molecule is a viable candidate for further investigation.

The logical next step is to use these in-silico findings to guide wet-lab experiments. This would involve:

  • Chemical Synthesis: Synthesizing the compound for in-vitro testing.

  • In-Vitro Validation: Performing enzymatic assays to confirm PARP-1 inhibition and determine its IC50 value.

  • Cell-Based Assays: Testing the compound's efficacy in BRCA-deficient cancer cell lines to validate the synthetic lethality hypothesis.

By integrating robust computational modeling with targeted experimental validation, the drug discovery process can be significantly streamlined, increasing the probability of success while conserving valuable resources.

References

  • Schimpl, M., et al. (2021). Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. RCSB Protein Data Bank. [Link]

  • Thorsell, A.G., et al. (2015). HUMAN ARTD1 (PARP1) - CATALYTIC DOMAIN IN COMPLEX WITH INHIBITOR TALAZOPARIB. RCSB Protein Data Bank. [Link]

  • Thorsell, A.G., et al. (2015). Human ARTD1 (PARP1) catalytic domain in complex with inhibitor Rucaparib. RCSB Protein Data Bank. [Link]

  • Lemkul, J.A. GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials. [Link]

  • Rossi, A.R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Khedkar, S.A., et al. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Chemistry. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

  • Ahsan, M.J., et al. (2022). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • Pilkington, E.H., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. [Link]

  • Massive Bio. (2026). Poly Adp Ribose Polymerase Inhibitor. [Link]

  • Rose, P.Z., et al. (2016). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. Molecular Medicine. [Link]

  • Schrödinger. (2025). Preparing RCSB PDB Files for Glide Docking. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Swanson, K. ADMET-AI. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. National Center for Biotechnology Information. [Link]

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Methodological & Application

Synthesis of Novel Derivatives from 7-Amino-4-bromo-2-methylisoindolin-1-one: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The isoindolinone core is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals, marking it as a "privileged scaffold" in modern drug discovery.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The specific starting material, 7-Amino-4-bromo-2-methylisoindolin-1-one, offers two distinct and synthetically versatile points for diversification: the 4-bromo position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the 7-amino group, which can be readily functionalized through acylation, sulfonylation, and other transformations. This dual functionality makes it an exceptionally valuable building block for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. This guide provides detailed application notes and protocols for the synthesis of a range of derivatives from this versatile starting material, with a focus on robust and reproducible methodologies suitable for a drug discovery setting.

Strategic Considerations for Derivatization

The synthetic strategy for derivatizing 7-Amino-4-bromo-2-methylisoindolin-1-one hinges on the chemoselective functionalization of its two reactive sites. The presence of the lactam moiety can influence the reactivity of the aryl bromide in palladium-catalyzed reactions. Based on studies of closely related isoquinolinone systems, direct cross-coupling at the 4-bromo position can be challenging.[2] Therefore, a protection-functionalization-deprotection strategy for the lactam nitrogen may be necessary to achieve high yields and purity in Suzuki-Miyaura and Buchwald-Hartwig reactions. The 7-amino group, being a nucleophilic aromatic amine, is readily acylated or sulfonylated under standard conditions.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions at the 4-Bromo Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[3] For the 7-Amino-4-bromo-2-methylisoindolin-1-one scaffold, these reactions enable the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 4-position, significantly expanding the accessible chemical space.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, coupling an organoboron species with an organic halide.[4][5] To achieve efficient coupling with the 4-bromo-isoindolinone core, protection of the lactam may be required to prevent catalyst inhibition and side reactions.[2]

Workflow for Suzuki-Miyaura Coupling

cluster_protection Step 1: Lactam Protection (Optional but Recommended) cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection start 7-Amino-4-bromo-2-methylisoindolin-1-one protect Protection of Lactam Nitrogen (e.g., with a suitable protecting group) start->protect protected_intermediate Protected 7-Amino-4-bromo-2-methylisoindolin-1-one protect->protected_intermediate suzuki Suzuki-Miyaura Reaction (Arylboronic acid, Pd catalyst, Base) protected_intermediate->suzuki coupled_product Protected 4-Aryl-7-amino-2-methylisoindolin-1-one suzuki->coupled_product deprotect Deprotection of Lactam coupled_product->deprotect final_product 4-Aryl-7-amino-2-methylisoindolin-1-one deprotect->final_product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a protected 7-Amino-4-bromo-2-methylisoindolin-1-one with phenylboronic acid.

Materials:

  • Protected 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add the protected 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the toluene/ethanol/water solvent mixture to dissolve the reactants.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-phenyl-7-amino-2-methylisoindolin-1-one derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-90
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O75-85
Buchwald-Hartwig Amination: Synthesis of 4-Amino Derivatives

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the coupling of amines with aryl halides.[6][7] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 4-position of the isoindolinone core.

Workflow for Buchwald-Hartwig Amination

cluster_protection Step 1: Lactam Protection (Optional but Recommended) cluster_amination Step 2: Buchwald-Hartwig Amination cluster_deprotection Step 3: Deprotection start 7-Amino-4-bromo-2-methylisoindolin-1-one protect Protection of Lactam Nitrogen start->protect protected_intermediate Protected 7-Amino-4-bromo-2-methylisoindolin-1-one protect->protected_intermediate buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) protected_intermediate->buchwald aminated_product Protected 4-Amino-7-amino-2-methylisoindolin-1-one buchwald->aminated_product deprotect Deprotection of Lactam aminated_product->deprotect final_product 4,7-Diamino-2-methylisoindolin-1-one Derivative deprotect->final_product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a protected 7-Amino-4-bromo-2-methylisoindolin-1-one with morpholine.

Materials:

  • Protected 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the protected 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired 4-(morpholino)-7-amino-2-methylisoindolin-1-one derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/LigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene80-90
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane75-85
3BenzylaminePd₂(dba)₃ / BrettPhosK₃PO₄Toluene80-90

PART 2: Functionalization of the 7-Amino Group

The 7-amino group provides a convenient handle for introducing a variety of functional groups through well-established amine chemistry, such as acylation and sulfonylation.

Acylation of the 7-Amino Group

Acylation of the 7-amino group to form amides is a straightforward and high-yielding transformation, allowing for the introduction of a wide range of acyl moieties.[8][9]

Protocol 3: N-Acetylation of 7-Amino-4-bromo-2-methylisoindolin-1-one

This protocol describes the acetylation of the 7-amino group using acetic anhydride.

Materials:

  • 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product or purify by column chromatography to obtain 7-acetamido-4-bromo-2-methylisoindolin-1-one.

Sulfonylation of the 7-Amino Group

Sulfonylation of the 7-amino group provides access to sulfonamide derivatives, a common pharmacophore in medicinal chemistry.[1][10]

Protocol 4: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol details the synthesis of the p-toluenesulfonamide derivative.

Materials:

  • 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 eq)

  • p-Toluenesulfonyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 eq) in dichloromethane.

  • Add triethylamine (2.0 eq) to the suspension.

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Dilute the reaction with additional dichloromethane and wash with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford N-(4-bromo-2-methyl-1-oxo-2,3-dihydro-1H-isoindol-7-yl)-4-methylbenzenesulfonamide.

Conclusion

The 7-Amino-4-bromo-2-methylisoindolin-1-one scaffold is a highly valuable starting material for the synthesis of diverse libraries of compounds for drug discovery. The protocols outlined in this guide provide robust and reproducible methods for the selective functionalization of both the 4-bromo and 7-amino positions. By employing palladium-catalyzed cross-coupling reactions and standard amine derivatization techniques, researchers can efficiently generate a wide array of novel isoindolinone derivatives for biological evaluation. The insights provided, particularly the strategic use of protecting groups for cross-coupling reactions, are intended to facilitate the successful synthesis of these important molecules.

References

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Application Note: Strategic Use of 7-Amino-4-bromo-2-methylisoindolin-1-one for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindolinone Scaffold in Modern Drug Discovery

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[2] Within the vast landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful drug candidates due to their favorable binding properties and synthetic accessibility. The isoindolinone core is one such scaffold, recognized for its rigid structure and ability to form key interactions within the ATP-binding pocket of various kinases.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 7-Amino-4-bromo-2-methylisoindolin-1-one , a versatile bifunctional building block, for the efficient synthesis of diverse kinase inhibitor libraries. This molecule offers two distinct and orthogonal reaction sites—an aromatic amine and an aryl bromide—enabling sequential or parallel diversification through robust and well-established palladium-catalyzed cross-coupling reactions. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, and illustrate the application of this scaffold in the context of a relevant cancer signaling pathway.

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of 7-Amino-4-bromo-2-methylisoindolin-1-one are summarized below.

PropertyValueSource
CAS Number 1257996-53-4[5]
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol [6]
Physical Form White Solid
Purity Typically ≥96%
IUPAC Name 7-amino-4-bromo-2-methylisoindolin-1-one

Synthetic Strategy: A Dual-Functionality Approach

The synthetic power of 7-Amino-4-bromo-2-methylisoindolin-1-one lies in its two chemically distinct handles. The carbon-bromine (C-Br) bond at the 4-position is an ideal substrate for C-C bond formation, while the amino (C-N) group at the 7-position is primed for C-N bond formation. This allows for a modular approach to library synthesis, where different functionalities can be introduced at either end of the molecule to probe the structure-activity relationship (SAR).

Our strategy focuses on two of the most powerful reactions in modern synthetic chemistry:

  • Suzuki-Miyaura Coupling: To functionalize the C4-position by creating a new carbon-carbon bond with a variety of aryl or heteroaryl boronic acids. This reaction is prized for its mild conditions and exceptional functional group tolerance.[7]

  • Buchwald-Hartwig Amination: To functionalize the C7-position by creating a new carbon-nitrogen bond with a diverse set of amines. This method has revolutionized the synthesis of arylamines, which are common moieties in kinase inhibitors.[8]

The following workflow diagram illustrates this divergent synthetic approach.

G cluster_start Core Building Block cluster_path1 Pathway 1: C-C Coupling First cluster_path2 Pathway 2: C-N Coupling First cluster_end Final Product A 7-Amino-4-bromo- 2-methylisoindolin-1-one B Suzuki-Miyaura Coupling (C4-Position) A->B + R¹-B(OH)₂ E Buchwald-Hartwig Amination (C7-Position) A->E + R²-NH₂ C Intermediate 1 (C4-Arylated) B->C D Buchwald-Hartwig Amination (C7-Position) C->D + R²-NH₂ H Disubstituted Kinase Inhibitor Library D->H F Intermediate 2 (C7-Aminated) E->F G Suzuki-Miyaura Coupling (C4-Position) F->G + R¹-B(OH)₂ G->H

Caption: Divergent synthetic workflow using the bifunctional core.

Experimental Protocols

The following protocols are presented as robust starting points. Optimization of catalyst, ligand, base, and solvent may be necessary for specific, challenging substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol details the palladium-catalyzed C-C bond formation at the aryl bromide site.

Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a base-activated boronic acid, and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst.[9] The choice of a bidentate phosphine ligand like dppf stabilizes the palladium center and facilitates the reaction.

G cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Br L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)-R L₂ oa_complex->tm_complex Transmetalation (+ R-B(OH)₂ / Base) tm_complex->pd0 Reductive Elimination ArR Ar-R tm_complex->ArR ArBr Ar-Br ArBr->oa_complex RBOH2 R-B(OH)₂ RBOH2->tm_complex

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Materials:

  • 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask or microwave reaction vial, magnetic stir bar, condenser

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 7-Amino-4-bromo-2-methylisoindolin-1-one, the desired arylboronic acid, and cesium carbonate.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent oxidation and deactivation of the palladium catalyst.[10]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The presence of water is often essential for the transmetalation step.[9]

  • Reaction: Heat the mixture with vigorous stirring to 90-100 °C. For thermally sensitive substrates, microwave irradiation (e.g., 100 °C for 30-40 minutes) can be an effective alternative to conventional heating.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Troubleshooting:

Issue Potential Cause Suggested Solution
Low Conversion Inefficient catalyst activity; Insufficient base; Poor quality boronic acid. Use a fresh batch of catalyst. Increase catalyst loading to 10 mol%. Ensure base is dry and finely powdered. Use a different base like K₃PO₄.
Debromination Proto-deboronation of boronic acid. Use rigorously dried and degassed solvents. Ensure a robust inert atmosphere.

| Homocoupling | Oxygen contamination leading to boronic acid homocoupling. | Thoroughly degas all solvents before use. Maintain a positive pressure of inert gas. |

Protocol 2: Buchwald-Hartwig Amination at the C7-Position

This protocol details the palladium-catalyzed C-N bond formation at the primary amino group.

Principle: Similar to Suzuki coupling, the mechanism involves an oxidative addition, but is followed by amine coordination, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination.[8] The use of bulky, electron-rich phosphine ligands (Buchwald ligands) like XPhos is critical for promoting the reductive elimination step, which is often rate-limiting.[12][13]

Materials:

  • 7-Amino-4-bromo-2-methylisoindolin-1-one (or its C4-arylated derivative) (1.0 equiv)

  • Aryl Halide or Triflate (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane, anhydrous

  • Schlenk tube or similar reaction vessel

Procedure:

  • Glovebox Setup (Recommended): Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up the reaction in an inert atmosphere glovebox.

  • Reagent Addition: In the glovebox, add the isoindolinone substrate, aryl halide, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Troubleshooting:

Issue Potential Cause Suggested Solution
No Reaction Inactive catalyst; Base not strong enough. Use fresh catalyst/ligand. Ensure base is not hydrated. Consider a stronger base like LHMDS if NaOtBu fails.
Side Reactions Hydrodehalogenation of the aryl halide. Ensure the amine starting material is pure. Use rigorously anhydrous solvents.

| Low Yield | Steric hindrance from bulky coupling partners. | Switch to a different generation Buchwald ligand (e.g., G3 or G4 precatalysts). Increase reaction temperature or time. |

Application Focus: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, making it a high-priority target for drug development.[1] Isoindolinone-based molecules have shown promise as inhibitors of PI3K isoforms.[1][14]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruitment & Activation mTOR mTORC1 AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Isoindolinone-Based Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Using the protocols described, a medicinal chemist can synthesize a library of compounds to probe the SAR for PI3K inhibition. For example, a Suzuki coupling could introduce a morpholine-substituted phenyl ring at the C4-position, a common feature in PI3K inhibitors, followed by a Buchwald-Hartwig reaction to append various heterocyclic amines at the C7-position to explore interactions with other regions of the ATP-binding site.

Illustrative SAR Data: The following table presents hypothetical data for a series of analogs to demonstrate how results might be tabulated to guide SAR studies.

Compound IDR¹ (at C4)R² (at C7)PI3Kγ IC₅₀ (nM)
Lead-01 4-MorpholinophenylH150
Lead-02 4-MorpholinophenylPyridin-2-yl45
Lead-03 4-MorpholinophenylPyrimidin-2-yl15
Lead-04 3-MethoxyphenylPyrimidin-2-yl250

This hypothetical data suggests that a pyrimidinyl group at the C7-position and a 4-morpholinophenyl group at the C4-position are beneficial for PI3Kγ inhibitory activity.

Conclusion

7-Amino-4-bromo-2-methylisoindolin-1-one is a powerful and commercially available starting material for the construction of sophisticated kinase inhibitors. Its dual reactivity, compatible with high-yield, robust palladium-catalyzed cross-coupling reactions, provides an efficient route to diverse chemical libraries. By systematically applying Suzuki-Miyaura and Buchwald-Hartwig amination reactions, researchers can rapidly explore structure-activity relationships and accelerate the discovery of novel therapeutic agents targeting critical oncogenic pathways.

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  • Zhang, H. et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]

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  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

  • PubChem. 7-Amino-5-bromo-2-ethylisoquinolin-1-one. Database Entry. Available at: [Link]

  • Tesch, R. et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. Available at: [Link]

  • Asquith, C. et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Pharmaceuticals. Available at: [Link]

  • Hsueh, C. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Corrias, F. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

Sources

Application Notes and Protocols: 7-Amino-4-bromo-2-methylisoindolin-1-one as a Privileged Fragment for PARP Inhibitor Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindolinone Scaffold as a Strategic Starting Point for PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical mediators of DNA repair and have emerged as validated targets in oncology.[1][2] The therapeutic strategy of "synthetic lethality," where inhibiting PARP in cancer cells with pre-existing DNA repair deficiencies (like BRCA1/2 mutations) leads to cell death, has resulted in the approval of several PARP inhibitors for treating various cancers.[2] The core of many potent PARP inhibitors is a chemical scaffold that mimics the nicotinamide moiety of the natural substrate, NAD+, to enable competitive inhibition at the enzyme's catalytic site.[3] The isoindolinone scaffold has been identified as a promising pharmacophore for this purpose, demonstrating high binding affinity and selectivity for PARP enzymes.[3][4]

This document provides detailed application notes and protocols for utilizing 7-Amino-4-bromo-2-methylisoindolin-1-one as a strategic fragment in a Fragment-Based Drug Discovery (FBDD) campaign targeting PARP1. This fragment is "poised" for elaboration, meaning it possesses chemical handles that facilitate rapid and efficient medicinal chemistry optimization. The primary amino group at the 7-position and the bromo group at the 4-position serve as versatile vectors for fragment growing and linking strategies to enhance potency and selectivity.

Physicochemical Properties of the Fragment

A successful fragment-based campaign begins with well-characterized starting points. 7-Amino-4-bromo-2-methylisoindolin-1-one is a commercially available solid with properties amenable to FBDD.

PropertyValueSource
IUPAC Name 7-amino-4-bromo-2-methylisoindolin-1-one
CAS Number 1257996-53-4
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
Appearance White Solid
Purity ≥96%

These properties align well with the "Rule of Three," a guideline for desirable fragment characteristics (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[5]

Experimental Workflow for Fragment-Based Drug Design (FBDD)

The following diagram outlines a typical FBDD cascade, starting from initial fragment screening through to lead optimization. Subsequent sections will provide detailed protocols for key stages of this process.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Screening Primary Screening (e.g., Thermal Shift Assay) Validation Hit Validation (e.g., SPR, NMR) Screening->Validation Initial Hits Structure Structural Biology (X-ray Crystallography) Validation->Structure Validated Hits Optimization Structure-Guided Optimization Structure->Optimization Binding Mode SAR SAR Expansion (Synthesis of Analogs) Optimization->SAR Design Cycle ADME ADME/Tox Profiling SAR->ADME Potent Leads ADME->SAR Feedback

Caption: A generalized workflow for a fragment-based drug discovery (FBDD) campaign.

Part 1: Hit Identification and Validation Protocols

The initial phase of an FBDD project focuses on identifying fragments that bind to the target protein and confirming this interaction through orthogonal methods. Given that fragments typically exhibit weak binding affinities (in the micromolar to millimolar range), sensitive biophysical techniques are required.[6]

Protocol 1.1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to screen for fragment binding by measuring changes in the thermal denaturation temperature (Tₘ) of a target protein.[7] An increase in Tₘ suggests that the fragment stabilizes the protein upon binding.

Materials:

  • Recombinant human PARP1 catalytic domain (PARP1cd)

  • 7-Amino-4-bromo-2-methylisoindolin-1-one stock solution (100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well qPCR plates

  • Real-time PCR instrument capable of fluorescence detection with a thermal ramp

Procedure:

  • Protein Preparation: Dilute PARP1cd to a final concentration of 2 µM in DSF buffer.

  • Fragment Preparation: Prepare a working stock of the fragment at 10 mM in DSF buffer (final DMSO concentration should be kept constant, typically ≤1%).

  • Assay Plate Setup:

    • In each well, add 18 µL of the diluted PARP1cd solution.

    • Add 2 µL of the 10 mM fragment working stock (final fragment concentration: 1 mM). For the negative control, add 2 µL of DSF buffer with the same DMSO concentration.

    • Add 1 µL of a 1:100 dilution of SYPRO Orange dye.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tₘ for each well by identifying the temperature at the midpoint of the unfolding transition (often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative).

    • A ΔTₘ (Tₘ with fragment - Tₘ of control) of ≥ 2 °C is typically considered a positive hit.

Causality Behind Choices: DSF is chosen as a primary screen due to its high throughput, low protein consumption, and cost-effectiveness. The use of the catalytic domain of PARP1 focuses the screen on the desired binding site. A high fragment concentration (1 mM) is used to detect weak binding interactions characteristic of fragments.

Protocol 1.2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides quantitative information on binding affinity (Kₖ) and kinetics.[3] It serves as an excellent orthogonal method to validate hits from primary screens.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human PARP1cd

  • SPR running buffer (e.g., HBS-EP+)

  • 7-Amino-4-bromo-2-methylisoindolin-1-one stock solution and serial dilutions

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject PARP1cd (at ~50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 Response Units (RU).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer, ranging from low µM to high mM concentrations (e.g., 1 µM to 2 mM). Include a buffer-only blank.

    • Inject the fragment solutions over the PARP1cd and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (Kₖ).

Causality Behind Choices: SPR provides direct evidence of binding and quantifies the affinity, which is crucial for prioritizing fragments. Immobilizing the protein and flowing the fragment over it is the standard approach for FBDD due to the fragment's small size.

Part 2: Structure-Guided Lead Optimization

Once a fragment hit is validated, determining its binding mode is paramount for rational, structure-guided optimization.[8]

Protocol 2.1: Elucidating the Binding Mode via X-ray Crystallography

Co-crystallization or soaking of the fragment into protein crystals can provide a high-resolution 3D structure of the protein-fragment complex, revealing key interactions that drive binding.

Procedure (Crystal Soaking):

  • Protein Crystallization: Grow crystals of PARP1cd using a suitable crystallization condition (e.g., hanging drop vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of the fragment (e.g., 5-20 mM) in the mother liquor used for crystallization.

    • Carefully transfer a PARP1cd crystal into the soaking solution.

    • Incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal to a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data.

    • Solve the structure by molecular replacement using a known PARP1cd structure.

    • Build the fragment into the resulting electron density map and refine the structure.

Expected Binding Mode: Based on the known mechanism of isoindolinone-based PARP inhibitors, the fragment is expected to bind in the nicotinamide sub-pocket of the NAD+ binding site. The lactam carbonyl will likely form a key hydrogen bond with the backbone amide of Gly863, and the aromatic rings will engage in pi-stacking interactions with Tyr907.[9]

Binding_Hypothesis cluster_PARP PARP1 Active Site Gly863 Gly863 Tyr907 Tyr907 Ser904 Ser904 Fragment 7-Amino-4-bromo-2-methylisoindolin-1-one Fragment->Gly863 H-Bond (Lactam C=O) Fragment->Tyr907 π-Stacking (Aromatic Core) Fragment->Ser904 Potential H-Bond (Amino Group)

Caption: Hypothesized binding mode of the fragment in the PARP1 active site.

Protocol 2.2: Synthetic Elaboration of the Fragment Core (Fragment Growing)

The structural information from X-ray crystallography guides the synthetic chemistry effort. The goal is to "grow" the fragment by adding chemical functionality that makes additional favorable interactions with the protein, thereby increasing potency.[10]

Synthetic Strategy: The 7-amino group is an ideal handle for elaboration via amide coupling or reductive amination to explore interactions in the solvent-exposed region of the active site. The 4-bromo position can be functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce groups that can occupy adjacent pockets.

Example Synthesis: Amide Analogs from the 7-Amino Position

  • Starting Material: 7-Amino-4-bromo-2-methylisoindolin-1-one.

  • Reaction: Acylation with a desired acid chloride or carboxylic acid (using a coupling agent like HATU).

  • General Procedure:

    • Dissolve 7-Amino-4-bromo-2-methylisoindolin-1-one (1 eq.) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

    • Add a base (e.g., DIPEA, 2 eq.).

    • Add the desired acid chloride (1.1 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the product by column chromatography.

Rationale for Analog Design:

  • Small Alkyl Groups (e.g., acetyl, propionyl): To probe for small hydrophobic pockets.

  • Cyclic Groups (e.g., cyclopropylcarbonyl): To introduce conformational rigidity.

  • Groups with H-bond acceptors/donors (e.g., methoxyacetyl, aminoacetyl): To form new hydrogen bonds with protein residues.

Conclusion

7-Amino-4-bromo-2-methylisoindolin-1-one represents a high-quality, synthetically tractable fragment for initiating a drug discovery program against PARP1. Its isoindolinone core serves as an established pharmacophore that effectively mimics the nicotinamide of NAD+. The strategic placement of the amino and bromo substituents provides clear vectors for rapid, structure-guided optimization. By employing a robust FBDD workflow encompassing sensitive biophysical screening, high-resolution structural biology, and rational medicinal chemistry, this fragment can be efficiently elaborated into potent and selective lead compounds for the development of novel cancer therapeutics.

References

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC.

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed.

  • Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega.

  • Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. PubMed.

  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery.

  • Fragment-based lead discovery. Wikipedia.

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.

  • Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery. PubMed.

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.

  • 7-Amino-4-bromo-2-methyl-2,3-dihydro-isoindol-1-one. Sigma-Aldrich.

  • 7-aMino-4-broMo-2-Methylisoindolin-1-one. ChemicalBook.

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.

  • Fragment Screening. Sygnature Discovery.

  • Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. PMC.

Sources

Application Note: A Validated Protocol for the Dissolution of 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the dissolution of 7-Amino-4-bromo-2-methylisoindolin-1-one, a heterocyclic compound of interest in drug discovery and chemical biology. Recognizing the challenges often associated with the solubility of complex aromatic amines, this guide presents a systematic approach grounded in the physicochemical properties of the molecule. We detail a primary protocol using polar aprotic solvents, methods for preparing aqueous working solutions from stock, and essential quality control procedures to ensure the integrity and reproducibility of downstream experimental results. The causality behind each step is explained to empower researchers to adapt the protocol to their specific needs while maintaining scientific rigor.

Guiding Principles: A Physicochemical Analysis

The dissolution strategy for any compound must be informed by its molecular structure. 7-Amino-4-bromo-2-methylisoindolin-1-one is a substituted isoindolinone, a class of compounds known for its diverse biological activities and, frequently, moderate to low aqueous solubility.[1][2]

Key Structural Features Influencing Solubility:

  • Isoindolinone Core: A bicyclic aromatic system that is inherently hydrophobic.[2]

  • Amino Group (-NH₂): A polar functional group capable of acting as a hydrogen bond donor, which can enhance solubility in polar solvents.

  • Bromo Group (-Br): An electron-withdrawing halogen that increases the molecular weight and lipophilicity of the aromatic ring.

  • N-Methyl Group (-CH₃): A small alkyl group that adds to the non-polar character of the molecule.

  • Lactam Carbonyl Group (C=O): A polar group that can act as a hydrogen bond acceptor.

This combination of polar and non-polar moieties results in an amphiphilic molecule with a predicted low solubility in water but moderate solubility in select organic solvents.[1][2] A quantitative summary of predicted properties for a structurally similar analog, 6-Amino-4-bromoisoindolin-1-one, supports this analysis.

Table 1: Computed Physicochemical Properties of a Structural Analog (6-Amino-4-bromoisoindolin-1-one)

Property Value Implication for Solubility Source
Molecular Weight 227.06 g/mol Higher molecular weight can correlate with lower solubility. [3]
XLogP3-AA 0.8 Indicates a balance between hydrophilicity and lipophilicity. [3]
Hydrogen Bond Donor Count 2 Suggests potential for interaction with protic solvents. [3]
Hydrogen Bond Acceptor Count 2 Suggests potential for interaction with protic solvents. [3]

| Topological Polar Surface Area | 55.1 Ų | A moderate value suggesting that permeation across cell membranes is possible, but aqueous solubility may be limited. |[3] |

Note: Data is for a close structural analog and should be used as a guiding reference.

Materials and Equipment

  • Compound: 7-Amino-4-bromo-2-methylisoindolin-1-one (solid, powder form)

  • Solvents (High Purity, ≥99.5%):

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol (EtOH)

    • Phosphate-Buffered Saline (PBS) or other aqueous buffer

  • Equipment:

    • Analytical balance (±0.01 mg precision)

    • Calibrated pipettes

    • Vortex mixer

    • Bath sonicator

    • Warming block or water bath (optional)

    • Sterile, low-binding microcentrifuge tubes or glass vials

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector (for QC)

Critical Safety Precautions

Researchers must prioritize safety when handling this compound. Although a specific Safety Data Sheet (SDS) may not be available, compounds with similar structures (bromo-substituted aromatic amines) warrant careful handling.[4][5][6]

  • Engineering Controls: All handling of the solid compound and concentrated solutions should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety glasses at all times.

  • Handling Solid: Avoid creating dust.[4] Use appropriate weighing techniques (e.g., weigh paper or a dedicated weigh boat) to minimize contamination and exposure.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

Validated Dissolution Protocols

Primary Protocol: Preparation of a Concentrated Stock in an Organic Solvent

This protocol is the recommended starting point for achieving complete dissolution and creating a stable, high-concentration stock solution. DMSO is the solvent of choice due to its exceptional solvating power for a wide range of drug-like molecules.

Step-by-Step Methodology:

  • Preparation: Tare a sterile, pre-weighed microcentrifuge tube or glass vial on an analytical balance.

  • Weighing: Carefully add the desired amount of 7-Amino-4-bromo-2-methylisoindolin-1-one solid to the vial. Record the exact mass.

  • Initial Solvent Addition: Add a volume of DMSO sufficient to create a slurry. For example, for a target concentration of 10 mM, add approximately 50% of the final required volume.

  • Mechanical Agitation (Vortexing): Cap the vial securely and vortex vigorously for 1-2 minutes. This initial mechanical mixing is crucial for breaking up aggregates and increasing the surface area of the solid.

  • Energy Input (Sonication): Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy disrupts intermolecular forces in the crystal lattice, significantly accelerating the dissolution process. Check the water level and temperature of the sonicator to ensure optimal performance.

  • Visual Inspection: After sonication, visually inspect the solution against a bright light source. If any solid particles remain, repeat steps 4 and 5.

  • Thermal Assistance (Optional & Cautious Use): If particulates persist, warm the solution to 30-37°C for 5-10 minutes using a calibrated heat block or water bath. Increased temperature often enhances solubility.[1] Causality: This provides the system with thermal energy to overcome the energy barrier of dissolution. Caution: Do not overheat, as this may cause compound degradation. A preliminary thermal stability test is advised for long-term storage.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the remaining volume of DMSO to reach the target final concentration. Vortex briefly to ensure homogeneity.

  • Quality Control: The final stock solution must be a clear, homogenous liquid free of any visible particulates. For critical applications, proceed to Section 5.0 for analytical validation.

Secondary Protocol: Preparation of Aqueous Working Solutions

Directly dissolving this compound in aqueous buffers is not recommended due to its low predicted water solubility. The standard and most reliable method is to perform a serial dilution from a validated organic stock solution (prepared in Section 4.1).

  • Calculate Dilution: Determine the volume of the concentrated DMSO stock needed to achieve the desired final concentration in your aqueous buffer.

  • Prepare Buffer: Aliquot the required volume of the final aqueous medium (e.g., PBS, cell culture media) into a new tube.

  • Spike and Mix: While vortexing the aqueous buffer at a moderate speed, add the calculated volume of the DMSO stock solution in a dropwise manner. This technique, known as "spiking," promotes rapid dispersion and minimizes the risk of precipitation.

  • Final Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the aqueous solution is low (typically <0.5%) to avoid artifacts in biological assays.

  • Inspect for Precipitation: After mixing, let the solution stand for several minutes and inspect carefully for any signs of cloudiness or precipitation.

Experimental Workflow & Quality Control

A protocol is only trustworthy if it includes a validation system. For any experiment where concentration accuracy is paramount, analytical verification is not optional.

Dissolution_Workflow cluster_prep Preparation & Safety cluster_dissolution Primary Dissolution Protocol (DMSO) cluster_qc Quality Control & Use start Start: Obtain Compound safety Review SDS & Don PPE Work in Fume Hood start->safety weigh Weigh Compound Accurately safety->weigh add_solvent Add 50% Volume of DMSO weigh->add_solvent vortex Vortex Vigorously (1-2 min) add_solvent->vortex sonicate Bath Sonicate (5-10 min) vortex->sonicate inspect Visual Inspection sonicate->inspect inspect->vortex Particulates Remain add_final_solvent Add Remaining DMSO to Final Volume inspect->add_final_solvent Clear qc_check QC Check: HPLC-UV (Verify Concentration) add_final_solvent->qc_check store Store Stock Solution (e.g., -20°C, Dessicated) qc_check->store use Use for Aqueous Dilution (Secondary Protocol) qc_check->use

Caption: Workflow for dissolving 7-Amino-4-bromo-2-methylisoindolin-1-one.

Analytical Verification by HPLC-UV:

To confirm the concentration and stability of the prepared stock solution, an HPLC-UV analysis is recommended.

  • Prepare Standards: Create a set of calibration standards by serially diluting the stock solution to known concentrations.

  • Analysis: Inject the standards and a sample of the prepared stock solution onto an appropriate reversed-phase HPLC column (e.g., C18).

  • Quantification: Develop a standard curve by plotting the peak area from the UV chromatogram against the known concentrations of the standards.

  • Verification: Calculate the concentration of the stock solution using the standard curve. The calculated value should be within ±5% of the target concentration. This step validates both the weighing and dissolution process.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Solid material does not dissolve after initial vortexing and sonication. Insufficient solvent volume; Compound has very low solubility in the chosen solvent at room temperature.Repeat sonication. Apply gentle warming (30-37°C) as described in Protocol 4.1. If unsuccessful, consider a stronger polar aprotic solvent like DMF or NMP.
Solution appears cloudy or hazy after preparation. Presence of insoluble impurities; Micro-precipitation of the compound.Centrifuge the solution at high speed (>10,000 x g) for 5 minutes. Carefully collect the supernatant. Re-analyze concentration by HPLC.
Compound precipitates out of aqueous working solution. The final concentration exceeds the aqueous solubility limit; The percentage of organic co-solvent is too low.Prepare a more dilute working solution. Ensure the DMSO concentration does not fall too low if a higher compound concentration is needed (balance with assay tolerance).
Stock solution changes color or shows degradation peaks in HPLC over time. Compound instability in the solvent; Improper storage (exposure to light, moisture, or high temperature).Store aliquots at -20°C or -80°C, protected from light and moisture. Perform a stability study to determine the acceptable storage duration.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information (n.d.). 6-Amino-4-bromoisoindolin-1-one. PubChem Compound Database. Retrieved from [Link]

  • Solubility of Things (n.d.). Isoindolin-1-one. Retrieved from [Link]

  • Capot Chemical (2025). MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. Retrieved from [Link]

  • Brown, T. L., LeMay, H. E., Bursten, B. E., Murphy, C. J., Woodward, P. M., & Stoltzfus, M. E. (2017). Chemistry: The Central Science. Pearson. (Note: A general chemistry textbook reference for fundamental principles of solubility. A specific URL is not applicable.)

Sources

The Strategic Application of 7-Amino-4-bromo-2-methylisoindolin-1-one in Structure-Activity Relationship Studies for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindolinone Scaffold as a Privileged Structure in Drug Discovery

The isoindolinone core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] This scaffold is considered a "privileged structure," as its derivatives have been shown to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[2][3] Notably, isoindolinone-based compounds have been successfully developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), two critical enzyme families implicated in cancer and other diseases.[4][5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging a specific, strategically substituted starting material, 7-Amino-4-bromo-2-methylisoindolin-1-one , for comprehensive structure-activity relationship (SAR) studies. We will explore the rationale behind selecting this starting scaffold, propose systematic modifications, and provide detailed protocols for the synthesis of analogs and their subsequent biological evaluation.

The Strategic Value of 7-Amino-4-bromo-2-methylisoindolin-1-one as a Starting Point for SAR

The selection of 7-Amino-4-bromo-2-methylisoindolin-1-one as a foundational molecule for an SAR campaign is predicated on the strategic placement of its functional groups, each offering a distinct vector for chemical modification to probe the chemical space around the core scaffold.

  • The 7-Amino Group: This primary aromatic amine serves as a crucial handle for a variety of chemical transformations. It can be acylated, alkylated, arylated, or converted into other functional groups, allowing for the exploration of hydrogen bonding interactions, steric bulk, and electronic effects at this position. Furthermore, the amino group itself can act as a key pharmacophoric element.

  • The 4-Bromo Group: The bromine atom at the 4-position is a versatile functional group for SAR studies. Its moderate lipophilicity and ability to participate in halogen bonding can be critical for target engagement. More importantly, it serves as a synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.

  • The 2-Methyl Group: The N-methyl group on the lactam nitrogen influences the molecule's solubility, lipophilicity, and metabolic stability. Modification of this position by varying the alkyl chain length or introducing cyclic substituents can modulate these physicochemical properties and explore potential interactions within a hydrophobic pocket of a target protein.

The interplay of these three functional groups provides a rich platform for generating a focused library of analogs to systematically probe the SAR of the isoindolinone scaffold against a chosen biological target.

Proposed Structure-Activity Relationship Exploration Strategy

A systematic SAR exploration starting from 7-Amino-4-bromo-2-methylisoindolin-1-one can be envisioned as a multi-pronged approach, focusing on the independent and combined modification of its key functional groups.

Visualizing the SAR Workflow

The following diagram illustrates a logical workflow for exploring the SAR of 7-Amino-4-bromo-2-methylisoindolin-1-one.

SAR_Workflow cluster_mods Systematic Modifications start Starting Material: 7-Amino-4-bromo-2-methylisoindolin-1-one mod_amino Modification of 7-Amino Group (Amide formation, Alkylation, Bioisosteric replacement) start->mod_amino mod_bromo Modification of 4-Bromo Group (Suzuki, Sonogashira, Buchwald-Hartwig couplings) start->mod_bromo mod_methyl Modification of 2-Methyl Group (Varying alkyl chains, Cyclic substituents) start->mod_methyl synthesis Synthesis of Analog Library mod_amino->synthesis mod_bromo->synthesis mod_methyl->synthesis bio_eval Biological Evaluation (e.g., PARP/HDAC inhibition assays, Cell-based proliferation assays) synthesis->bio_eval sar_analysis SAR Analysis & Lead Optimization bio_eval->sar_analysis sar_analysis->synthesis Iterative Design

Caption: A workflow for SAR studies starting from 7-Amino-4-bromo-2-methylisoindolin-1-one.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative analogs and their biological evaluation.

Protocol 1: Synthesis of N-(4-bromo-2-methyl-1-oxoisoindolin-7-yl)acetamide (Analog A1)

This protocol describes the acylation of the 7-amino group, a fundamental transformation in SAR studies.

Materials:

  • 7-Amino-4-bromo-2-methylisoindolin-1-one

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 7-Amino-2-methyl-4-(phenyl)isoindolin-1-one (Analog B1) via Suzuki Coupling

This protocol demonstrates the utility of the 4-bromo group for introducing aryl substituents.

Materials:

  • 7-Amino-4-bromo-2-methylisoindolin-1-one

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro PARP-1 Inhibition Assay

This protocol outlines a common method for evaluating the biological activity of the synthesized analogs as PARP inhibitors.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • ³H-NAD⁺ (radiolabeled)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Synthesized isoindolinone analogs (dissolved in DMSO)

  • Positive control inhibitor (e.g., Olaparib)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Filter plates and scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and histone H1.

  • Add varying concentrations of the test compounds (analogs) or the positive control to the reaction mixture in a 96-well plate. Include a vehicle control (DMSO).

  • Initiate the reaction by adding a mixture of NAD⁺ and ³H-NAD⁺, followed by the PARP-1 enzyme.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Stop the reaction by adding ice-cold TCA.

  • Precipitate the radiolabeled protein by incubating on ice for 30 minutes.

  • Transfer the contents of the wells to a filter plate and wash several times with cold TCA to remove unincorporated ³H-NAD⁺.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Data Presentation and Interpretation

The following table presents hypothetical data from an SAR study based on the proposed modifications to 7-Amino-4-bromo-2-methylisoindolin-1-one, with PARP-1 inhibition as the endpoint.

AnalogR¹ (at C7)R² (at C4)R³ (at N2)PARP-1 IC₅₀ (nM)
Parent -NH₂-Br-CH₃500
A1 -NHCOCH₃-Br-CH₃250
A2 -NHSO₂CH₃-Br-CH₃150
A3 -OH-Br-CH₃800
B1 -NH₂-Phenyl-CH₃100
B2 -NH₂-Pyridin-3-yl-CH₃50
B3 -NH₂-Thiophen-2-yl-CH₃75
C1 -NH₂-Br-CH₂CH₃450
C2 -NH₂-Br-Cyclopropyl300
D1 -NHCOCH₃-Pyridin-3-yl-CH₃25

Interpretation of Hypothetical Data:

  • Modification of the 7-Amino Group (Series A): Acylation (A1) and sulfonylation (A2) of the amino group lead to a moderate increase in potency, suggesting that a hydrogen bond acceptor at this position is tolerated and may enhance binding. Replacement with a hydroxyl group (A3), a potential bioisostere, results in a loss of activity, indicating the importance of the nitrogen atom or its specific interactions.[7]

  • Modification of the 4-Bromo Group (Series B): Replacement of the bromine with various aryl and heteroaryl groups via Suzuki coupling significantly enhances potency. The introduction of a pyridine ring (B2) results in the most potent compound in this series, suggesting a potential hydrogen bond interaction with the pyridine nitrogen.

  • Modification of the 2-Methyl Group (Series C): Increasing the size of the alkyl group at the N2 position (C1, C2) leads to a slight decrease or retention of activity, indicating that this position may be in a sterically constrained region of the binding pocket.

  • Combined Modifications (Series D): Combining favorable modifications, such as the acetylamino group at C7 and the pyridyl group at C4 (D1), results in a synergistic effect on potency, leading to a highly potent inhibitor.

Visualizing the Target Interaction Hypothesis

The SAR data can be used to generate a hypothesis for how the isoindolinone scaffold interacts with its target, for example, the nicotinamide binding site of PARP-1.

Target_Interaction cluster_binding_pocket Hypothetical PARP-1 Binding Pocket cluster_inhibitor Isoindolinone Inhibitor h_bond_acceptor H-Bond Acceptor (e.g., Gly863) hydrophobic_pocket Hydrophobic Pocket (e.g., Tyr907) pi_stacking π-Stacking Interaction (e.g., Tyr896) h_bond_donor H-Bond Donor (e.g., Ser904) isoindolinone_core Isoindolinone Core isoindolinone_core->pi_stacking π-π interaction r1 R¹ (C7) r1->h_bond_donor H-bond r2 R² (C4) r2->h_bond_acceptor H-bond r3 R³ (N2) r3->hydrophobic_pocket Hydrophobic interaction

Caption: A hypothetical binding model of a substituted isoindolinone in the PARP-1 active site.

Conclusion

7-Amino-4-bromo-2-methylisoindolin-1-one represents a highly valuable and versatile starting point for structure-activity relationship studies aimed at the discovery of novel therapeutics. Its strategically positioned functional groups allow for systematic and efficient exploration of the chemical space around the privileged isoindolinone scaffold. By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can rapidly generate and assess a library of analogs, leading to the identification of potent and selective inhibitors for a wide range of biological targets. The iterative process of design, synthesis, and testing, guided by the principles of medicinal chemistry, will ultimately pave the way for the development of next-generation therapeutics.

References

  • Upadhyay, S. K., & Singh, A. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Penning, T. D., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023–1026.
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  • Rakotoarivelo, N. V., et al. (2015). The Clitocybins and 2-Substituted-Isoindolin-1-Ones: Synthesis and in Vitro Antimycobacterial Activities. Molecules, 20(9), 15997–16010.
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Suzuki coupling reactions with 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Isoindolinone Derivatives via Suzuki-Miyaura Coupling

Topic: Suzuki Coupling Reactions with 7-Amino-4-bromo-2-methylisoindolin-1-one Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Chemical Space in Drug Discovery

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted functionalization of this scaffold is crucial for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, owing to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2]

This application note provides a detailed guide for the Suzuki-Miyaura coupling of 7-Amino-4-bromo-2-methylisoindolin-1-one , a key intermediate for building diverse chemical libraries. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a robust experimental protocol, and offer a comprehensive troubleshooting guide. The substrate presents a unique challenge and opportunity: the aryl bromide is activated for coupling, but the presence of an electron-donating amino group can decrease the electrophilicity of the carbon-bromine bond, potentially impeding the initial oxidative addition step.[3][4] Furthermore, the free N-H group of the amine can interact with the palladium catalyst, a common issue with nitrogen-rich heterocycles that can inhibit catalysis if not properly addressed.[5][6] This guide provides a field-proven starting point for overcoming these challenges.

The Core Transformation: Reaction Scheme

The fundamental reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with a generic organoboron reagent to form a new C-C bond.

Chemical reaction scheme for the Suzuki coupling of 7-Amino-4-bromo-2-methylisoindolin-1-one

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoindolinone, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(Br) Oxidative Adduct Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Ar)(R) Transmetalation Product OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Isoindolinone-R (Final Product) TM_Complex->Product ArBr Isoindolinone-Br (Starting Material) ArBr->OA_Complex Boronic R-B(OR)₂ + Base 'Ate' Complex Boronic->TM_Complex

The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol Development: Rationale and Key Parameters

The successful coupling of 7-Amino-4-bromo-2-methylisoindolin-1-one hinges on the careful selection of four key components: the catalyst system, base, solvent, and reaction temperature.

ParameterRecommendationRationale & Justification
Palladium System XPhos Pd G3 (1-3 mol%)The substrate is an electron-rich aryl bromide due to the amino group. Such substrates require electron-rich and sterically bulky phosphine ligands to promote the challenging oxidative addition step.[8][9] Modern palladacycle precatalysts, like XPhos Pd G3, are air-stable, easy to handle, and highly active, ensuring efficient generation of the active Pd(0) species in situ.[10]
Base K₃PO₄ (2.0 - 3.0 equiv.)A moderately strong, non-nucleophilic base is required for the transmetalation step.[7] K₃PO₄ is highly effective and demonstrates excellent compatibility with a wide range of functional groups, including the free amine on the substrate, minimizing potential side reactions.[9][10]
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1)A biphasic solvent system is often optimal. 1,4-Dioxane effectively dissolves the organic starting materials and catalyst, while water dissolves the inorganic base (K₃PO₄), facilitating the formation of the boronate "ate" complex required for transmetalation.[1] The ratio can be adjusted to improve substrate solubility.[11]
Boronic Reagent Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv.)A slight excess of the boronic acid reagent is used to drive the reaction to completion. Pinacol esters offer greater stability and are often preferred for boronic acids prone to degradation or protodeboronation.[10]
Temperature 90 - 110 °C Elevated temperatures are typically necessary to overcome the activation energy barrier for the oxidative addition of aryl bromides and to ensure a reasonable reaction rate.[10][12]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable starting point for the Suzuki coupling of 7-Amino-4-bromo-2-methylisoindolin-1-one with a representative arylboronic acid.

Workflow start Start reagents 1. Reagent Prep Add solids to reaction vessel: - Isoindolinone (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) - XPhos Pd G3 (2 mol%) start->reagents seal 2. Seal & Inert Seal vessel with septum. Evacuate & backfill with Nitrogen/Argon (3x). reagents->seal solvent 3. Add Solvents Add degassed 1,4-Dioxane and H₂O via syringe. seal->solvent heat 4. Reaction Place in preheated block/bath. Stir vigorously at 100 °C for 12-24 hours. solvent->heat monitor 5. Monitor Progress Check completion by TLC or LC-MS. heat->monitor monitor->heat Incomplete workup 6. Workup Cool to RT. Dilute with Ethyl Acetate. Wash with H₂O and Brine. monitor->workup Complete purify 7. Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by flash chromatography. workup->purify end End Characterize Pure Product purify->end

General experimental workflow for the Suzuki coupling.

Materials:

  • 7-Amino-4-bromo-2-methylisoindolin-1-one (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2 equiv.)

  • XPhos Pd G3 (0.02 equiv., 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 7-Amino-4-bromo-2-methylisoindolin-1-one, the arylboronic acid reagent, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Inerting the Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-Dioxane and water (e.g., 5:1 ratio). Degassing can be achieved by sparging with an inert gas for 15-20 minutes. Add the degassed solvent mixture to the reaction vessel via syringe under a positive pressure of inert gas. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to yield the pure coupled product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table outlines common problems and evidence-based solutions.

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination has deactivated the Pd(0).2. Insufficiently Degassed Solvents.1. Use a fresh bottle of a robust precatalyst (e.g., G3/G4 palladacycles).[10]2. Ensure solvents are thoroughly degassed by sparging or freeze-pump-thaw cycles. Run the reaction under a positive pressure of inert gas.
Protodeboronation Boronic acid is unstable under the reaction conditions (hydrolytic cleavage of the C-B bond). This is common with electron-rich or heteroaryl boronic acids.1. Switch to the corresponding boronic acid pinacol ester (Bpin), which is more stable.[10]2. Use a milder base like potassium fluoride (KF) or switch to anhydrous conditions if possible.[10][11]
Homocoupling of Boronic Acid Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.This is a strong indicator of poor inerting technique. Re-evaluate and improve the degassing and inert atmosphere maintenance procedures.[10]
Dehalogenation of Starting Material The aryl bromide is reduced to an aryl-H instead of coupling.This can sometimes occur as a side reaction. Consider a slightly lower reaction temperature or a different ligand/catalyst system that favors the cross-coupling pathway.
Poor Solubility of Reagents The starting material or intermediates are not sufficiently soluble in the chosen solvent system.1. Try alternative solvent systems like Toluene/H₂O, 2-MeTHF/H₂O, or DMF.[1][11]2. Increase the solvent volume (lower concentration) or increase the reaction temperature slightly.

Conclusion

The Suzuki-Miyaura reaction is an indispensable tool for the derivatization of the 7-Amino-4-bromo-2-methylisoindolin-1-one core. By employing modern, air-stable palladium precatalysts with sterically demanding biarylphosphine ligands, researchers can effectively overcome the challenges associated with this electron-rich, amine-containing substrate. The protocol and troubleshooting guide presented here provide a comprehensive framework for the successful synthesis of novel isoindolinone-based compounds, paving the way for accelerated progress in drug discovery and materials science.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130–11131. [Link]

  • Yin, J., & Liebscher, J. (2007). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 72(8), 2753–2758. [Link]

  • Biffis, A., et al. (2018). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediamines. Chemistry – An Asian Journal, 13(17), 2337-2346. [Link]

  • Lamola, J. L., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. European Journal of Inorganic Chemistry, 2021(22), 2145-2153. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Maji, B. (2018). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Synlett, 29(12), 1585-1589. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate Forum. [Link]

  • Pascanu, V., et al. (2013). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr-NH2. Chemistry – A European Journal, 19(49), 16845-16853. [Link]

  • Di Terlizzi, L., et al. (2023). Aminoethylation of (hetero)aryl bromides by Pd-catalyzed Suzuki–Miyaura cross-coupling. Organic Letters, 25(36), 6672–6676. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • The Synthetic Chemist. (2022). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(34), 12110–12115. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(34), 12110–12115. [Link]

  • Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions? [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

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Application Note: Strategic C-N Bond Formation on the Isoindolinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of 7-Amino-4-bromo-2-methylisoindolin-1-one

Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis

In the landscape of modern drug discovery, the isoindolinone core stands out as a "privileged scaffold," a molecular framework that confers potent and diverse biological activities.[1][2][3][4] Its derivatives are central to a range of therapeutics, from immunomodulatory agents to treatments for cancer and inflammation.[1][5] The ability to strategically functionalize this core is paramount for developing next-generation pharmaceuticals with enhanced efficacy and novel mechanisms of action.

Parallel to the rise of such scaffolds, the Buchwald-Hartwig amination has emerged as a revolutionary tool in synthetic organic chemistry.[6][7] This palladium-catalyzed cross-coupling reaction provides a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation that was historically challenging.[6][7][8] Its broad functional group tolerance and mild reaction conditions have made it indispensable in both academic and industrial settings.[9]

This application note provides a comprehensive guide and a field-proven protocol for the Buchwald-Hartwig amination of 7-Amino-4-bromo-2-methylisoindolin-1-one. We will delve into the mechanistic underpinnings, explain the rationale behind the selection of key reagents, and offer a detailed, self-validating experimental procedure designed for researchers, scientists, and drug development professionals.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The Buchwald-Hartwig amination proceeds via a well-defined catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[10][11] Understanding this cycle is crucial for rational troubleshooting and optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex.[7]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the amine, forming a palladium-amido complex.[8]

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7][10]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Pd0 L-Pd(0) Active Catalyst PdII_Complex L-Pd(II)(Ar)(Br) Pd0->PdII_Complex ArBr Ar-Br (Isoindolinone) ArBr->PdII_Complex OxAdd Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Complex->PdII_Amido Amine R₂NH Amine->PdII_Amido Base Base Base->PdII_Amido + Base-H⁺ + Br⁻ Amine_Coord Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Ar-NR₂ (Product) PdII_Amido->Product RedElim Reductive Elimination Experimental_Workflow Start Reagent Preparation (Under Inert Atmosphere) Setup Charge Vessel: - Aryl Bromide - Amine - Base - Catalyst System Start->Setup Solvent Add Anhydrous Solvent & Degas Mixture Setup->Solvent Reaction Heat Reaction (80-110 °C) Monitor by TLC/LC-MS Solvent->Reaction Workup Aqueous Workup: Quench, Extract, Dry Reaction->Workup Purify Purification: Flash Column Chromatography Workup->Purify Product Characterized Pure Product Purify->Product

Sources

Application Notes and Protocols for the Pharmacological Evaluation of 7-Amino-4-bromo-2-methylisoindolin-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Targeted Cancer Therapy

The isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Recent advancements have highlighted the potential of isoindolinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR).[1][2] The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+ allows for competitive inhibition at the PARP catalytic site.[2] This is particularly relevant for the compound class of 7-Amino-4-bromo-2-methylisoindolin-1-one and its analogs, which are under investigation as next-generation PARP inhibitors.

A critical challenge in treating central nervous system (CNS) cancers, such as glioblastoma, is the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents. The favorable physicochemical properties of isoindolinone derivatives, including moderate lipophilicity, suggest they may be capable of penetrating the BBB, offering a promising therapeutic strategy for these challenging malignancies.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological evaluation of 7-Amino-4-bromo-2-methylisoindolin-1-one analogs. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial in vitro characterization to preclinical in vivo efficacy studies.

Pharmacological Evaluation Workflow

The following diagram illustrates a recommended workflow for the comprehensive pharmacological evaluation of novel isoindolinone-based PARP inhibitors.

Pharmacological Evaluation Workflow Screening Cascade for Isoindolinone Analogs cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A PARP1 Enzymatic Assay (Biochemical Potency) B Cell Viability/Cytotoxicity Assay (Cellular Potency) A->B Hit Confirmation C Cellular PARP Activity Assay (Target Engagement) B->C Lead Identification D DNA Damage Assays (Mechanism of Action) C->D Mechanism Validation E Orthotopic Glioblastoma Xenograft Model D->E Candidate Selection F Pharmacodynamic Analysis (Tumor Target Modulation) E->F Model Establishment G Efficacy and Toxicity Assessment F->G Preclinical Validation

Caption: A structured workflow for evaluating isoindolinone analogs.

In Vitro Pharmacological Evaluation

The initial phase of evaluation focuses on characterizing the biochemical and cellular activity of the 7-Amino-4-bromo-2-methylisoindolin-1-one analogs.

PARP1 Enzymatic Activity Assay

Scientific Rationale: This initial screen directly assesses the ability of the compounds to inhibit the catalytic activity of PARP1, the primary target. A fluorescence polarization (FP)-based competitive binding assay is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of the analogs.[4][5]

Protocol: Fluorescence Polarization-Based PARP1 Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of each analog in 100% DMSO.

    • Dilute recombinant human PARP1 enzyme, a fluorescently labeled PARP inhibitor probe (e.g., an olaparib-based probe), and unlabeled competitor DNA (if required by the specific assay kit) in the provided assay buffer.

  • Assay Procedure (96-well format):

    • Add 2 µL of the serially diluted analog or vehicle control (DMSO) to the wells of a black, low-volume 96-well plate.

    • Add 18 µL of the PARP1 enzyme/fluorescent probe mixture to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped for FP measurements.

    • Calculate the percent inhibition for each analog concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Parameter Recommended Condition
Plate TypeBlack, low-volume 96-well plate
Final DMSO Concentration< 1%
Incubation Time30 minutes at room temperature
Detection MethodFluorescence Polarization
Cell Viability and Cytotoxicity Assays

Scientific Rationale: To determine the effect of the analogs on cancer cell proliferation and survival, a cell viability assay is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[6] For CNS cancer applications, it is crucial to use relevant cell lines, such as the U87 MG and T98G glioblastoma cell lines.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [7][8]

  • Cell Seeding:

    • Seed U87 MG or T98G cells in a white, opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the isoindolinone analogs in culture medium.

    • Add 10 µL of the diluted compounds or vehicle control to the respective wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[9]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[9]

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.

Cellular PARP Activity and DNA Damage Assays

Scientific Rationale: To confirm that the observed cytotoxicity is due to the intended mechanism of action (PARP inhibition and subsequent DNA damage), a series of cell-based assays are performed.

A. Western Blot for PARP Activity and Cleavage

Scientific Rationale: This assay provides direct evidence of target engagement within the cell. Inhibition of PARP1 activity is observed by a decrease in the formation of poly(ADP-ribose) (PAR) chains. Furthermore, significant DNA damage can induce apoptosis, which is marked by the cleavage of PARP1 by caspases.[10][11][12]

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis:

    • Treat glioblastoma cells with the isoindolinone analogs at their GI50 concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).[13]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PAR, full-length PARP1, cleaved PARP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control. A decrease in PAR signal indicates PARP inhibition, while an increase in the cleaved PARP1 fragment indicates apoptosis.

B. γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

Scientific Rationale: PARP inhibitors lead to the accumulation of DNA double-strand breaks (DSBs), particularly in cancer cells with underlying DNA repair defects. The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DSBs.[14][15] Immunofluorescence microscopy allows for the visualization and quantification of γH2AX foci, providing a direct measure of DNA damage.[16]

Protocol: γH2AX Foci Staining [14][17]

  • Cell Culture and Treatment:

    • Grow glioblastoma cells on glass coverslips in a 24-well plate.

    • Treat the cells with the isoindolinone analogs for 24 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% normal goat serum in PBS for 1 hour.

    • Incubate with a primary antibody against γH2AX overnight at 4°C.

    • Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci indicates an accumulation of DNA DSBs.

C. Alkaline Comet Assay

Scientific Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][19] Under alkaline conditions, this assay can detect both single and double-strand DNA breaks.[20]

Protocol: Alkaline Comet Assay [21][22]

  • Cell Preparation:

    • Treat cells with the isoindolinone analogs for a short duration (e.g., 2-4 hours).

    • Harvest the cells and resuspend them in ice-cold PBS.

  • Slide Preparation and Lysis:

    • Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

    • Immerse the slides in a lysis solution at 4°C for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

    • Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Staining and Visualization:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

    • Visualize the "comets" using a fluorescence microscope. The migration of fragmented DNA away from the nucleus forms a tail, and the intensity of the tail relative to the head is proportional to the amount of DNA damage.

In Vivo Pharmacological Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and tolerability in a more complex biological system.

Orthotopic Glioblastoma Xenograft Model

Scientific Rationale: To accurately model glioblastoma and account for the influence of the brain microenvironment, an orthotopic xenograft model is superior to subcutaneous models.[23][24] This involves implanting human glioblastoma cells directly into the brains of immunodeficient mice.[25][26]

Protocol: Intracranial Implantation of Glioblastoma Cells [27]

  • Animal Model and Cell Preparation:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

    • Prepare a single-cell suspension of U87 MG or a patient-derived glioblastoma cell line (if available) in a sterile, serum-free medium.

  • Stereotactic Surgery:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a micro-drill, create a small burr hole at a predetermined stereotactic coordinate in the cerebral cortex.

    • Slowly inject 2-5 µL of the cell suspension (containing approximately 1 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

    • Once tumors are established (typically 7-10 days post-implantation), randomize the mice into treatment and control groups.

    • Administer the isoindolinone analog or vehicle control via a clinically relevant route (e.g., oral gavage or intravenous injection). The formulation of the compound will need to be optimized for in vivo delivery.[28]

  • Efficacy and Pharmacodynamic Endpoints:

    • Monitor the health and body weight of the mice throughout the study.

    • Measure tumor volume regularly using imaging.

    • The primary efficacy endpoint is typically an increase in the median survival time of the treatment group compared to the control group.

    • At the end of the study or at intermediate time points, tumor tissue can be harvested for pharmacodynamic analysis (e.g., Western blot for PAR levels or immunohistochemistry for γH2AX) to confirm target engagement in vivo.

Data Presentation and Interpretation

Assay Key Parameter Interpretation of a Positive Result
PARP1 Enzymatic AssayIC50 (nM)Low nanomolar IC50 indicates potent direct inhibition of the target enzyme.
Cell Viability AssayGI50 (µM)Low micromolar GI50 in glioblastoma cell lines suggests potent cellular activity.
Western Blot (PAR)Decreased PARylationConfirms target engagement and inhibition of PARP activity within the cell.
Western Blot (Cleaved PARP1)Increased Cleaved PARP1Indicates induction of apoptosis as a downstream consequence of drug action.
γH2AX ImmunofluorescenceIncreased Foci/NucleusDemonstrates the accumulation of DNA double-strand breaks, a hallmark of PARP inhibitor action.
Alkaline Comet AssayIncreased % Tail DNAProvides a quantitative measure of DNA strand breaks at the single-cell level.
Orthotopic Xenograft ModelIncreased Median SurvivalIndicates in vivo antitumor efficacy.

The DNA Damage Response and PARP Inhibition

The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors like the 7-Amino-4-bromo-2-methylisoindolin-1-one analogs.

PARP Inhibition Mechanism Mechanism of PARP Inhibition in DNA Repair cluster_0 Normal DNA Repair cluster_1 Effect of PARP Inhibitor DNA_damage DNA Single-Strand Break PARP1_activation PARP1 Binds to Damaged DNA DNA_damage->PARP1_activation PARylation PARP1 Synthesizes PAR Chains PARP1_activation->PARylation Trapping PARP1 Trapping on DNA PARP1_activation->Trapping Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Isoindolinone Analog (PARP Inhibitor) Inhibitor->PARP1_activation Inhibits Catalytic Activity Stalled_fork Replication Fork Collapse Trapping->Stalled_fork DSB DNA Double-Strand Break Stalled_fork->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: PARP1's role in DNA repair and its inhibition by isoindolinone analogs.

References

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Kushwaha, S., & Sharma, S. (2020). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. Bio-protocol, 10(15), e3702.
  • Mendes, F., et al. (2021). Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development. In Methods in Molecular Biology (Vol. 2284, pp. 223-233). Humana, New York, NY.
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  • Placantonakis, D. G., & Pandis, N. (2018). Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. Methods in Molecular Biology, 1741, 183–190.
  • Chen, L., et al. (2012). Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar. Journal of Experimental & Clinical Cancer Research, 31(1), 68.
  • Rieckmann, T., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56335.
  • JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • Scott, J. S., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries.
  • OECD. (2014). Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay. Retrieved from [Link]

  • JoVE. (2023). Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes. Retrieved from [Link]

  • Agilent. (n.d.). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Retrieved from [Link]

  • ResearchGate. (2007). The In Vitro Alkaline Comet Assay in Genetic Toxicology. Retrieved from [Link]

  • ResearchGate. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Comparative Medicine. (2019). Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. Retrieved from [Link]

  • Stangeland, E. L., et al. (2025).
  • bioRxiv. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Retrieved from [Link]

  • ResearchGate. (2024). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.
  • ResearchGate. (n.d.). Analysis of PARP1 cleavage by Western blotting. Retrieved from [Link]

  • YouTube. (2020). Apoptosis assays: western blots. Retrieved from [Link]

  • Zandarashvili, L., et al. (2020). Clinical PARP inhibitors do not abrogate PARP1 exchange at DNA damage sites in vivo. Nucleic Acids Research, 48(16), 9139–9151.
  • Malenović, A., et al. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. Molecules, 29(1), 246.
  • Bioorganic & Medicinal Chemistry Letters. (2016). Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. Retrieved from [Link]

  • ACS Omega. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Retrieved from [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]

  • European Patent Office. (2020). NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS - EP 3931188 B1. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Retrieved from [Link]

  • ResearchGate. (2015). What's a suitable positive control for detection of PARP cleavage using western blotting?. Retrieved from [Link]

  • STAR Protocols. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]

  • ResearchGate. (2025). Indoloazepinone-Constrained Oligomers as Cell-Penetrating and Blood-Brain Barrier Permeable Compounds. Retrieved from [Link]

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  • ResearchGate. (n.d.). A summary of PARP inhibitor's mechanism of action. Retrieved from [Link]

  • Genes & Cancer. (2022). PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-21-SOL881

Abstract: This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Amino-4-bromo-2-methylisoindolin-1-one (C₉H₉BrN₂O; CAS: 1257996-53-4). The content moves from foundational FAQs to in-depth, mechanism-based troubleshooting protocols. All methodologies are grounded in established principles of physical and medicinal chemistry to ensure scientific integrity and experimental success.

Compound Overview & Initial Assessment

7-Amino-4-bromo-2-methylisoindolin-1-one is a substituted heterocyclic compound described as a white solid. Its structure, featuring a fused aromatic system, a bromine substituent, and an amino group, suggests that it is likely a crystalline solid with low intrinsic solubility in aqueous media. The primary amino group (at position 7) is a basic center, which is a critical feature to exploit for solubility enhancement.

Challenges in achieving desired concentrations are common for such molecules and can impede progress in screening assays, formulation development, and other research applications. This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The low aqueous solubility is expected. The first and simplest step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. The most common choice is Dimethyl Sulfoxide (DMSO). If DMSO is not compatible with your experiment, other organic solvents like Ethanol (EtOH) or N,N-Dimethylformamide (DMF) can be tested. More than 40% of new chemical entities are practically insoluble in water, making this a standard first step in drug development[].

Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and what should I do?

A2: This is a classic issue of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit, even though the organic cosolvent (DMSO) is present.

  • Immediate Action: Try diluting your stock to a lower final concentration. It's possible your target concentration is simply too high.

  • Next Step: Increase the percentage of cosolvent in your final solution, if your experimental system can tolerate it. For example, instead of 0.5% DMSO, try 1% or 2%.

  • Advanced Troubleshooting: If simple dilution fails, you will need to employ more advanced techniques like pH adjustment or the use of other excipients, which are detailed in the Troubleshooting Guides below.

Q3: Can I heat the solution to get my compound to dissolve?

A3: Gentle heating (e.g., 37-40°C) can increase the rate of dissolution and, in many cases, increase the kinetic solubility. However, use this method with caution. Prolonged heating can lead to compound degradation or solvent evaporation. It is crucial to assess the thermal stability of your compound. The resulting solution may also be supersaturated and could precipitate upon cooling to room temperature.

Q4: How do I know if the solubility issues are due to the compound itself or if my sample is impure?

A4: Purity is critical. Before extensive solubility optimization, confirm the purity of your compound using methods like LC-MS or ¹H NMR. The vendor for this compound specifies a purity of 96%. If significant insoluble impurities are present, they can act as nucleation sites, promoting the precipitation of your desired compound.

In-Depth Troubleshooting Guides

If the basic FAQs do not resolve your issue, proceed to these systematic, mechanism-based guides.

Guide 1: pH Adjustment & Ionization

Principle: The 7-amino group on the isoindolinone core is a basic functional group. At neutral or alkaline pH, this amine is in its neutral, less polar form (R-NH₂), which is less soluble in water. By lowering the pH, the amine can be protonated to form a cationic salt (R-NH₃⁺). This charged species is significantly more polar and will exhibit higher aqueous solubility. The protonated amine can form stronger hydrogen bonds with water, enhancing its dissolution[][2].

When to Use: This is the most effective method for improving solubility in aqueous buffers, provided the compound is stable at acidic pH and the assay can tolerate the pH change.

Troubleshooting Steps:

  • Determine the pKa: If not known, estimate the pKa of the 7-amino group. Aromatic amines typically have pKa values in the range of 4-5.

  • Select an Acidifying Agent: Use a biocompatible acid like Hydrochloric Acid (HCl) or Citric Acid.

  • Experimental Protocol: Follow the detailed protocol in Section 4.1 to systematically test solubility at various acidic pH values (e.g., pH 6.0, 5.0, 4.0).

  • Verification: After dissolution, ensure the compound remains chemically stable at the lower pH using an appropriate analytical method if necessary.

Guide 2: Cosolvency & Solvent System Optimization

Principle: Cosolvents work by reducing the polarity of the aqueous solvent system. Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar compound disrupts this network, which is energetically unfavorable. By adding a water-miscible organic solvent (a cosolvent), you reduce the overall polarity and dielectric constant of the solvent mixture, making it more favorable for the non-polar solute to dissolve[3][4][5].

When to Use: When pH adjustment is not an option or when working with high concentrations where precipitation still occurs even after pH modification. This is a versatile technique for both aqueous and organic systems[6].

Common Cosolvents:

  • For Aqueous Buffers: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin[5].

  • For Organic Systems: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

Troubleshooting Steps:

  • Select a Cosolvent: Choose a cosolvent that is compatible with your downstream application. PEG 400 and PG are often used in formulation development due to their low toxicity[6].

  • Create a Phase-Solubility Diagram: Follow the protocol in Section 4.2 to test the compound's solubility in binary mixtures of your primary solvent (e.g., water) and the cosolvent at various ratios (e.g., 10%, 20%, 50% cosolvent).

  • Combine with pH Adjustment: The most powerful approach is often a combination of methods. First, dissolve the compound in an acidic buffer, then add a cosolvent to further enhance stability and solubility[].

Guide 3: Use of Solubilizing Excipients

Principle: Certain molecules can form non-covalent complexes with poorly soluble compounds, effectively shielding them from the bulk solvent and increasing their apparent solubility.

  • Surfactants (Micellar Solubilization): Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic shell interacts with the aqueous environment[7]. Common examples include Tween® 80 and Sodium Dodecyl Sulfate (SDS).

  • Cyclodextrins (Inclusion Complexes): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The target compound (the "guest") can become encapsulated within the cyclodextrin's cavity (the "host"), forming a water-soluble inclusion complex[7][8]. β-cyclodextrin and its derivatives (like HP-β-CD) are commonly used.

When to Use: When pH and cosolvent methods are insufficient or incompatible with the experimental system. Often used in final drug formulations.

Troubleshooting Steps:

  • Select an Excipient: Choose based on your application's tolerance for such additives.

  • Test a Concentration Range: Evaluate solubility across a range of excipient concentrations, ensuring you exceed the CMC for surfactants.

  • Protocol: A general protocol for testing excipients is provided in Section 4.3 .

Experimental Protocols

Protocol: Solubility Enhancement via pH Adjustment
  • Prepare a series of acidic buffers (e.g., 50 mM citrate or acetate buffers) at pH values of 6.0, 5.0, 4.0, and 3.0. Also prepare a neutral control (e.g., PBS at pH 7.4).

  • Accurately weigh a small amount of 7-Amino-4-bromo-2-methylisoindolin-1-one into separate glass vials (e.g., 1 mg per vial).

  • Add a small, precise volume of each buffer to the corresponding vial to achieve a target concentration that is higher than what you expect to dissolve (this ensures you can determine the saturation point).

  • Vortex each vial vigorously for 2 minutes.

  • Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to allow them to reach equilibrium. This determines the thermodynamic solubility[9].

  • After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot solubility (e.g., in µg/mL) versus pH.

Protocol: Solubility Enhancement via Cosolvency
  • Select a primary solvent (e.g., deionized water or pH 7.4 buffer) and a water-miscible cosolvent (e.g., Ethanol or PEG 400).

  • Prepare a series of solvent mixtures with varying percentages of the cosolvent (e.g., 0%, 5%, 10%, 20%, 50%, 100% v/v cosolvent in the primary solvent).

  • Follow steps 2-8 from the pH Adjustment Protocol (Section 4.1 ), using the different solvent mixtures instead of different pH buffers.

  • Plot solubility (e.g., in mg/mL) versus the percentage of cosolvent.

Protocol: Screening Solubilizing Excipients
  • Prepare stock solutions of your chosen excipients (e.g., 10% w/v HP-β-CD, 5% w/v Tween® 80) in your desired aqueous buffer.

  • Create a series of dilutions from these stocks to get a range of final concentrations (e.g., 0%, 0.5%, 1%, 2%, 5% excipient).

  • Follow steps 2-8 from the pH Adjustment Protocol (Section 4.1 ), using the different excipient solutions.

  • Plot solubility (e.g., in mg/mL) versus the concentration of the excipient.

Data Presentation & Summary

While specific experimental data for 7-Amino-4-bromo-2-methylisoindolin-1-one is not publicly available, the table below presents a plausible solubility profile based on its structure and the principles outlined in this guide. This serves as an example of how to structure your experimental findings.

Solvent SystemTemperature (°C)Expected Solubility RangeNotes
Water25< 0.1 µg/mLVery Poorly Soluble
PBS (pH 7.4)25< 0.1 µg/mLEssentially Insoluble
Acetate Buffer (pH 4.0)2510 - 100 µg/mLSignificantly improved due to protonation of the amine.
DMSO25> 50 mg/mLHigh solubility in aprotic polar organic solvents.
Ethanol (100%)251 - 5 mg/mLModerate solubility in polar protic organic solvents.
20% PEG 400 in Water251 - 10 µg/mLModest improvement via cosolvency.
2% HP-β-CD in Water255 - 50 µg/mLImprovement expected via inclusion complex formation.
pH 4.0 Buffer + 20% EtOH25> 1 mg/mLCombination of pH and cosolvency yields the best result.

Visual Workflow & Mechanism Diagrams

Troubleshooting Workflow

This diagram provides a logical decision tree for addressing solubility issues with the target compound.

Solubility_Workflow Start Compound does not dissolve in aqueous buffer (pH 7.4) Step1 Prepare 10-50 mM stock in 100% DMSO Start->Step1 Check1 Does it precipitate upon dilution into buffer? Step1->Check1 Success1 SOLUBLE Proceed with experiment Check1->Success1 No Step2 Attempt pH Adjustment (See Protocol 4.1) Check1->Step2 Yes Check2 Is solubility sufficient at an acceptable pH? Step2->Check2 Check2->Success1 Yes Step3 Attempt Cosolvency (See Protocol 4.2) Check2->Step3 No Check3 Is solubility sufficient with tolerable % cosolvent? Step3->Check3 Check3->Success1 Yes Step4 Combine pH + Cosolvent Check3->Step4 No Check4 Is solubility sufficient? Step4->Check4 Check4->Success1 Yes Step5 Evaluate Excipients (Cyclodextrins, Surfactants) (See Protocol 4.3) Check4->Step5 No Fail Insoluble under tested conditions. Consider formulation (e.g., solid dispersion) or structural modification. Step5->Fail pH_Mechanism cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 4.0) Neutral Mid1 Neutral->Mid1 + H⁺ (Acidification) Label_Neutral R-NH₂ (Neutral Form) Poorly Water-Soluble Protonated Protonated->Neutral - H⁺ (Basification) Label_Protonated R-NH₃⁺ (Cationic Salt) Highly Water-Soluble Mid1->Protonated

Caption: Protonation of the amino group at low pH increases polarity.

References

  • Research Method. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Madhavi, M. (n.d.). solubility enhancement and cosolvency. Slideshare. Retrieved from [Link]

  • Chaudhary, A., & Nagaich, U. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue,[] 392-398. Retrieved from [Link]

  • Patel, K., et al. (2025). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Talanta Open, 11, 100391.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics, 2(5), 84-91. Retrieved from [Link]

  • Young, R. J., & Navratilova, E. (2021). Tactics to Improve Solubility. In Comprehensive Medicinal Chemistry III (pp. 26-49). Elsevier. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis and optimization of 7-Amino-4-bromo-2-methylisoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results. Our approach is rooted in established chemical principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for 7-Amino-4-bromo-2-methylisoindolin-1-one?

A1: A common and effective route to synthesize substituted isoindolinones like 7-Amino-4-bromo-2-methylisoindolin-1-one involves a multi-step process. This typically starts from a substituted phthalic acid derivative, which undergoes cyclization with an appropriate amine. For this specific molecule, a plausible route involves the cyclization of a suitably substituted 2-carboxybenzaldehyde or a related precursor with methylamine.

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters that significantly influence the yield and purity of the final product are:

  • Reaction Temperature: Temperature control is crucial to manage the reaction rate and minimize the formation of side products.

  • Solvent Choice: The polarity and boiling point of the solvent can dramatically affect reactant solubility and reaction kinetics.

  • Catalyst Selection: In many isoindolinone syntheses, the choice of catalyst (acid or base) can be critical for achieving high yields.

  • Stoichiometry of Reactants: The molar ratio of the starting materials should be carefully optimized to ensure complete conversion of the limiting reagent.

Q3: What are some common side reactions to be aware of?

A3: During the synthesis of isoindolinones, several side reactions can occur, leading to impurities. These may include:

  • Incomplete cyclization, resulting in the persistence of starting materials or intermediates.

  • Over-reaction or degradation of the product under harsh conditions (e.g., high temperatures or extreme pH).

  • Formation of isomeric byproducts, particularly if the starting materials have multiple reactive sites.

Q4: How can I purify the final product effectively?

A4: Purification of 7-Amino-4-bromo-2-methylisoindolin-1-one can typically be achieved through standard techniques. Recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity crystalline material. Column chromatography on silica gel can also be employed, especially for removing closely related impurities. The choice of eluent for chromatography will depend on the polarity of the product and impurities.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Suggested Action Scientific Rationale
Incorrect Reaction Temperature Optimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).Reaction rates are highly sensitive to temperature. An optimal temperature will maximize the rate of the desired reaction while minimizing side reactions.[1]
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., Dioxane, 1-Butanol, Ethanol).The solvent affects the solubility of reactants and can influence the transition state energy of the reaction.[2][3]
Ineffective Catalyst If applicable, screen different acid or base catalysts (e.g., TFA, Et3N).Catalysts can significantly lower the activation energy of the cyclization step.[3][4]
Poor Quality Starting Materials Verify the purity of your starting materials using techniques like NMR or melting point analysis.Impurities in starting materials can inhibit the reaction or lead to the formation of undesired side products.
Incorrect Stoichiometry Vary the molar ratio of the reactants. For instance, using a slight excess of the amine component can sometimes drive the reaction to completion.Le Chatelier's principle suggests that increasing the concentration of a reactant can shift the equilibrium towards the products.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

Potential Cause Suggested Action Scientific Rationale
Reaction Temperature is Too High Lower the reaction temperature.High temperatures can provide enough energy to overcome the activation barrier for undesired side reactions.
Prolonged Reaction Time Monitor the reaction progress using TLC or LC-MS and quench the reaction once the starting material is consumed.Extended reaction times can lead to the degradation of the desired product or the formation of thermodynamically favored but undesired byproducts.
Presence of Oxygen or Moisture Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.Certain intermediates or reagents may be sensitive to air or moisture, leading to decomposition or side reactions.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Potential Cause Suggested Action Scientific Rationale
Product is an Oil or Amorphous Solid Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If these fail, column chromatography is the next step.Some compounds are difficult to crystallize. These techniques can help overcome the kinetic barrier to crystallization.
Co-elution of Impurities in Chromatography Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate compounds with similar polarities.The choice of eluent in chromatography is critical for achieving good separation. A gradient allows for the separation of a wider range of polarities.
Product is Insoluble in Common Solvents Screen a wider range of solvents for recrystallization, including solvent mixtures.The solubility of a compound is highly dependent on the solvent. A mixture of solvents can sometimes provide the ideal solubility characteristics for recrystallization.

Experimental Protocols

General Protocol for Optimization of Reaction Conditions

  • Setup: In a series of reaction vials, add the limiting starting material (e.g., 0.1 mmol).

  • Variable Addition: To each vial, add the appropriate reagents, varying one parameter at a time (e.g., different solvents, catalysts, or temperatures).

  • Reaction: Stir the reactions for a set amount of time.

  • Analysis: Monitor the reactions by TLC or LC-MS to determine the extent of conversion and the formation of side products.

  • Work-up and Yield Determination: Once the reaction is complete, perform an appropriate work-up and determine the yield of the desired product.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Significant Side Products? check_yield->check_purity No optimize_temp Optimize Temperature check_yield->optimize_temp Yes check_purification Purification Difficulty? check_purity->check_purification No adjust_temp_time Adjust Temp. & Time check_purity->adjust_temp_time Yes optimize_cryst Optimize Crystallization check_purification->optimize_cryst Yes success Successful Synthesis check_purification->success No optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst optimize_solvent->optimize_catalyst check_reagents Check Reagent Purity optimize_catalyst->check_reagents check_reagents->check_yield inert_atmosphere Use Inert Atmosphere adjust_temp_time->inert_atmosphere inert_atmosphere->check_purity optimize_chrom Optimize Chromatography optimize_cryst->optimize_chrom optimize_chrom->check_purification

Caption: Troubleshooting Decision Tree.

References

  • ResearchGate. Optimization of the reaction conditions. a | Download Scientific Diagram. [Link]

  • ResearchGate. Optimization of reaction conditions. a | Download Table. [Link]

  • ResearchGate. Optimization of the reaction conditions | Download Scientific Diagram. [Link]

  • ResearchGate. Optimization of reaction conditions a | Download Scientific Diagram. [Link]

  • ResearchGate. Optimization of the reaction conditions. a. [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity | ACS Omega. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • NIH. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • Green Chemistry (RSC Publishing). Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. [Link]

Sources

Technical Support Center: Purification of 7-Amino-4-bromo-2-methylisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 7-Amino-4-bromo-2-methylisoindolin-1-one and its derivatives. The unique structural features of this heterocyclic scaffold—namely the basic amino group, the polar lactam, and the electron-withdrawing bromo group—present specific challenges in purification. This document provides in-depth, field-proven troubleshooting advice and standardized protocols to help you achieve high purity and yield.

Section 1: Foundational Knowledge & Initial Assessment

Before attempting purification, understanding the physicochemical properties of your specific derivative is critical. The interplay between the basic amine and the potentially acidic nature of standard silica gel is a primary consideration.

Initial Assessment Workflow

A systematic initial assessment of your crude material will dictate the most effective purification strategy. This workflow helps decide between primary purification methods like column chromatography and recrystallization.

CRUDE Crude Product (Post-Workup) TLC 1. Analyze by TLC (Multiple Solvent Systems) CRUDE->TLC SOL 2. Assess Solubility (For Recrystallization) CRUDE->SOL RESULT Purity & Separation Profile TLC->RESULT SOL_RESULT Solubility Profile SOL->SOL_RESULT CHROM Proceed to Column Chromatography RESULT->CHROM Impurities close to product Rf OR Product is an oil/amorphous solid RECRYST Proceed to Recrystallization RESULT->RECRYST One major spot (high purity) AND Product is solid SOL_RESULT->RECRYST Good solvent found (Dissolves hot, precipitates cold)

Caption: Initial assessment workflow for crude isoindolinone derivatives.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the purification of 7-Amino-4-bromo-2-methylisoindolin-1-one derivatives.

Issue 1: Poor separation or overlapping peaks in column chromatography.

  • Question: My TLC shows distinct spots, but my column fractions are all mixed. What's going wrong?

  • Answer: This is a frequent problem that can stem from several factors related to your column setup and solvent choice.[1]

    • Probable Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal for resolving your compound from its impurities.

      • Solution: Before running the column, meticulously screen solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.25 and 0.35. If compounds are moving too quickly (high Rf), decrease the eluent's polarity. If they move too slowly or not at all (low Rf), increase the polarity.[1]

    • Probable Cause 2: Column Overloading. You may have loaded too much crude material onto the column.

      • Solution: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. For difficult separations, a higher ratio is necessary.

    • Probable Cause 3: Poor Column Packing. Air bubbles, cracks, or an uneven silica bed in your column will lead to channeling, where the solvent and sample flow unevenly, ruining the separation.

      • Solution: Ensure you pack the column carefully, either as a slurry or by dry-packing followed by careful solvent addition. Tap the column gently as you pack to settle the silica into a uniform bed. Never let the top of the column run dry.

Issue 2: The compound is streaking or "tailing" on the TLC plate and column.

  • Question: My spot on the TLC plate is not round; it's a long streak. The same thing happens on the column, leading to broad, impure fractions. Why?

  • Answer: Tailing is a classic sign of an undesirable interaction between your compound and the stationary phase, which for this class of molecules is almost always due to the basic amino group.

    • Probable Cause: Interaction with Acidic Silica. Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic amino group of your isoindolinone derivative can be protonated, causing it to bind strongly and erratically, resulting in tailing.

      • Solution 1 (Recommended): Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the solvent system will neutralize the acidic sites and produce sharp, symmetrical peaks.[2]

      • Solution 2: Use an Alternative Stationary Phase. If tailing persists, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography if your compound and impurities have suitable solubility.[2]

Issue 3: The product "oils out" and will not crystallize.

  • Question: I've dissolved my compound in a hot solvent, but upon cooling, it forms an oil instead of crystals. How can I fix this?

  • Answer: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[3]

    • Probable Cause 1: Solution is Supersaturated or Cooled too Quickly.

      • Solution: Re-heat the flask to dissolve the oil, then add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation. Allow the flask to cool very slowly to room temperature, and only then move it to an ice bath.[1][3]

    • Probable Cause 2: Presence of Impurities. Impurities can disrupt the formation of a crystal lattice.

      • Solution: If slow cooling fails, attempt a preliminary purification, such as filtering through a small plug of silica, before re-attempting crystallization.[1]

    • Probable Cause 3: Lack of Nucleation Sites. Crystallization needs a starting point to begin.

      • Solution: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections in the glass that can serve as nucleation sites. Alternatively, if you have a tiny amount of pure solid, add a "seed crystal" to induce crystallization.[1][3]

Issue 4: Very low recovery of product after purification.

  • Question: My purification worked, but I recovered very little of my compound. Where did it go?

  • Answer: Significant product loss can happen during both chromatography and recrystallization if conditions are not optimized.

    • Probable Cause (Chromatography): Compound is Irreversibly Adsorbed or Decomposed. The acidic nature of silica gel can sometimes cause sensitive compounds to decompose.[2]

      • Solution: Before committing your entire batch, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is not stable on silica. In this case, you must use the deactivation methods described in Issue 2 or switch to a different stationary phase.[2]

    • Probable Cause (Recrystallization): Using Too Much Solvent. Dissolving your crude product in an excessive amount of hot solvent is a common mistake.

      • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. After filtering the crystals, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling again for a second crop of crystals.[1]

Section 3: Standardized Purification Protocols

Protocol 1: Flash Column Chromatography

This technique is the workhorse for purifying isoindolinone derivatives, especially when separating compounds of similar polarity.[4][5][6]

  • Solvent System Selection: Use TLC to find an appropriate eluent (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Add 0.5-1% triethylamine if tailing is observed. Aim for a product Rf of ~0.3.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (~1 cm).

    • Pack the column with silica gel (slurry packing is often most reliable).

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

    • For better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product, add silica, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply pressure (flash chromatography) and begin collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

Ideal for purifying solid compounds that are already relatively pure (>85-90%).[7][8]

  • Solvent Selection: The ideal solvent will dissolve your compound when hot but not when cold. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, or mixtures like ethanol/water).[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalysts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Data Tables & Visualization

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Derivative PolarityStarting Solvent System (v/v)Modifier (if needed)
Low (e.g., N-alkyl, no extra polar groups)Hexane / Ethyl Acetate (9:1 to 3:1)0.5% Triethylamine
Medium (e.g., N-benzyl)Hexane / Ethyl Acetate (3:1 to 1:1)0.5% Triethylamine
High (e.g., additional hydroxyl or amine groups)Dichloromethane / Methanol (99:1 to 95:5)1% Triethylamine

Troubleshooting Logic for Recrystallization

START Attempted Recrystallization Q1 What is the result? START->Q1 OIL Product Oiled Out Q1->OIL Oily layer forms LOW Low Yield Q1->LOW Few crystals form GOOD Good Crystals Formed Q1->GOOD Success SOL_OIL 1. Re-heat to dissolve oil 2. Add 1-5% more hot solvent 3. Cool SLOWLY 4. Scratch flask / add seed crystal OIL->SOL_OIL SOL_LOW 1. Use minimum hot solvent 2. Ensure thorough cooling (ice bath) 3. Concentrate mother liquor for 2nd crop LOW->SOL_LOW END Pure Crystalline Product GOOD->END SOL_OIL->END SOL_LOW->END

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect from the synthesis of these derivatives?

    • A1: Common impurities often include unreacted starting materials, such as the corresponding 2-carboxybenzaldehyde or primary amine. You may also find side-products from incomplete cyclization or over-alkylation. Monitoring the reaction by TLC or LC-MS is crucial to identify these byproducts.[9]

  • Q2: Can I use reverse-phase chromatography for these compounds?

    • A2: Yes, reverse-phase (e.g., C18 silica) can be an excellent alternative, especially if your compound is unstable on normal-phase silica or if you have very polar impurities. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or TFA to ensure the amino group is protonated for better peak shape.

  • Q3: How do I remove the triethylamine from my final product after chromatography?

    • A3: Triethylamine is volatile and can usually be removed by co-evaporation with a solvent like dichloromethane or toluene on a rotary evaporator. If trace amounts remain, dissolving the product in a solvent like ethyl acetate and washing with a dilute aqueous acid (e.g., 1% HCl) can remove the amine, but be sure to re-neutralize and dry the organic layer thoroughly afterward.

  • Q4: My purified compound is a nice solid, but the melting point is broad. Is it pure?

    • A4: A broad melting point range is a strong indicator of impurity. Even small amounts of contaminants can disrupt the crystal lattice and lower/broaden the melting point. Further purification by recrystallization or another round of chromatography is recommended.

References

  • Overcoming challenges in the purification of heterocyclic compounds.

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives.

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives.

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives.

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives.

  • Troubleshooting guide for the synthesis of heterocyclic compounds.

  • How to Purify an organic compound via recrystallization or reprecipitation?

  • Purification: Troubleshooting Flash Column Chromatography.

  • 3.6F: Troubleshooting.

Sources

Stability issues with 7-Amino-4-bromo-2-methylisoindolin-1-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Amino-4-bromo-2-methylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the chemical nature of this molecule, we can anticipate and mitigate common challenges encountered during experimental workflows.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Question 1: I'm observing a time-dependent loss of my compound in aqueous buffer. What is the likely cause and how can I prevent it?

Answer:

A time-dependent loss of 7-Amino-4-bromo-2-methylisoindolin-1-one in aqueous solutions is likely due to the hydrolysis of the lactam (a cyclic amide) ring, a core feature of the isoindolinone structure. The rate of this hydrolysis is often significantly influenced by the pH of the solution.

  • Causality: The lactam ring in the isoindolinone core is susceptible to cleavage by nucleophilic attack, primarily from water or hydroxide ions. This reaction is catalyzed by both acidic and basic conditions, with base-catalyzed hydrolysis generally proceeding more rapidly for many lactams.[1][2] The presence of the electron-donating amino group on the aromatic ring may also influence the electron density of the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack.

  • Troubleshooting & Mitigation Strategy:

    • pH Optimization: The first step is to assess the pH of your experimental buffer. Many common biological buffers are slightly alkaline (pH 7.4-8.0), which can accelerate hydrolysis. If your experiment allows, consider using a buffer system in the neutral to slightly acidic range (pH 6.0-7.0), where many lactam-containing molecules exhibit greater stability.[2]

    • Buffer Selection: Be aware that some buffer components can catalyze hydrolysis. It is advisable to test the compound's stability in a few different buffer systems to identify the most inert option for your assay.

    • Temperature Control: Hydrolysis rates are temperature-dependent, with higher temperatures accelerating the degradation process.[1] Whenever possible, conduct your experiments at the lowest temperature compatible with your biological system. For storage of aqueous solutions, always use low temperatures (e.g., 2-8°C for short-term and ≤ -20°C for long-term), and minimize the time solutions are kept at room temperature.

    • Fresh Solution Preparation: For critical and long-term experiments, it is best practice to prepare fresh solutions of the compound immediately before use.

Question 2: My solution of 7-Amino-4-bromo-2-methylisoindolin-1-one is developing a yellow or brown tint over time. What does this indicate?

Answer:

The development of color in a solution of an aromatic amine-containing compound often points towards oxidative degradation. The primary amino group attached to the aromatic ring is a likely site for oxidation.

  • Causality: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[3][4][5] This oxidation can lead to the formation of colored polymeric byproducts. The rate of oxidation can be influenced by the pH of the solution and the presence of oxidizing agents.

  • Troubleshooting & Mitigation Strategy:

    • Use of Antioxidants: For stock solutions, particularly in organic solvents, the addition of a small amount of an antioxidant like ascorbic acid can help to quench oxidative processes.[4] However, the compatibility of the antioxidant with your experimental system must be verified.

    • Degassing of Solvents: To minimize exposure to dissolved oxygen, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon, especially for long-term storage or sensitive experiments.

    • Chelating Agents: If trace metal ion catalysis is suspected, the addition of a chelating agent such as EDTA to your buffer system may be beneficial, provided it does not interfere with your experiment.

    • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidation.[6][7]

    • Inert Atmosphere: For highly sensitive applications or long-term storage of solid compound, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Question 3: I am seeing inconsistent results in my cell-based assays, especially after repeated freeze-thaw cycles of my stock solution. What could be the issue?

Answer:

Inconsistent results after freeze-thaw cycles can be due to several factors, including precipitation of the compound from a supersaturated solution or degradation accelerated by the freeze-thaw process.

  • Causality: When a stock solution is frozen, the solubility of the compound can decrease, leading to the formation of micro-precipitates. Upon thawing, these may not fully redissolve, leading to a lower effective concentration of the compound. Furthermore, the concentration of solutes can increase in the unfrozen liquid phase during freezing, which can alter pH and accelerate degradation.

  • Troubleshooting & Mitigation Strategy:

    • Aliquot Stock Solutions: It is highly recommended to aliquot your stock solution into single-use volumes. This avoids repeated freeze-thaw cycles of the main stock.

    • Solvent Selection: Ensure you are using an appropriate solvent for your stock solution in which the compound is highly soluble. For many small molecules, DMSO is a common choice.

    • Careful Thawing: When thawing an aliquot, do so gently and ensure the solution is brought to room temperature and vortexed thoroughly to ensure complete dissolution before further dilution into your experimental medium.

    • Solubility Assessment: If precipitation is suspected, you can centrifuge the thawed aliquot and measure the concentration of the supernatant to determine if the compound has precipitated.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of 7-Amino-4-bromo-2-methylisoindolin-1-one?

A1: Based on the chemical structure, polar aprotic solvents are likely to be suitable for preparing high-concentration stock solutions. Recommended starting points include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

It is crucial to determine the solubility in your chosen solvent and to use the lowest practical stock concentration to maintain stability. Always use high-purity, anhydrous solvents to minimize degradation.

Q2: How should I store the solid compound and its solutions?

A2: Proper storage is critical to maintaining the integrity of the compound. The following conditions are recommended:

FormStorage TemperatureAtmosphereLight Conditions
Solid 2-8°C (short-term) or -20°C (long-term)Inert gas (e.g., Argon) recommendedProtect from light
Organic Stock Solution -20°C or -80°C (aliquoted)Tightly sealed vialProtect from light (amber vial)
Aqueous Solution Prepare fresh; 2-8°C for short-term (hours) if stability is confirmedTightly sealed containerProtect from light

Q3: Is 7-Amino-4-bromo-2-methylisoindolin-1-one sensitive to light?

A3: Aromatic amines and bromo-aromatic compounds can be photosensitive.[8][9] Exposure to UV or even ambient light can provide the energy to initiate degradation pathways, including oxidation. Therefore, it is a standard best practice to handle both the solid compound and its solutions with protection from light.

III. Experimental Workflow and Diagrams

Workflow for Preparing and Using Solutions of 7-Amino-4-bromo-2-methylisoindolin-1-one

G cluster_prep Solution Preparation cluster_use Experimental Use solid Solid Compound (Store at -20°C, protected from light) weigh Weigh Compound (Minimize light exposure) solid->weigh solvent Add Anhydrous Solvent (e.g., DMSO) weigh->solvent dissolve Dissolve Completely (Vortex/sonicate if needed) solvent->dissolve aliquot Aliquot into Single-Use Vials (Amber vials) dissolve->aliquot store Store Stock Solution (-20°C or -80°C) aliquot->store thaw Thaw Single Aliquot store->thaw Use one aliquot per experiment dilute Dilute into Aqueous Buffer (Prepare fresh) thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Recommended workflow for solution preparation and use.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation compound 7-Amino-4-bromo-2-methylisoindolin-1-one hydrolysis_product Ring-Opened Product compound->hydrolysis_product H₂O, OH⁻ or H⁺ oxidation_product Colored Byproducts compound->oxidation_product O₂, Light, Metal Ions

Caption: Potential degradation pathways for the compound in solution.

IV. References

  • Current time information in Pasuruan, ID. (n.d.). Google. Retrieved January 21, 2026, from

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Engineering Science, 31(1), 21-28.

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org. Retrieved January 21, 2026, from [Link]

  • Koca, I., et al. (2016). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 11(7), e0159003.

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved January 21, 2026, from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2017). Journal of Health Science, 53(4), 431-437.

  • Laha, S., & Luthy, R. G. (1990). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology, 24(3), 363–373.

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2021). Frontiers in Chemistry, 9, 673325.

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2005). Journal of the American Chemical Society, 127(40), 14051-14056.

  • Oxidation potential of different aliphatic and aromatic amines. (2019). Current Organic Chemistry, 23(18), 1996-2012.

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2018). Molecules, 23(11), 2943.

  • Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio. Retrieved January 21, 2026, from [Link]

  • New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. (2018). Water Research, 145, 212-222.

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved January 21, 2026, from [Link]

  • MSDS Amine. (n.d.). Resyn Biosciences. Retrieved January 21, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. Retrieved January 21, 2026, from [Link]

  • Photochemistry of Aliphatic and Aromatic Amines. (2000). Russian Chemical Reviews, 69(2), 153.

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. Retrieved January 21, 2026, from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). Retrieved January 21, 2026, from [Link]

  • Drug quality and storage. (n.d.). MSF Medical Guidelines. Retrieved January 21, 2026, from [Link]

  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. (2022). Materials, 15(15), 5171.

  • Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. (2021). Molecules, 26(11), 3334.

  • N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2024). Organic Letters, 26(1), 123-128.

  • Haloalkanes and Haloarenes. (n.d.). NCERT. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Troubleshooting Cell Permeability of 7-Amino-4-bromo-2-methylisoindolin-1-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Compounds such as 7-Amino-4-bromo-2-methylisoindolin-1-one and its analogs are frequently investigated for their potential to modulate intracellular targets.[3][4][5] However, a recurring challenge in their development is ensuring efficient passage across the cell membrane to engage these targets. Poor cell permeability can mask the true potency of a compound, leading to misleading structure-activity relationships (SAR) and the premature discontinuation of promising candidates.

This technical guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving cell permeability issues encountered with the 7-Amino-4-bromo-2-methylisoindolin-1-one series. By systematically addressing common experimental pitfalls and underlying physicochemical challenges, this resource aims to facilitate the successful progression of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the assessment of cell permeability for this compound class.

Q1: What are the key physicochemical properties of 7-Amino-4-bromo-2-methylisoindolin-1-one that might influence its cell permeability?

While specific experimental data for this exact molecule (CAS 1257996-53-4) is limited in public literature, we can infer properties based on its isoindolinone core.[6][7][8] Key determinants for any small molecule's permeability include lipophilicity (LogP), molecular weight, hydrogen bonding capacity, and aqueous solubility.[9][10] Lipinski's "Rule of Five" provides a general guideline, suggesting that poor permeability is more likely when a molecule has a molecular weight >500 Da, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[11] Researchers should computationally predict and experimentally measure these properties for their specific analogs to build a baseline understanding.

Q2: Why is cell permeability a critical parameter for this compound series?

For a drug to act on an intracellular target, it must first cross the lipid bilayer of the cell membrane. If a compound is highly potent in an isolated enzyme or protein binding assay (a biochemical assay) but shows little to no activity in a cell-based assay, poor membrane permeability is a primary suspect. This discrepancy indicates that the compound cannot reach its site of action in a sufficient concentration to exert its biological effect.

Q3: What are the initial signs in my experiments that suggest a permeability problem?

Common indicators of poor cell permeability include:

  • High potency in biochemical assays (e.g., IC50 in the nanomolar range) but significantly weaker or no activity in whole-cell assays (e.g., IC50 in the micromolar range or inactive).

  • Requirement for high compound concentrations in cell culture to observe a downstream effect, which may lead to off-target or cytotoxic effects.

  • Inconsistent or non-reproducible results in cell-based functional assays, which can sometimes be caused by the compound precipitating out of the media due to low solubility, a property often linked with permeability.[12]

Q4: Which in vitro models are recommended for directly assessing the permeability of these compounds?

A tiered approach is most effective:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[13][14] It's an excellent first screen to determine if a compound has favorable physicochemical properties for passive transport.

  • Cell-Based Monolayer Assays (Caco-2 or MDCK): These assays use confluent monolayers of epithelial cells (human colorectal Caco-2 or canine kidney MDCK) grown on semi-permeable filters.[11][15][16] They provide more biologically relevant data by accounting for not only passive diffusion but also active transport processes, such as efflux.[15]

Part 2: In-Depth Troubleshooting Guide

This section is designed to help you diagnose and solve specific experimental issues related to cell permeability.

Problem 1: My compound is potent in my biochemical assay but shows low or no activity in my cell-based assay.

This is the classic hallmark of a permeability issue. The core question is whether the compound cannot get in (low influx) or is being actively thrown out (high efflux).

The compound's intrinsic physicochemical properties (e.g., high polarity, large size, or excessive hydrogen bonding capacity) may prevent it from efficiently diffusing across the hydrophobic cell membrane.[9]

  • Diagnostic Step: Perform a PAMPA Assay. This assay will isolate and quantify the compound's ability to passively diffuse. It is rapid, cost-effective, and avoids the complexities of active transporters.[13][17]

  • Experimental Protocol: PAMPA A detailed protocol is provided in the "Reference Protocols" section. The basic workflow involves adding the compound to a donor well, which is separated from an acceptor well by a porous filter coated with a lipid solution (e.g., lecithin in dodecane).[17] After incubation, the concentration of the compound in both wells is measured (typically by LC-MS/MS) to calculate the apparent permeability coefficient (Pₑ).[14]

  • Data Interpretation: Use the following table to classify your compound's passive permeability.

PAMPA Permeability (Pₑ) Classification Value (10⁻⁶ cm/s) Interpretation
High> 10Compound has excellent passive permeability. Low cell activity is likely not due to poor influx.
Medium1 - 10Compound has moderate passive permeability. May be sufficient for some targets.
Low< 1Compound has poor passive permeability. This is a likely contributor to low cell activity.
Data adapted from established industry standards.

Your compound may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[18][19] These proteins act as cellular pumps, actively exporting xenobiotics (like your compound) out of the cell, preventing them from reaching effective intracellular concentrations.[20][21]

  • Diagnostic Step: Perform a Bidirectional Monolayer Assay. This is the gold standard for identifying efflux transporter substrates. The assay is typically performed using Caco-2 cells, which naturally express efflux transporters, or MDCK cells transfected to overexpress a specific transporter like human P-gp (MDCK-MDR1).[22][23][24]

  • Workflow Overview: The compound's permeability is measured in two directions across the cell monolayer: from the top (apical, A) to the bottom (basolateral, B), simulating gut absorption, and from the bottom (B) to the top (A), measuring efflux.[15]

    Caption: Bidirectional assay workflow for efflux assessment.

  • Data Interpretation: The key metric is the Efflux Ratio (ER) . An ER of ≥ 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[23]

  • Confirmatory Step: If the ER is high, repeat the bidirectional assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporine for P-gp).[20][22] A significant reduction of the ER (ideally to ~1) in the presence of the inhibitor confirms that your compound is a substrate of that specific transporter.

Problem 2: My permeability assay results are highly variable and not reproducible.

If your compound's concentration exceeds its solubility limit in the assay buffer, it will precipitate. This leads to an artificially low concentration in the donor compartment and, consequently, highly variable and underestimated permeability readings.

  • Diagnostic Step: Measure Kinetic Solubility. Determine the solubility of your compound under the exact conditions of your permeability assay (buffer, pH, temperature, and co-solvent percentage).

  • Recommended Action:

    • Lower the Test Concentration: Ensure the starting concentration in the donor well is well below the measured kinetic solubility limit.[16]

    • Use Excipients: For cell-based assays, consider including a low percentage of Bovine Serum Albumin (BSA) in the basolateral (receiver) compartment to act as a "sink" and improve the recovery of lipophilic compounds.[15][25]

The compound may be chemically degrading in the aqueous buffer or being rapidly metabolized by the cells during the assay incubation period.

  • Diagnostic Step: Assess Compound Stability. Incubate your compound in the assay buffer (for chemical stability) and with the cell monolayer (for metabolic stability) for the duration of the assay. Measure the remaining parent compound at the end of the incubation period using LC-MS.

  • Recommended Action: If instability is confirmed, you may need to shorten the assay incubation time. However, significant metabolic instability in Caco-2 or MDCK cells is a flag for potential metabolic liabilities in vivo.

High concentrations of a compound can be toxic to the cells, disrupting the integrity of the cell monolayer. This can lead to artificially high permeability values as the compound leaks through the damaged cell barrier.

  • Diagnostic Step: Monitor Monolayer Integrity. The integrity of the cell monolayer must be confirmed before and after the permeability experiment. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) . A significant drop in TEER (>25%) post-incubation indicates compromised monolayer integrity.[16] Alternatively, the flux of a co-dosed, non-permeable marker like Lucifer Yellow can be measured.[14]

    Troubleshooting_Variability cluster_checks Initial Checks cluster_solutions Corrective Actions start High Variability in Permeability Results solubility Is Test Concentration < Kinetic Solubility? start->solubility stability Is Compound Stable in Assay Medium (>85% remaining)? solubility->stability Yes lower_conc Lower Test Concentration & Re-run Assay solubility->lower_conc No toxicity Is Post-Assay TEER >75% of Initial TEER? stability->toxicity Yes shorten_time Shorten Incubation Time (If stability is the issue) stability->shorten_time No toxicity->lower_conc No end_node Variability Resolved toxicity->end_node Yes cytotoxicity_assay Run Cytotoxicity Assay & Lower Concentration

    Caption: Decision tree for troubleshooting assay variability.

Part 3: Strategies to Improve Compound Permeability

If your compound has been confirmed to have low intrinsic permeability or is an efflux substrate, medicinal chemistry efforts may be required to improve its properties.

Strategy Rationale Example Structural Modification
Reduce Hydrogen Bond Donors Fewer hydrogen bond donors reduce the energy penalty of moving from a polar (aqueous) to a nonpolar (lipid) environment.[26]N-methylation of a secondary amine or amide; replacing an -OH or -NH₂ group with a less polar bioisostere.[27]
Increase Lipophilicity (LogP) Increasing lipophilicity can enhance partitioning into the cell membrane. This must be balanced, as very high LogP can lead to poor solubility and metabolic instability.[28]Adding small, non-polar groups like methyl or chloro groups.
Reduce Polar Surface Area (PSA) A lower PSA generally correlates with better passive permeability.Introducing intramolecular hydrogen bonds to "hide" polar functionality within the molecule in a nonpolar environment.[11][26]
Circumvent Efflux Modify the structure to reduce recognition by efflux transporters like P-gp. This is a complex SAR challenge.Altering charge, hydrogen bonding patterns, or overall conformation. Sometimes, minor structural changes can abrogate recognition by transporters.

Part 4: Reference Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Lipid Solution: Create a solution of 1% (w/v) lecithin in dodecane. Sonicate until fully dissolved.[17]

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter donor plate (e.g., PVDF membrane). Be careful not to puncture the membrane.[29]

  • Prepare Acceptor Plate: Add 300 µL of appropriate buffer (e.g., PBS, pH 7.4) with 5% DMSO to each well of a 96-well acceptor plate.[30]

  • Prepare Donor Solution: Dissolve the test compound in the same buffer to a final concentration of 100-500 µM (ensure concentration is below solubility limit).[29]

  • Start Assay: Add 200 µL of the donor solution to each well of the lipid-coated donor plate.[29]

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[14][29]

  • Analyze: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred). Calculate the permeability coefficient (Pₑ).

Protocol 2: Bidirectional Caco-2 / MDCK-MDR1 Permeability Assay
  • Cell Seeding: Seed Caco-2 or MDCK-MDR1 cells onto 96-well Transwell filter inserts at an appropriate density.[31]

  • Culture Monolayer: Culture the cells for the required time to form a confluent, differentiated monolayer (approx. 21 days for Caco-2, 3-5 days for MDCK-MDR1).[15][31]

  • Verify Integrity: Before the experiment, measure the TEER of each well to ensure monolayer integrity. Values should be above a pre-determined threshold (e.g., >300 Ω·cm² for Caco-2).[16]

  • Prepare Solutions: Prepare the test compound in transport buffer (e.g., HBSS, pH 7.4) at the desired final concentration (e.g., 10 µM).[31]

  • A→B Permeability:

    • Add the compound solution to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C for 60-90 minutes.[31][32]

    • Take samples from the basolateral compartment for analysis.

  • B→A Permeability:

    • Add the compound solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate under the same conditions.

    • Take samples from the apical compartment for analysis.

  • Analyze: Quantify the compound concentration in the collected samples by LC-MS/MS.

  • Calculate: Determine the apparent permeability (Papp) for each direction and calculate the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).[15]

References

  • Role of P-glycoprotein in drug disposition. PubMed. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available at: [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. Available at: [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]

  • Physicochemical properties of drugs and membrane permeability: review article. Sabinet African Journals. Available at: [Link]

  • Drug Efflux Transporters: P-gp and BCRP. Royal Society of Chemistry. Available at: [Link]

  • Physicochemical properties of drugs and membrane permeability. ResearchGate. Available at: [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. Available at: [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. Available at: [Link]

  • ADME MDR1-MDCK Permeability Assay. BioDuro. Available at: [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. Available at: [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. Available at: [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. Available at: [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Assay Card | MDCK Permeability. Concept Life Sciences. Available at: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available at: [Link]

  • Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Company of Biologists Journals. Available at: [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Available at: [Link]

  • Physicochemical factors affecting permeability. ResearchGate. Available at: [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ResearchGate. Available at: [Link]_

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ScienceDirect. Available at: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. Available at: [Link]

  • Caco-2 cell permeability assay for intestinal absorption. Slideshare. Available at: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health. Available at: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available at: [Link]

  • Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. PubMed Central. Available at: [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. Available at: [Link]

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Technical Support Center: Analytical Guidance for 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 7-Amino-4-bromo-2-methylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.

Introduction to Analytical Challenges

7-Amino-4-bromo-2-methylisoindolin-1-one is a heterocyclic compound with structural features that can present unique analytical hurdles. The presence of a basic amino group, a bromine atom, and a lactam ring within a compact aromatic system influences its solubility, stability, and chromatographic behavior. Understanding these characteristics is paramount for developing robust and reliable analytical methods for its identification, purity assessment, and quantification.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: What are the recommended solvents for dissolving 7-Amino-4-bromo-2-methylisoindolin-1-one?

A1: Due to the presence of both polar (amino, lactam) and nonpolar (aromatic ring, methyl group) functionalities, the solubility of this compound can be challenging. It is expected to have limited solubility in aqueous solutions and nonpolar solvents.

  • Recommended starting solvents: Begin with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For chromatographic purposes, mixtures of acetonitrile or methanol with water, often with additives like formic acid or ammonium hydroxide to improve solubility and peak shape, are commonly used.

  • Troubleshooting poor solubility: If you encounter solubility issues, gentle warming and sonication can be employed. For reversed-phase HPLC, preparing the initial sample in a high concentration of the organic mobile phase component is advisable.

Q2: Is 7-Amino-4-bromo-2-methylisoindolin-1-one sensitive to specific environmental conditions?

A2: Aromatic amines and brominated compounds can be susceptible to degradation under certain conditions.[1]

  • Light Sensitivity: Aromatic amines can be light-sensitive, leading to discoloration and the formation of degradation products. It is recommended to store the compound in amber vials and minimize exposure to direct light during sample preparation and analysis.

  • Oxidative Stability: The amino group can be prone to oxidation. Avoid prolonged exposure to air and consider purging solutions with an inert gas like nitrogen or argon for long-term storage.

  • pH Stability: The compound's stability can be pH-dependent. Extremes in pH should be avoided during sample preparation and analysis unless conducting forced degradation studies. Brominated aromatic compounds can sometimes be unstable in the presence of certain nucleophiles or under basic conditions.[1]

Chromatographic Analysis (HPLC/UPLC)

Q3: I am observing significant peak tailing during HPLC analysis. What is the likely cause and how can I resolve it?

A3: Peak tailing for this compound is most likely due to secondary interactions between the basic amino group and residual acidic silanol groups on the surface of silica-based reversed-phase columns.[2][3][4]

  • Explanation: At mid-range pH, the amino group is protonated, and exposed silanol groups are deprotonated, leading to strong ionic interactions that cause tailing.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to have minimal accessible silanol groups.

    • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) columns can offer alternative selectivity and improved peak shape for aromatic and basic compounds.

    • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH on the column surface and mask residual silanol activity.

Q4: My retention times are drifting between injections. What should I investigate?

A4: Retention time drift can be caused by several factors, often related to the column or mobile phase.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient methods.

  • Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile organic component can lead to drift. Prepare fresh mobile phase daily and keep solvent reservoirs covered.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as viscosity and retention are temperature-dependent.

  • Column Fouling: If the drift occurs over a long sequence of injections, the column may be accumulating contaminants from the sample matrix. Implement a column wash step after each sequence.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Issue: Difficulty in interpreting the mass spectrum due to isotopic patterns.

  • Underlying Principle: Bromine has two abundant, naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for any bromine-containing fragment in the mass spectrum.[5][6]

  • Troubleshooting Workflow:

Caption: Troubleshooting Isotopic Patterns in Mass Spectrometry.

Expected Fragmentation Patterns:

Fragment TypePredicted m/z (for 79Br isotope)Notes
Molecular Ion [M] 240Will appear as a doublet at m/z 240 and 242.
Loss of CH3 225Fragmentation of the N-methyl group.
Loss of CO 212Common fragmentation for lactams.
Loss of Br 161Cleavage of the carbon-bromine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Ambiguous proton or carbon signals in the NMR spectrum.

  • Causality: The substitution pattern on the aromatic ring can lead to complex splitting patterns. Solvent effects can also cause shifts in proton signals, particularly for the amino and methylene protons.[7][8][9]

  • Troubleshooting and Characterization Protocol:

  • Solvent Selection: Record spectra in a common deuterated solvent such as DMSO-d6, which is a good solvent for many organic molecules and has characteristic chemical shifts for exchangeable protons. If signals are overlapping, consider re-running the spectrum in a different solvent like CDCl3 or acetone-d6 to induce chemical shift changes.[7]

  • 2D NMR Experiments: To definitively assign protons and carbons, perform the following 2D NMR experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., adjacent aromatic protons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different fragments of the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Use DEPT-135 and DEPT-90 experiments to differentiate between CH, CH2, and CH3 groups in the 13C spectrum.

Predicted 1H NMR Chemical Shifts:

ProtonApproximate Chemical Shift (ppm)MultiplicityNotes
Aromatic CH6.5 - 8.0Doublet, TripletThe exact shifts and coupling constants will depend on the substitution pattern.
Amino NH25.0 - 6.0Broad SingletChemical shift is concentration and solvent-dependent; may exchange with D2O.
Methylene CH2~4.5SingletProtons on the carbon adjacent to the nitrogen of the lactam.
Methyl CH3~3.0SingletN-methyl group.
Purity and Impurity Profiling

Challenge: Identifying and characterizing unknown impurities.

  • Context: Impurities can arise from starting materials, byproducts of the synthesis, or degradation of the final compound. A common synthetic route to isoindolinones involves the reaction of substituted phthalic anhydrides or related precursors.[10][11] Potential impurities could include unreacted starting materials, regioisomers, or products of side reactions.

  • Workflow for Impurity Identification:

Caption: Logical Workflow for Impurity Identification.

Potential Impurities to Consider:

Impurity TypePossible Structure/IdentityRationale
Starting Material e.g., 4-Bromo-7-nitro-2-methylisoindolin-1-oneIncomplete reduction of a nitro precursor.
Regioisomer e.g., 4-Amino-7-bromo-2-methylisoindolin-1-onePotential for isomerization during synthesis.
De-brominated Impurity 7-Amino-2-methylisoindolin-1-oneReductive cleavage of the C-Br bond.
Oxidized Impurity Formation of N-oxide or quinone-like structuresOxidation of the amino group.

Stability Indicating Method Development

A crucial aspect of characterizing a pharmaceutical intermediate is the development of a stability-indicating analytical method. This is a validated method that can separate and quantify the active substance from its degradation products.[12]

Forced Degradation Studies Protocol:

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[13]

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperature (e.g., 60 °C) for several hours.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature. Aromatic amines can be sensitive to basic conditions.

  • Oxidative Degradation: Expose the compound to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for several days.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light.

Analyze the stressed samples by HPLC with a photodiode array (PDA) detector and a mass spectrometer to identify and separate any degradation products from the main compound.

References

  • J. A. G. Williams, "NMR Spectroscopy: Solvent Effects," University of Bath, [Online]. Available: [Link].

  • L. F. Tietze, et al., "Solvent Effects on 1H NMR Chemical Shifts and Their Application in Stereochemical Analysis," Chemical Reviews, vol. 96, no. 1, pp. 115-136, 1996.
  • Element Lab Solutions, "Peak Tailing in HPLC," [Online]. Available: [Link].

  • M. A. El-Sayed, et al., "Phthalic anhydride (PA): a valuable substrate in organic transformations," RSC Advances, vol. 13, no. 36, pp. 25336-25367, 2023.
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  • S. Singh and M. Bakshi, "Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs," Pharmaceutical Technology, vol. 24, no. 2, pp. 1-14, 2000.
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  • S. D. Parent, et al., "Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride," U.S.
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  • A. K. Gupta, et al.
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  • PubChem, "1-Methylisoquinoline," [Online]. Available: [Link].

  • S. Allard, et al., "Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling," Science of The Total Environment, vol. 618, pp. 1037-1046, 2018.
  • X. Wang, et al., "Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol," Planta Medica, vol. 89, no. 18, pp. 1775-1782, 2023.
  • High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene - MDPI. Available: [Link]

  • M. Palkó, et al., "1H NMR chemical shifts a of compounds 2-7, 8a,b and 9-16 b," ResearchGate, [Online]. Available: [Link].

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  • G. Lunn, HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, 2005.
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  • A. A. Al-Haiza, et al., "Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity," ACS Omega, vol. 8, no. 4, pp. 3894-3903, 2023.
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  • G. Massa, et al., "Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures," ResearchGate, [Online]. Available: [Link].

  • G. R. Fulmer, et al., "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the," Organometallics, vol. 29, no. 9, pp. 2176-2179, 2010.
  • Ottokemi, "4-Bromo-2-methylaniline, 97%," [Online]. Available: [Link].

  • SpectraBase, "2-[(2-Methylanilino)methyl]-5-nitro-isoindoline-1,3-dione," [Online]. Available: [Link].

  • A. G. Dale, et al., "Amine-Appended Hyper-Crosslinked Polymers for Direct Air Capture of CO2," ACS Applied Materials & Interfaces, vol. 15, no. 2, pp. 2788-2798, 2023.
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Technical Support Center: Enhancing the Metabolic Stability of 7-Amino-4-bromo-2-methylisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center dedicated to advancing your research on 7-Amino-4-bromo-2-methylisoindolin-1-one derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the metabolic stability of this promising class of compounds. My aim is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your in vitro metabolic stability assays. The question-and-answer format is intended to provide direct and actionable solutions.

Question 1: My compound shows unexpectedly high clearance in human liver microsomes (HLM). What are the likely metabolic "hotspots" on the 7-Amino-4-bromo-2-methylisoindolin-1-one scaffold?

Answer:

Rapid clearance in HLM assays for this scaffold typically points to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in these preparations.[1][2][3][4][5] The primary sites of metabolic vulnerability, or "hotspots," on your core structure are likely:

  • Oxidation of the Aromatic Ring: The electron-rich aromatic ring is a prime target for CYP-mediated hydroxylation. The position of hydroxylation can be influenced by the existing substituents.

  • N-dealkylation: The N-methyl group on the isoindolinone core is susceptible to enzymatic removal, a common metabolic pathway for N-alkylated compounds.

  • Oxidation of the Amino Group: The primary aromatic amine can undergo N-oxidation to form hydroxylamine and nitroso derivatives.[6][7][8][9] This is a critical pathway to investigate as it can sometimes lead to the formation of reactive metabolites.

To confirm these hotspots, you must proceed with metabolite identification studies using high-resolution liquid chromatography-mass spectrometry (LC-MS).[10][11][12][13][14]

Question 2: My microsomal stability assay results are inconsistent between experiments. What are the potential sources of variability?

Answer:

Reproducibility is key in metabolic stability assays. Inconsistent results can often be traced back to several factors in your experimental setup:

Potential CauseRecommended Action
Microsome Quality Ensure you are using a consistent lot of pooled human liver microsomes from a reputable supplier. Aliquot the microsomes upon arrival to minimize freeze-thaw cycles.[15]
Cofactor Degradation Prepare the NADPH solution fresh for each experiment. NADPH is unstable and its degradation will lead to reduced enzyme activity.
Incubation Conditions Strictly control the incubation temperature (37°C) and time points. Ensure consistent and gentle mixing during incubation.[15]
Organic Solvent Concentration Keep the final concentration of your vehicle (e.g., DMSO) low and consistent across all wells, typically ≤ 0.5%. High concentrations can inhibit CYP enzyme activity.
Compound Solubility Poor solubility can lead to artificially low clearance values. Visually inspect for precipitation and consider using a lower starting concentration if necessary.

Question 3: I've identified the major metabolites, but I'm unsure how to strategically modify the parent compound to block these metabolic pathways.

Answer:

Metabolite identification is the first step; the next is rational drug design to enhance stability. Here are some strategies tailored to the likely metabolic pathways of your scaffold:

  • Blocking Aromatic Hydroxylation:

    • Introduce Electron-Withdrawing Groups: Adding groups like fluorine or chlorine to the aromatic ring can deactivate it towards oxidative metabolism.[16][17] The position of this substitution is critical and should be guided by your metabolite identification data.

    • Bioisosteric Replacement: Consider replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, pyrimidine) which can be more resistant to metabolism.[17][18][19][20][21][22]

  • Preventing N-dealkylation:

    • Increase Steric Hindrance: Replacing the N-methyl group with a larger alkyl group (e.g., ethyl, isopropyl) can sterically hinder the approach of CYP enzymes.

    • Incorporate the Nitrogen into a Ring: If tolerated by the pharmacophore, cyclizing the N-substituent can significantly increase metabolic stability.

  • Modulating Amino Group Metabolism:

    • Bioisosteric Replacement: If the primary amine is not essential for activity, consider replacing it with a group less prone to oxidation, such as a hydroxyl or methoxy group.

    • Prodrug Approach: Acylating the amine to form an amide can protect it from metabolism. The amide can then be cleaved in vivo to release the active parent compound.

Below is a decision-making workflow for addressing metabolic liabilities:

metabolic_stability_workflow cluster_strategies Modification Strategies cluster_solutions Potential Solutions start High Clearance in HLM Assay met_id Metabolite Identification (LC-MS) start->met_id hotspot Identify Metabolic Hotspot(s) met_id->hotspot oxidation Aromatic Oxidation hotspot->oxidation Aromatic Ring dealkylation N-Dealkylation hotspot->dealkylation N-Methyl amine_ox Amine Oxidation hotspot->amine_ox Amino Group ewg Add Electron-Withdrawing Group oxidation->ewg bioisostere Bioisosteric Replacement oxidation->bioisostere steric Increase Steric Hindrance dealkylation->steric cyclize Incorporate N into Ring dealkylation->cyclize amine_ox->bioisostere prodrug Prodrug Approach amine_ox->prodrug retest Synthesize & Retest in HLM Assay ewg->retest bioisostere->retest steric->retest cyclize->retest prodrug->retest

Caption: A workflow for addressing metabolic instability.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the experimental design and interpretation of metabolic stability studies.

Q1: What is the difference between using liver microsomes and hepatocytes for metabolic stability assays?

A1: Liver microsomes are subcellular fractions that primarily contain Phase I drug-metabolizing enzymes like CYPs.[23][24][25][26] They are cost-effective and suitable for high-throughput screening. Hepatocytes, on the other hand, are whole liver cells and contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters.[23] Hepatocytes provide a more comprehensive picture of hepatic metabolism but are more expensive and have lower throughput.

Q2: How do I interpret the half-life (t½) and intrinsic clearance (Clint) values from my microsomal stability assay?

A2:

  • Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (Clint): This is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow.[25] A lower Clint value is desirable as it suggests slower metabolism and potentially lower in vivo clearance.

These parameters are used to rank compounds and predict their in vivo pharmacokinetic behavior.

Q3: Can the bromine atom on the scaffold affect its metabolic stability?

A3: Yes, the bromine atom can influence metabolic stability in several ways:

  • Electronic Effects: As a halogen, bromine is an electron-withdrawing group that can deactivate the aromatic ring, making it less susceptible to oxidative metabolism.[27][28][29][30][31]

  • Steric Hindrance: The size of the bromine atom can sterically block potential sites of metabolism on adjacent atoms.

  • Hydrophobicity: The presence of bromine increases the lipophilicity of the molecule, which can affect its binding to metabolic enzymes.[27]

Q4: Should I be concerned about the formation of reactive metabolites with this scaffold?

A4: The presence of an aromatic amine group does warrant investigation into the potential for reactive metabolite formation.[6][7][9] N-oxidation of aromatic amines can lead to the formation of electrophilic species that can covalently bind to cellular macromolecules, which is a potential toxicity concern. Assays such as glutathione (GSH) trapping can be employed to assess this risk.

Section 3: Experimental Protocols

Here are detailed protocols for the key experiments discussed in this guide.

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or NADPH)

  • Test Compound Stock Solution (in DMSO)

  • Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (with internal standard) for reaction termination

  • 96-well plates

  • Incubator (37°C)

Procedure:

  • Preparation:

    • Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.

    • Prepare the test compound and control compounds at a final concentration of 1 µM in the incubation mixture. The final DMSO concentration should be ≤ 0.25%.

    • Prepare the NADPH solution.

  • Incubation:

    • Add the HLM solution and the test/control compound to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of the line.

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify the major metabolites of a test compound following incubation with HLM.

Procedure:

  • Sample Preparation:

    • Follow the microsomal stability assay protocol, but use a higher concentration of the test compound (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes).

    • Include a control incubation without NADPH.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from both the +NADPH and -NADPH incubations using a high-resolution mass spectrometer.

    • Acquire data in full scan mode to detect all potential metabolites.

    • Perform tandem MS (MS/MS) on the most abundant ions to obtain fragmentation patterns.

  • Data Interpretation:

    • Compare the chromatograms from the +NADPH and -NADPH samples. Peaks present only in the +NADPH sample are potential metabolites.

    • Determine the mass shift from the parent compound to hypothesize the metabolic transformation (e.g., +16 Da corresponds to hydroxylation).

    • Analyze the MS/MS fragmentation patterns of the parent and potential metabolites to confirm the site of metabolism.

References

  • Charles C. (2025). The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. World J Pharmacol Toxicol, 8, 295.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • DynaMed. (2023). Cytochrome P450 Drug Metabolism.
  • Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Drug Metabolism in the Liver. Drug-Induced Liver Disease, 45-63. [Link]

  • Gomes, A. C., et al. (2020). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Molecules, 25(23), 5727. [Link]

  • Nassar, A. F. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group.
  • Cui, Q., Lewis, I. A., & Gu, H. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. TrAC Trends in Analytical Chemistry, 32, 1-14. [Link]

  • Ma, X., et al. (2016). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 34(3), 161–198. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Patsnap Synapse. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites?
  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • Kumar, A., & S, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Infectious diseases and translational medicine, 7(3), 220–232. [Link]

  • ResearchGate. (2012, February).
  • Lätti, S., et al. (2016). Strategies to Enhance Metabolic Stabilities. Methods in molecular biology (Clifton, N.J.), 1425, 527–552. [Link]

  • Patel, D. P. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research & Allied Sciences, 6(3).
  • Persch, E., et al. (2021). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Drug metabolism and disposition: the biological fate of chemicals, 49(10), 877–885. [Link]

  • den Besten, C., et al. (1993). Influence of the type of halogen substituent on in vivo and in vitro phase II metabolism of 2-fluoro-4-halophenol metabolites formed from 3-halo-fluorobenzenes. Xenobiotica; the fate of foreign compounds in biological systems, 23(3), 279–289. [Link]

  • Gorrod, J. W. (1985). Metabolic activation of aromatic amines and azo dyes. Biological oxidation of nitrogen in organic molecules, 219–230. [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements.
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  • IARC Publications. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1.
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  • Yang, J., et al. (2021). Metabolic Study of Stable Isotope Labeled Indolinone Derivative in Hepatocyte Cell by UPLC/Q TOF MS. Journal of the American Society for Mass Spectrometry, 32(6), 1538–1544. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
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  • Summerfield, J. D., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
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Technical Support Center: Scaling Up the Synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a robust and scalable process.

Overview of the Synthetic Pathway

The synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Below is a proposed synthetic route, which will be the basis for our troubleshooting guide.

Synthetic_Pathway A 2-Methyl-3-nitrobenzoic Acid B 2-(Bromomethyl)-3-nitrobenzoic Acid A->B NBS, Radical Initiator C 4-Nitro-2-methylisoindolin-1-one B->C Methylamine D 4-Amino-2-methylisoindolin-1-one C->D Reduction (e.g., Fe/HCl) E 7-Amino-4-bromo-2-methylisoindolin-1-one D->E Bromination (e.g., NBS)

Caption: Proposed synthetic workflow for 7-Amino-4-bromo-2-methylisoindolin-1-one.

Troubleshooting Guides and FAQs

Step 1: Benzylic Bromination of 2-Methyl-3-nitrobenzoic Acid

This initial step involves the selective bromination of the methyl group.

Q1: Low conversion to 2-(bromomethyl)-3-nitrobenzoic acid is observed. What are the possible causes and solutions?

A1: Low conversion in benzylic bromination is often due to issues with the radical initiation or the stability of the reactants.

  • Cause: Inefficient radical initiation.

    • Solution: Ensure the radical initiator, such as AIBN or benzoyl peroxide, is fresh and has not decomposed. The reaction should be carried out at a temperature sufficient for the initiator's homolytic cleavage. For AIBN, this is typically between 80-100 °C.[1]

  • Cause: Insufficient light source for photo-bromination.

    • Solution: If using light as an initiator, ensure the lamp is of the correct wavelength and intensity to promote radical formation.

  • Cause: Presence of radical inhibitors.

    • Solution: Ensure all reagents and solvents are pure and free from inhibitors like phenols or hydroquinones.

Q2: Multiple brominated byproducts are detected by HPLC/TLC. How can I improve the selectivity?

A2: The formation of di- and tri-brominated species, as well as aromatic bromination, can be a significant issue.

  • Cause: Over-bromination of the benzylic position.

    • Solution: Use N-bromosuccinimide (NBS) in stoichiometric amounts (1.0-1.1 equivalents). Adding the NBS portion-wise can help maintain a low concentration of bromine radicals, favoring mono-bromination.[2]

  • Cause: Aromatic bromination.

    • Solution: This reaction should be performed in a non-polar solvent like carbon tetrachloride or cyclohexane to disfavor ionic pathways that lead to aromatic substitution. The presence of a nitro group is deactivating, which helps, but careful control of conditions is still necessary.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂.
Initiator AIBN or Benzoyl PeroxideThermal initiators for radical chain reaction.
Solvent CCl₄ or CyclohexaneNon-polar, discourages ionic side reactions.
Temperature RefluxNecessary for initiator decomposition and reaction rate.
Step 2: Cyclization with Methylamine to form 4-Nitro-2-methylisoindolin-1-one

This step involves the formation of the isoindolinone ring.

Q3: The cyclization reaction is slow or incomplete. What can be done to drive it to completion?

A3: Incomplete cyclization can be due to several factors, including the reactivity of the starting material and the reaction conditions.

  • Cause: Low nucleophilicity of methylamine.

    • Solution: While methylamine is a good nucleophile, using a slight excess (1.2-1.5 equivalents) can help drive the reaction forward. Running the reaction in a polar aprotic solvent like THF or DMF can also enhance the reaction rate.

  • Cause: Competing intermolecular reactions.

    • Solution: Maintain a relatively dilute reaction mixture to favor the intramolecular cyclization over intermolecular polymerization.

Q4: I am observing the formation of an amide byproduct instead of the cyclized product. Why is this happening?

A4: This suggests that the second nucleophilic attack to form the lactam is not occurring efficiently.

  • Cause: Steric hindrance around the carboxylic acid.

    • Solution: This is less likely in this specific molecule, but if it were an issue, activating the carboxylic acid (e.g., by converting it to an acid chloride) before adding methylamine could facilitate the reaction. However, this adds steps and complexity. A simpler approach is to increase the reaction temperature to overcome the activation energy for the final cyclization step.

Step 3: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step.

Q5: The reduction of the nitro group is leading to debromination. How can I prevent this?

A5: The C-Br bond can be susceptible to reduction under certain conditions.

  • Cause: Harsh reduction conditions.

    • Solution: Catalytic hydrogenation with Pd/C can sometimes lead to hydrodebromination. A safer alternative is to use a metal/acid system like iron powder in acidic medium (e.g., HCl or acetic acid) or tin(II) chloride. These conditions are generally selective for the reduction of nitro groups in the presence of aryl halides.

Reduction_Troubleshooting Start Reduction of 4-Nitro-2-methylisoindolin-1-one Debromination Debromination Observed? Start->Debromination Catalytic Using Catalytic Hydrogenation (e.g., Pd/C)? Debromination->Catalytic Yes LowYield Low Yield? Debromination->LowYield No Switch Switch to Metal/Acid Reduction (Fe/HCl or SnCl2) Catalytic->Switch Continue Continue with Optimized Conditions Switch->Continue LowYield->Continue No Increase Increase Equivalents of Metal and Acid LowYield->Increase Yes Increase->Continue

Caption: Decision workflow for troubleshooting the nitro group reduction.

Step 4: Bromination of 4-Amino-2-methylisoindolin-1-one

The final step is the selective bromination of the aromatic ring.

Q6: The bromination is not selective and I am getting multiple bromo-isomers. How can I control the regioselectivity?

A6: The amino group is a strong activating and ortho-, para-directing group. The existing substituents will influence the position of bromination.

  • Cause: Strong activation by the amino group.

    • Solution: The amino group in the 4-position will strongly direct bromination to the 5 and 7 positions. To achieve selective bromination at the 7-position, it may be necessary to use a less reactive brominating agent and control the temperature carefully. Using NBS in a solvent like DMF or acetic acid at low temperatures (0-5 °C) can provide better control.

  • Cause: Over-bromination.

    • Solution: Use only one equivalent of the brominating agent and add it slowly to the reaction mixture. Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent DMF or Acetic AcidPolar solvents can influence selectivity.
Temperature 0-5 °CReduces the reaction rate and can improve selectivity.
Stoichiometry 1.0 equivalent of NBSMinimizes over-bromination.

References

  • (No specific synthesis for this exact molecule was found in the initial search, so references are based on analogous reactions.)
  • Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Platinum Nanowires as a Robust and Recyclable Catalyst for the Synthesis of N-Substituted Isoindolinones. Organic Letters, 14(7), 1876–1879. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Hino, T., Tonozuka, M., Ishii, Y., & Nakagawa, M. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 7(1), 23-28. [Link]

  • Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry. (2025). [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Bromo-Substituted Isoindolinones: A Comparative Analysis of 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoindolinone Scaffold in Modern Drug Discovery

The isoindolinone core is a privileged heterocyclic motif frequently encountered in pharmaceuticals and natural products.[1] Its rigid, bicyclic structure serves as an excellent scaffold for presenting functional groups in a well-defined three-dimensional space, making it a cornerstone in medicinal chemistry. A significant breakthrough for this class of compounds came with their identification as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair.[2][3] The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of NAD+, the natural substrate for PARP, allows these molecules to act as competitive inhibitors at the enzyme's catalytic site.[2] This mechanism of action, particularly the concept of synthetic lethality in cancers with deficient homologous recombination repair (like those with BRCA mutations), has led to the approval of several isoindolinone-containing PARP inhibitors for cancer therapy.[3] Beyond PARP, isoindolinone derivatives have shown promise as histone deacetylase (HDAC) inhibitors, anticancer agents targeting various pathways, and modulators of other key biological targets.[4][5]

This guide provides a comparative analysis focusing on a specific, yet strategically important intermediate, 7-Amino-4-bromo-2-methylisoindolin-1-one , and contextualizes its utility against other bromo-substituted isoindolinones. We will delve into the influence of bromine substitution on molecular properties and biological activity, present comparative data, and provide detailed experimental protocols to support researchers in this field.

The Strategic Role of Bromine Substitution

In medicinal chemistry, the introduction of a halogen atom, such as bromine, is a deliberate strategy to modulate a compound's pharmacological profile. Bromine, with its specific size, electronegativity, and lipophilicity, can profoundly influence a molecule's:

  • Binding Affinity: Bromine can form halogen bonds, a type of non-covalent interaction with protein targets, potentially increasing binding affinity and selectivity.

  • Lipophilicity: The addition of bromine generally increases a molecule's lipophilicity (LogP), which can affect its solubility, cell permeability, and metabolic stability.

  • Metabolic Stability: Bromine substitution at a metabolically labile position can block enzymatic degradation, thereby extending the compound's half-life.

  • Synthetic Utility: A bromine atom serves as a versatile synthetic handle, enabling further structural diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which is critical for structure-activity relationship (SAR) studies.

The specific position of the bromine atom on the isoindolinone ring system can dramatically alter these effects, leading to isomers with distinct biological activities.[6]

Caption: General structure of the isoindolinone core with key positions numbered.

Focus Molecule: 7-Amino-4-bromo-2-methylisoindolin-1-one

7-Amino-4-bromo-2-methylisoindolin-1-one is a strategically substituted isoindolinone. While extensive biological data on this specific molecule is not publicly available, its structure suggests its primary role as a highly valuable intermediate for chemical library synthesis.

  • The 4-Bromo Position: This bromine atom is ideally placed for modification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups to explore the SAR of the "left-hand side" of the molecule, which often interacts with the adenine-ribose binding pocket of PARP.

  • The 7-Amino Group: The primary amine is a key functional group. It can be acylated, sulfonated, or used as a nucleophile to build more complex structures. In the context of PARP inhibitors, this position often serves as an attachment point for linkers or pharmacophores that extend into the solvent-exposed region of the enzyme's active site.

  • The 2-Methyl Group: The N-methylation prevents the formation of a secondary amide, which can influence solubility and hydrogen bonding capabilities.

Comparative Analysis of Bromo-Isoindolinone Derivatives

To understand the potential of 7-Amino-4-bromo-2-methylisoindolin-1-one, it is crucial to compare it with other bromo-isoindolinones for which biological data exists. The position of the bromine atom significantly impacts the compound's function, as illustrated by the diverse activities of different isomers.

Compound/Derivative ClassSubstitution PatternPrimary Biological TargetReported Activity (IC₅₀ / % Inhibition)Reference
7-Amino-4-bromo-2-methylisoindolin-1-one 4-Bromo, 7-Amino, 2-MethylSynthetic IntermediateData not available[7]
6-Bromo-isoindolin-1-one 6-BromoSynthetic IntermediateKey intermediate for bioactive compounds[8]
5-Bromo-indolin-2-one Derivatives 5-Bromo (on indolinone core)Anticancer (various)7d: 2.93 µM (MCF-7); 7c: 7.17 µM (MCF-7)[9]
NMS-P515 Analogues Varies (often bromo-substituted)PARP-1NMS-P515: 0.027 µM (cellular)[3]
HDAC Inhibitor 5b Isoindolinone core (non-bromo example)HDAC165.1 nM[5]

Analysis of Comparative Data:

The table highlights that while our focus molecule is a building block, other bromo-substituted isoindolinones and related indolinones are biologically active. For instance, 5-bromo-indolin-2-one derivatives show potent anticancer activity in the low micromolar range against breast cancer cell lines.[9] This underscores the importance of the bromine atom in contributing to cytotoxicity. Furthermore, highly potent PARP inhibitors like NMS-P515, which are built upon the isoindolinone scaffold, demonstrate that this core structure can lead to nanomolar-level enzyme inhibition.[3] Although the HDAC inhibitor example is non-brominated, it shows the versatility of the isoindolinone scaffold in targeting different enzyme classes.[5]

The synthetic utility of compounds like 6-bromo-isoindolin-1-one and our focus molecule, 7-Amino-4-bromo-2-methylisoindolin-1-one, lies in their potential to be elaborated into potent final compounds targeting enzymes like PARP or HDACs. The dual functionality of the amino and bromo groups in the focus molecule makes it a particularly powerful platform for generating diverse chemical libraries to probe complex SAR.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and evaluation of bromo-isoindolinone derivatives.

Protocol 1: General Synthesis of a Bromo-Isoindolinone Intermediate

This protocol is adapted from established literature methods for the synthesis of substituted isoindolinones and illustrates a common pathway.[8][10]

Start Substituted 2-Formylbenzoic Acid Step1 Amine Condensation Start->Step1 Primary Amine (e.g., Methylamine) Intermediate Schiff Base Intermediate Step1->Intermediate Step2 Reduction & Intramolecular Cyclization Intermediate->Step2 Reducing Agent (e.g., NaBH4 or H2/Catalyst) Product Substituted Isoindolinone Step2->Product

Caption: Generalized workflow for the synthesis of N-substituted isoindolinones.

Methodology:

  • Reaction Setup: To a solution of the appropriate bromo-substituted 2-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, 0.5 M), add the primary amine (e.g., methylamine, 1.1 eq) at room temperature.

  • Schiff Base Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base/hemiaminal.

  • Reductive Cyclization: Cool the mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 30 minutes. Causality Note: The reduction of the imine followed by spontaneous intramolecular lactamization is a highly efficient method for forming the isoindolinone ring.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water.

  • Extraction: Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired bromo-isoindolinone.

Protocol 2: In Vitro PARP-1 Inhibition Assay (HTS Format)

This protocol describes a standard, fluorescence-based assay to quantify the inhibitory potential of synthesized compounds against PARP-1.

Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. The resulting biotinylated histones are then detected using a streptavidin-conjugated fluorophore. An inhibitor will prevent this incorporation, resulting in a lower fluorescence signal.

Methodology:

  • Plate Preparation: Add 2 µL of the test compound (serially diluted in assay buffer, typically containing 1% DMSO) to the wells of a 384-well black assay plate. Include wells for a positive control (known inhibitor, e.g., Olaparib) and a negative control (1% DMSO vehicle).

  • Enzyme Addition: Add 4 µL of recombinant human PARP-1 enzyme solution to all wells. Causality Note: The enzyme concentration should be pre-determined to be in the linear range of the assay.

  • Reaction Initiation: Add 4 µL of the substrate solution, containing activated DNA, histone proteins, and biotinylated NAD+, to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the biotinylated histones by adding a solution containing streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent HRP substrate. Alternatively, use a streptavidin-europium chelate for a time-resolved fluorescence (TRF) readout.

  • Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic equation.

cluster_0 Mechanism of PARP Inhibition PARP PARP Enzyme Active Site Result Inhibition of PAR Synthesis PARP->Result Blocked NAD NAD+ (Natural Substrate) Binding Competitive Binding NAD->Binding Inhibitor Isoindolinone Inhibitor (Structural Mimic) Inhibitor->Binding Binding->PARP

Caption: Competitive inhibition of PARP by an isoindolinone-based inhibitor.

Conclusion and Future Outlook

While 7-Amino-4-bromo-2-methylisoindolin-1-one is best characterized as a versatile synthetic intermediate, its strategic substitution pattern makes it a highly valuable starting point for the development of potent and selective therapeutics. The comparative analysis shows that the bromo-isoindolinone scaffold is a validated pharmacophore for targeting critical cancer-related enzymes like PARP. The dual functional handles of the amino and bromo groups allow for extensive and systematic exploration of the chemical space around the core.

Future research should focus on utilizing this intermediate in parallel synthesis efforts to generate focused libraries. By systematically modifying the 4- and 7-positions, researchers can fine-tune properties such as target affinity, selectivity, cell permeability, and metabolic stability. The experimental protocols provided herein offer a robust framework for synthesizing and evaluating these next-generation isoindolinone derivatives, paving the way for the discovery of novel drug candidates.

References

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  • Synthesis method of 6-bromoisoindolinyl-1-one.
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A Comparative Guide to the Efficacy of Isoindolinone Derivatives: A Case Study on Immunomodulatory Drugs (IMiDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2][3] This guide was initially intended to compare the efficacy of 7-Amino-4-bromo-2-methylisoindolin-1-one derivatives. However, a comprehensive review of the scientific literature reveals a lack of publicly available data on this specific series, precluding a direct comparative analysis.

To fulfill the spirit of the original request, this guide will instead focus on a clinically and scientifically paramount class of isoindolinone derivatives: the Immunomodulatory Drugs (IMiDs) . By comparing the progenitor compound, Thalidomide , with its more potent successors, Lenalidomide and Pomalidomide , we can derive powerful insights into the structure-activity relationships (SAR) that govern the efficacy of this important scaffold. These compounds serve as a quintessential example of how subtle molecular modifications can dramatically enhance therapeutic activity by hijacking a fundamental cellular process.

This guide will delve into the shared mechanism of action, provide a quantitative comparison of their biological efficacy, and detail the experimental protocols required to validate these findings in a research setting.

The Central Mechanism: Molecular Glues for the Cereblon E3 Ligase Complex

The therapeutic effects of IMiDs are not mediated by classical enzyme inhibition but through a novel mechanism of action: they function as "molecular glues."[4][5] These molecules bind to Cereblon (CRBN) , a substrate receptor protein within the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[5][6]

The binding of an IMiD to CRBN allosterically modifies the substrate-binding surface of the complex. This alteration induces the selective recognition and binding of proteins that are not normally targeted by CRBN, known as "neosubstrates."[4][5] In the context of multiple myeloma, the most critical neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[7][8][9][10]

Once recruited to the CRL4-CRBN complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[4][7] The destruction of these transcription factors, which are essential for myeloma cell survival, leads to potent anti-proliferative and immunomodulatory effects.[8][9]

IMiD_Mechanism cluster_0 CRL4 E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Neosubstrate (IKZF1/IKZF3) CRBN->Neosubstrate 2. Neosubstrate Recruitment CUL4A CUL4A ROC1 ROC1 IMiD IMiD (e.g., Lenalidomide) IMiD->CRBN 1. Binding Ub Ubiquitin (Ub) Neosubstrate->Ub 3. Polyubiquitination Therapeutic Therapeutic Effects (Anti-Myeloma, Immunomodulation) Neosubstrate->Therapeutic 5. Downstream Effects Proteasome 26S Proteasome Ub->Proteasome 4. Proteasomal Degradation Degradation Degraded Peptides Proteasome->Degradation WB_Workflow A 1. Cell Culture & Treatment (Varying drug concentrations) B 2. Cell Lysis (RIPA buffer + Protease Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% Milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-IKZF1 + Anti-Actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Substrate Addition H->I J 10. Imaging & Densitometry (Quantify band intensity) I->J

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

While the specific compound 7-Amino-4-bromo-2-methylisoindolin-1-one remains an area for future investigation, the comparative analysis of thalidomide, lenalidomide, and pomalidomide provides an authoritative guide to understanding efficacy within the broader isoindolinone class. This case study powerfully demonstrates that targeted modifications to a core chemical scaffold can profoundly enhance therapeutic efficacy by optimizing interactions with a biological target. The increasing potency of these IMiDs, driven by improved binding to Cereblon and more efficient degradation of IKZF1/IKZF3, underscores the success of structure-based drug design in modern oncology. The experimental protocols detailed herein provide a robust framework for researchers to evaluate the efficacy of novel isoindolinone derivatives and continue to build upon this remarkable therapeutic legacy.

References

  • ResearchGate. (n.d.). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. Retrieved from [Link]

  • Gosset. (n.d.). Cereblon E3 Ligase Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Cereblon. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of IMIDs. IMiDs bind to CRBN and increase its affinity to IKZF1 and IKZF3. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. Retrieved from [Link]

  • PubMed Central. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The IMiDs targets IKZF-1/3 and IRF4 as novel negative regulators of NK cell-activating ligands expression in multiple myeloma. Retrieved from [Link]

  • PubMed. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Retrieved from [Link]

  • PNAS. (2019). Peptidic degron for IMiD-induced degradation of heterologous proteins. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lenalidomide induces degradation of IKZF1 and IKZF3. Retrieved from [Link]

  • YouTube. (2023). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • ACS Publications. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

  • ASH Publications. (2014). IMiD® Compounds Affect the Hematopoiesis Via CRBN Dependent Degradation of IKZF1 Protein in CD34+ Cells. Retrieved from [Link]

  • Drugs.com. (n.d.). Lenalidomide vs Pomalidomide Comparison. Retrieved from [Link]

  • PubMed. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Retrieved from [Link]

  • PubMed. (2023). A Meta-Analysis of the Efficacy of Pomalidomide-Based Regimens for the Treatment of Relapsed/Refractory Multiple Myeloma After Lenalidomide Exposure. Retrieved from [Link]

  • Wikipedia. (n.d.). Cereblon E3 ligase modulator. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use.
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  • ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]

  • Pharmacy Times. (2021). Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma. Retrieved from [Link]

  • JETIR.org. (2019). Properties and Functions of Isoindoline: A Short Review. Retrieved from [Link]

  • PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A real-world comparative analysis of pomalidomide (POM) and other antimyeloma treatments following lenalidomide (LEN) discontinuation among patients with multiple myeloma. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • EOCCO. (n.d.). lenalidomide (Revlimid®), pomalidomide (Pomalyst®), thalidomide (Thalomid®). Retrieved from [Link]

  • ResearchGate. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Retrieved from [Link]

  • PubMed. (2025). Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Retrieved from [Link]

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A Technical Guide to the Validation of 7-Amino-4-bromo-2-methylisoindolin-1-one as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 7-Amino-4-bromo-2-methylisoindolin-1-one, a novel heterocyclic compound, as a potential scaffold for kinase inhibitor development. The isoindolin-1-one core is a recognized privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[1][2] This document outlines a systematic approach to characterize the inhibitory activity, selectivity, and cellular efficacy of this specific scaffold, comparing it with established kinase inhibitors.

Our objective is to equip researchers, medicinal chemists, and drug development professionals with the rationale and detailed methodologies required to rigorously assess the potential of this and similar chemical scaffolds. We will delve into the causality behind experimental choices, ensuring a self-validating and robust investigative process.

The Isoindolinone Scaffold: A Promising Starting Point for Kinase Inhibition

The isoindolinone moiety is a versatile scaffold that has been explored for its therapeutic properties, including anticancer activity.[3] Several studies have indicated that derivatives of this core structure can act as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2] Kinases represent a significant portion of the druggable genome, making them attractive targets for therapeutic intervention.[2][4] The planar nature of the isoindolinone ring system allows it to mimic the purine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site.[2][4]

Recent computational and experimental studies have highlighted the potential of isoindolinone analogs as inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Phosphoinositide 3-Kinase gamma (PI3Kγ), both of which are implicated in cancer progression.[1][5][6] CDK7 is a key regulator of the cell cycle and transcription, while PI3Kγ is involved in cell signaling pathways governing growth, proliferation, and survival.[5]

This guide will use CDK7 and PI3Kγ as primary examples for validating the 7-Amino-4-bromo-2-methylisoindolin-1-one scaffold, while also considering its broader kinase selectivity profile.

Comparative Framework: Benchmarking Against Established Inhibitors

To ascertain the therapeutic potential of 7-Amino-4-bromo-2-methylisoindolin-1-one, its inhibitory profile must be benchmarked against a panel of well-characterized kinase inhibitors. The choice of comparators is critical for contextualizing the potency and selectivity of the novel scaffold.

Comparator Compound Class Primary Target(s) Rationale for Inclusion
Samuraciclib (CT7001) Selective CDK7 InhibitorCDK7As a clinically advanced, selective CDK7 inhibitor, it provides a benchmark for potency and selectivity against this key target.[2]
IPI-549 Selective PI3Kγ InhibitorPI3KγA potent and selective PI3Kγ inhibitor in clinical development, serving as a benchmark for activity against this isoform.
Sunitinib Multi-Targeted Kinase InhibitorVEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1RRepresents a successful multi-targeted kinase inhibitor, providing a comparison for broad-spectrum activity and potential polypharmacology.[6][7][8]
Staurosporine Broad-Spectrum Kinase InhibitorPan-KinaseA non-selective, potent inhibitor used to establish a baseline for broad kinase inhibition and to assess the relative selectivity of the novel scaffold.[3][4]

Experimental Validation Workflow

The validation of a novel kinase inhibitor scaffold is a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess efficacy in a biological context.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation A Primary Kinase Screening (e.g., Kinase-Glo®) B IC50 Determination for Hit Kinases (e.g., CDK7, PI3Kγ) A->B C Broad Kinase Selectivity Profiling (Kinome Scan) B->C D Target Engagement Assay (e.g., CETSA or NanoBRET™) C->D Proceed with potent & selective hits E Phospho-Protein Analysis (Western Blot or In-Cell ELISA) D->E F Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®) E->F

Caption: A streamlined workflow for the validation of a novel kinase inhibitor scaffold.

Part 1: Biochemical Assays for Direct Kinase Inhibition

Objective: To quantify the direct inhibitory effect of 7-Amino-4-bromo-2-methylisoindolin-1-one on purified kinase enzymes.

Rationale: Biochemical assays provide a clean system to measure the direct interaction between the compound and its target kinase without the complexities of a cellular environment. This is the foundational step for confirming on-target activity.

Detailed Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)

This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of 7-Amino-4-bromo-2-methylisoindolin-1-one and comparator compounds in 100% DMSO.

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute purified recombinant kinases (e.g., CDK7/CycH/MAT1, PI3Kγ) and their respective substrates in kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration close to the Km for each kinase.

  • Assay Plate Preparation (384-well plate):

    • Add 50 nL of compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Kinase Reaction Initiation:

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 1 hour at room temperature. The incubation time may need to be optimized for each kinase to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • For IC50 determination, perform a serial dilution of the compound and fit the data to a four-parameter logistic curve.

Data Presentation: Comparative IC50 Values

Compound CDK7 IC50 (nM) PI3Kγ IC50 (nM) VEGFR2 IC50 (nM)
7-Amino-4-bromo-2-methylisoindolin-1-oneExperimental DataExperimental DataExperimental Data
Samuraciclib~20>10,000>10,000
IPI-549>10,000~2>10,000
Sunitinib>1,000>1,000~9
Staurosporine~5~15~3

(Note: IC50 values for comparators are approximate and based on literature.)

Part 2: Cell-Based Assays for Target Engagement and Cellular Efficacy

Objective: To confirm that 7-Amino-4-bromo-2-methylisoindolin-1-one can enter cells, bind to its target kinase, and exert a biological effect.

Rationale: Positive results in biochemical assays do not guarantee cellular activity. Cell-based assays are essential to assess membrane permeability, target engagement in the complex intracellular environment, and the downstream functional consequences of target inhibition.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

This protocol measures the phosphorylation of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate is indicative of target inhibition in cells.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 for CDK7, RAW 264.7 for PI3Kγ) to 70-80% confluency.

    • Treat cells with varying concentrations of 7-Amino-4-bromo-2-methylisoindolin-1-one or comparator compounds for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., phospho-CDK7 (Thr170), phospho-Akt (Ser473) for the PI3K pathway).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis to quantify the levels of the phosphorylated protein relative to a loading control (e.g., β-actin or GAPDH) and the total protein level of the substrate.

Understanding the Mechanism: Signaling Pathway Context

To fully appreciate the potential impact of inhibiting a specific kinase, it is crucial to understand its role in cellular signaling pathways.

CDK7 Signaling Pathway

CDK7 has a dual role in regulating the cell cycle and transcription.[9] As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[10] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[10][11]

G CDK7 CDK7/CycH/MAT1 CDK_activation CDK Activation (CDK1, 2, 4, 6) CDK7->CDK_activation phosphorylates TFIIH TFIIH Complex CDK7->TFIIH is a component of Cell_Cycle Cell Cycle Progression CDK_activation->Cell_Cycle drives PolII RNA Polymerase II Phosphorylation TFIIH->PolII phosphorylates Transcription Gene Transcription PolII->Transcription initiates Inhibitor 7-Amino-4-bromo-2- methylisoindolin-1-one Inhibitor->CDK7 inhibits

Caption: The dual role of CDK7 in cell cycle control and transcription.

PI3Kγ Signaling Pathway

PI3Kγ is a member of the Class I PI3K family and is primarily activated by G protein-coupled receptors (GPCRs).[5][12] Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B).[13] Activated Akt then phosphorylates a multitude of substrates, promoting cell survival, growth, and proliferation.[13]

G GPCR GPCR Activation PI3Kg PI3Kγ GPCR->PI3Kg activates PIP3 PIP3 PI3Kg->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt Activation PIP3->Akt activates Downstream Downstream Effects (Cell Survival, Growth) Akt->Downstream promotes Inhibitor 7-Amino-4-bromo-2- methylisoindolin-1-one Inhibitor->PI3Kg inhibits

Caption: The canonical PI3Kγ signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the validation of 7-Amino-4-bromo-2-methylisoindolin-1-one as a kinase inhibitor scaffold. By following the outlined experimental workflow and comparing its performance against well-characterized inhibitors, researchers can generate a comprehensive data package to support its further development.

Positive validation would warrant more in-depth structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies in relevant disease models. The versatility of the isoindolinone scaffold suggests that with appropriate chemical modifications, it could be tailored to target a range of kinases with high affinity and specificity, offering a promising avenue for the development of novel therapeutics.

References

  • Mehta, D., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Prakash, C., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry. Available at: [Link]

  • Kaur, M., et al. (2021). The anticancer SAR studies of isoindolinone derivatives. ResearchGate. Available at: [Link]

  • Flinn, N., et al. (2018). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Islam, M. A., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Molecules. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research. Available at: [Link]

  • Sunitinib. Wikipedia. Available at: [Link]

  • Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. (2023). Translational Cancer Research. Available at: [Link]

  • PI3KΓ: A KEY PLAYER IN CANCER SIGNALLING PATHWAYS AND THERAPEUTIC TARGET FOR CANCER TREATMENT. (2023). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Staurosporine. Wikipedia. Available at: [Link]

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  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Furet, P., et al. (2013). Function, Regulation and Biological Roles of PI3Kγ Variants. Journal of Molecular Signaling. Available at: [Link]

  • Greifenberg, A. K., et al. (2016). Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery. Cell Cycle. Available at: [Link]

  • New research sheds light on CDK7's role in cancer cell proliferation. News-Medical.Net. Available at: [Link]

  • sunitinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • CDK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Cyclin-dependent kinase 7. Wikipedia. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • In Gel Kinase Assay. Bio-protocol. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Cdk7 cyclin dependent kinase 7 [ (house mouse)]. NCBI. Available at: [Link]

  • The PI3K pathway in human disease. (2015). Journal of Molecular Cell Biology. Available at: [Link]

  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. (2022). Pharmaceutics. Available at: [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 7-Amino-4-bromo-2-methylisoindolin-1-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, inhibitors based on the 7-Amino-4-bromo-2-methylisoindolin-1-one scaffold have emerged as potent therapeutic agents. This chemical structure forms the core of Talazoparib, a highly effective Poly(ADP-ribose) Polymerase (PARP) inhibitor. The clinical success of PARP inhibitors is rooted in the concept of synthetic lethality, particularly in cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[1] However, the overall therapeutic window and potential for adverse effects of any small molecule inhibitor are intrinsically linked to its selectivity—or lack thereof. Off-target interactions, often with protein kinases, can lead to unexpected toxicities or, in some cases, unforeseen therapeutic benefits.[2][3]

This guide provides a comprehensive comparison of the cross-reactivity profiles of Talazoparib and other clinically approved PARP inhibitors, namely Olaparib, Rucaparib, and Niraparib. We will delve into the experimental data that illuminates their distinct off-target landscapes, provide detailed protocols for key profiling assays, and discuss the structural rationale behind their varying selectivity. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to interpret preclinical and clinical data and to guide the development of next-generation inhibitors with improved selectivity profiles.

The Significance of Cross-Reactivity in PARP Inhibition

PARP enzymes are crucial for DNA single-strand break repair.[4] Their inhibition in cancer cells with compromised homologous recombination repair (HRR) leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death. While all approved PARP inhibitors share this primary mechanism of action, their chemical structures outside of the core pharmacophore vary, leading to different interactions with other proteins in the cell.[3][5] This "polypharmacology" can have significant clinical implications.[6]

Understanding the cross-reactivity profile of a PARP inhibitor is paramount for:

  • Predicting Potential Toxicities: Off-target inhibition of kinases or other enzymes can lead to adverse events. For instance, certain cardiovascular toxicities associated with some PARP inhibitors have been linked to off-target kinase effects.[2]

  • Uncovering Novel Therapeutic Opportunities: In some instances, off-target effects can contribute to the anti-cancer activity of a drug, potentially expanding its clinical utility.[3]

  • Guiding Combination Therapies: Knowledge of an inhibitor's off-target profile is crucial when designing rational combination therapies to avoid overlapping toxicities or antagonistic interactions.[7]

  • Informing Next-Generation Drug Design: A clear understanding of the structural basis for off-target interactions can guide medicinal chemistry efforts to design more selective and safer inhibitors.

Comparative Cross-Reactivity Profiles of PARP Inhibitors

Recent comprehensive studies have shed light on the distinct kinase inhibition profiles of the four most prominent FDA-approved PARP inhibitors.[5][8] These studies consistently demonstrate that Talazoparib (containing the 7-Amino-4-bromo-2-methylisoindolin-1-one core) and Olaparib are remarkably more selective than Rucaparib and Niraparib.

InhibitorCore StructurePrimary Target(s)Number of Off-Target Kinases Inhibited (>50% at 1 µM)Notable Off-Targets (Sub-micromolar IC50)Reference(s)
Talazoparib 7-Amino-4-bromo-2-methylisoindolin-1-onePARP1, PARP2Weak binding to 2 kinasesNone identified in broad screens[9]
Olaparib PhthalazinonePARP1, PARP20None identified in broad screens[9]
Rucaparib IndolePARP1, PARP2, PARP337CDK16, PIM3, DYRK1B[9][10]
Niraparib Pyridyl-indazolePARP1, PARP223DYRK1B, DYRK1A[2][9]

Key Insights from Comparative Profiling:

  • High Selectivity of Talazoparib and Olaparib: Both Talazoparib and Olaparib exhibit a very clean off-target profile with minimal interaction with the tested kinase panel.[9] This high selectivity may contribute to a more predictable safety profile related to off-target kinase inhibition.

  • Broader Kinase Activity of Rucaparib and Niraparib: In contrast, Rucaparib and Niraparib demonstrate significant polypharmacology, inhibiting a considerable number of kinases at clinically relevant concentrations.[2][5] The off-target profiles of these two inhibitors are also distinct from each other, with only a partial overlap in the kinases they inhibit.[9] For example, both Rucaparib and Niraparib potently inhibit DYRK1B, while Niraparib also strongly inhibits DYRK1A, and Rucaparib shows potent inhibition of CDK16 and PIM3.[5][9]

  • A Unique Non-Canonical Target for Talazoparib: Interestingly, while being highly selective against the kinome, a chemoproteomics study identified PARP16 as a unique non-canonical target of Talazoparib. This interaction was not observed with other PARP inhibitors and may contribute to its overall mechanism of action.

The structural basis for these differences in selectivity lies in the chemical moieties appended to the common pharmacophore that binds to the nicotinamide riboside pocket of PARP enzymes.[3] These variable regions can interact with the more diverse ATP-binding sites of kinases, leading to off-target inhibition.[3]

Experimental Workflows for Cross-Reactivity Profiling

To ensure the scientific integrity of cross-reactivity data, robust and validated experimental methodologies are essential. Below, we provide detailed protocols for three key techniques used to profile inhibitor selectivity and confirm target engagement.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a widely used method for determining the IC50 values of inhibitors against a large panel of kinases.[11][12]

Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the amount of ADP produced and thus, the kinase activity.[13]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Reaction Phosphorylation (ADP produced) Kinase->Reaction Inhibitor Test Inhibitor Inhibitor->Reaction Inhibition ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Reaction->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP) ADP_Glo_Reagent->Kinase_Detection_Reagent Luciferase Luciferase/Luciferin Reaction Kinase_Detection_Reagent->Luciferase Luminescence Measure Luminescence Luciferase->Luminescence

Workflow for ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare the ATP solution at the desired concentration (often at the Km for each specific kinase) in kinase buffer.

    • Prepare the substrate solution in kinase buffer.

    • Serially dilute the test inhibitor (e.g., Talazoparib, Olaparib) in kinase buffer to create a range of concentrations for IC50 determination.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (e.g., Promega).[14]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test inhibitor solution or vehicle control (DMSO) to the appropriate wells.

    • Add 2.5 µL of the kinase solution and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.[14]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each inhibitor-kinase interaction.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for assessing target engagement of a drug in a cellular environment. It relies on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in its melting temperature.

Principle: Cells are treated with the inhibitor or vehicle, and then subjected to a temperature gradient. At higher temperatures, proteins unfold and aggregate. The presence of a binding ligand stabilizes the target protein, resulting in less aggregation at a given temperature. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or other detection methods like AlphaScreen®.

cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Detection & Analysis Cells Intact Cells Inhibitor_Treatment Treat with Inhibitor Cells->Inhibitor_Treatment Vehicle_Treatment Treat with Vehicle (DMSO) Cells->Vehicle_Treatment Heat_Gradient Apply Heat Gradient Inhibitor_Treatment->Heat_Gradient Vehicle_Treatment->Heat_Gradient Lysis Cell Lysis Heat_Gradient->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot, AlphaScreen®) Centrifugation->Detection Melting_Curve Plot Soluble Protein vs. Temperature Detection->Melting_Curve Shift_Analysis Compare Melting Curves (Vehicle vs. Inhibitor) Melting_Curve->Shift_Analysis

Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture the desired cell line to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Treat the cell suspension with the test inhibitor at the desired concentration or with vehicle (DMSO) as a control.

    • Incubate the cells at 37°C for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a controlled cooling step to 25°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[15]

    • Separate the soluble protein fraction from the aggregated protein and cell debris by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[15]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction for each temperature point using a suitable detection method:

      • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein.

      • AlphaScreen®: A bead-based immunoassay that provides a more high-throughput detection method.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • The resulting melting curves will show a thermal shift for the inhibitor-treated sample if the inhibitor binds to and stabilizes the target protein.

Kinobeads Competition Binding Assay

This chemical proteomics approach allows for the unbiased profiling of kinase inhibitors against a large number of endogenously expressed kinases in a cellular lysate.

Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads ("kinobeads"). A cell lysate is incubated with these beads, leading to the capture of a significant portion of the cellular kinome. In a competition experiment, the lysate is pre-incubated with a free test inhibitor before adding the kinobeads. The test inhibitor will compete with the immobilized inhibitors for binding to its target kinases. The proteins bound to the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase bound to the beads in the presence of the test inhibitor indicates a direct interaction.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clear the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate.

  • Competition Binding:

    • Aliquot the cell lysate.

    • Add the test inhibitor at various concentrations (for IC50 determination) or a single high concentration for initial screening. Include a vehicle control (DMSO).

    • Incubate the lysate with the inhibitor for a defined period (e.g., 1 hour) at 4°C.

    • Add the kinobeads slurry to each lysate sample.

    • Incubate for a further period (e.g., 1-2 hours) at 4°C with gentle rotation to allow for kinase binding to the beads.

  • Bead Washing and Protein Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides (e.g., using trypsin).

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, compare the amount bound to the beads in the inhibitor-treated samples to the vehicle control.

    • A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of the test inhibitor.

    • Calculate the IC50 or Kd values for the inhibitor-kinase interactions.

Conclusion and Future Perspectives

The cross-reactivity profiling of PARP inhibitors has revealed a fascinating landscape of varying selectivity. Inhibitors based on the 7-Amino-4-bromo-2-methylisoindolin-1-one scaffold, exemplified by Talazoparib, demonstrate a high degree of selectivity, similar to Olaparib, with minimal off-target kinase activity. This is in stark contrast to the broader kinase polypharmacology observed for Rucaparib and Niraparib.[5][8][9]

This detailed understanding of their off-target profiles is not merely an academic exercise; it has profound implications for the clinical application of these life-saving medicines. The high selectivity of Talazoparib and Olaparib may translate to a more favorable side-effect profile, a critical consideration in long-term maintenance therapies. Conversely, the off-target kinase activities of Rucaparib and Niraparib, while potentially contributing to certain toxicities, could also be harnessed for therapeutic benefit in specific contexts, a concept that warrants further investigation.

The experimental workflows detailed in this guide—in vitro kinase assays, CETSA®, and kinobeads profiling—represent the state-of-the-art in characterizing inhibitor selectivity and target engagement. The rigorous application of these techniques is essential for the continued development of novel PARP inhibitors. By understanding the structural drivers of both on-target potency and off-target interactions, the next generation of inhibitors can be rationally designed to maximize therapeutic efficacy while minimizing unwanted side effects. As our knowledge of the complex interplay between PARP inhibition and other cellular signaling pathways, such as those governed by kinases, continues to grow, a comprehensive understanding of inhibitor cross-reactivity will be more critical than ever in realizing the full potential of this important class of anti-cancer drugs.

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  • Pilié, P. G., & Byers, L. A. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers, 14(22), 5559.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161.
  • Rose, M., & Moore, K. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 564601.
  • Ruden, M., & Pommier, Y. (n.d.). Summary of in vivo kinetics data of olaparib and talazoparib.
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  • Colombo, I., & Ledermann, J. A. (2018). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Therapeutic Advances in Medical Oncology, 10, 1758835918764985.
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Sources

A Comparative Guide to the In-Vivo Efficacy of Isoindolinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the in-vivo efficacy of isoindolinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors, a promising class of targeted anticancer agents. While the specific compound 7-Amino-4-bromo-2-methylisoindolin-1-one represents a core structure within this class, this guide will focus on its well-studied and clinically relevant analog, Talazoparib, and compare its performance against other established PARP inhibitors. This analysis is grounded in preclinical data to inform researchers, scientists, and drug development professionals on the nuances of their mechanisms and in-vivo performance.

Introduction: The Isoindolinone Scaffold in PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage repair (DDR) machinery.[1][2] They are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, resulting in cell death through a concept known as synthetic lethality.[1][3]

The isoindolinone scaffold has emerged as a privileged structure in the design of potent PARP inhibitors. Its structural similarity to the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allows for competitive inhibition at the catalytic site.[1] This has led to the development of several potent inhibitors, with Talazoparib being a prominent example.

Mechanism of Action: Beyond Catalytic Inhibition

PARP inhibitors exert their anticancer effects through two primary mechanisms:

  • Catalytic Inhibition: By binding to the active site of PARP, these inhibitors prevent the synthesis and addition of poly (ADP-ribose) (PAR) chains to target proteins. This disrupts the recruitment of other DNA repair factors to the site of damage.

  • PARP Trapping: This is considered a major driver of cytotoxicity for many PARP inhibitors.[4] The inhibitor stabilizes the interaction between PARP and the DNA at the site of a break, creating a physical obstruction that impedes DNA replication and repair, ultimately leading to cytotoxic double-strand breaks.[4][5]

Isoindolinone-based inhibitors, particularly Talazoparib, are distinguished by their potent PARP trapping activity, which is significantly higher than that of many other PARP inhibitors.[6][7] In vitro studies have shown that Talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes than olaparib.[8] This enhanced trapping is believed to contribute to its superior potency at lower concentrations.[6][7]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and how its inhibition leads to synthetic lethality in homologous recombination deficient cells.

PARP_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates DNA_Repair_N DNA Repaired BER->DNA_Repair_N SSB_C Single-Strand Break (SSB) PARPi Isoindolinone PARP Inhibitor (e.g., Talazoparib) SSB_C->PARPi targeted by PARP_Trapped PARP1 Trapped on DNA PARPi->PARP_Trapped causes DSB Double-Strand Break (DSB) at Replication Fork PARP_Trapped->DSB leads to HR Homologous Recombination (HR) DSB->HR normally repaired by Cell_Death Synthetic Lethality (Apoptosis) DSB->Cell_Death leads to (HR-deficient)

Caption: Mechanism of synthetic lethality induced by isoindolinone PARP inhibitors.

Comparative In-Vivo Efficacy

The preclinical in-vivo efficacy of PARP inhibitors is typically evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. Key metrics for comparison include tumor growth inhibition (TGI) and overall survival.

Talazoparib vs. Other PARP Inhibitors

Talazoparib has consistently demonstrated high potency in preclinical models.[6] Studies have shown its effectiveness against xenografts with BRCA deficiencies at lower doses compared to other PARP inhibitors like olaparib, rucaparib, and veliparib.[6] This is attributed to its potent PARP trapping ability.[6]

In a BRCA1-mutant breast cancer xenograft model, Talazoparib showed a more sustained reduction in PARP activity compared to olaparib.[9] At 2 and 8 hours post-treatment, Talazoparib significantly reduced PARP activity, with only partial recovery at 24 hours. In contrast, olaparib's effect showed partial recovery by 8 hours and full recovery by 24 hours.[9]

Compound Class PARP1 IC50 PARP Trapping Potency Key In-Vivo Finding Reference
Talazoparib Isoindolinone0.57 nM++++Highly effective in BRCA-deficient xenografts at low doses.[6]
Olaparib Phthalazinone5 nM++Efficacious in BRCA-mutant tumors.[10]
Rucaparib Indole0.65 nM++Effective in BRCA-mutant models.[10]
Niraparib Indazole3.8 nM+++Shows efficacy regardless of BRCA mutation status in some models.[11]
Veliparib Benzimidazole1.2 nM+Modest single-agent activity, often used in combination.[10]

Table 1: Comparison of key properties and in-vivo findings for selected PARP inhibitors. Trapping potency is represented qualitatively based on published data.

Combination Therapies

The efficacy of isoindolinone analogs is not limited to monotherapy. Preclinical studies have shown synergistic effects when combined with other agents. For instance, Talazoparib combined with the alkylating agent temozolomide resulted in greater tumor growth inhibition in ovarian and melanoma xenograft models than either agent alone.[5] Such combinations can expand the utility of PARP inhibitors to tumors without HR deficiencies.[5]

Experimental Protocols

Reproducible and well-controlled in-vivo experiments are paramount for evaluating the efficacy of novel compounds. Below are standardized protocols for xenograft studies and pharmacokinetic analysis.

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol outlines the establishment of a tumor model and subsequent treatment to evaluate anti-tumor activity.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., BRCA-mutant cell line) start->cell_culture injection 2. Subcutaneous Injection (e.g., 5x10^6 cells in Matrigel) cell_culture->injection tumor_growth 3. Tumor Growth Monitoring (Calipers, twice weekly) injection->tumor_growth randomization 4. Randomization (Tumor volume ~100-150 mm³) tumor_growth->randomization treatment 5. Treatment Initiation (Vehicle, Talazoparib, Comparator) randomization->treatment monitoring 6. Daily Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint 7. Study Endpoint (Tumor volume limit, study duration) monitoring->endpoint analysis 8. Data Analysis (TGI, statistical tests) endpoint->analysis finish End analysis->finish

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Amino vs. 7-Bromo Substituted Isoindolinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The isoindolin-1-one core is a prominent heterocyclic motif that has garnered significant attention in the field of drug discovery. Its rigid, bicyclic structure provides a versatile template for the development of potent and selective inhibitors of various biological targets, including enzymes and receptors. Notably, isoindolinone-based compounds have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP) and various protein kinases, making them attractive candidates for the development of novel therapeutics in oncology and other disease areas.[1][2] The strategic functionalization of the isoindolinone scaffold is crucial for modulating its pharmacological properties, and the 7-position of the aromatic ring represents a key vector for modification to influence potency, selectivity, and pharmacokinetic profiles.

Theoretical Framework: A Bioisosteric Comparison of Amino and Bromo Substituents

In medicinal chemistry, the concept of bioisosterism is a powerful tool for lead optimization.[3][4] Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The 7-amino and 7-bromo groups on the isoindolinone scaffold can be considered non-classical bioisosteres, as they can occupy a similar space while imparting distinct electronic and hydrogen-bonding characteristics.

The key to understanding their differential impact on biological activity lies in their contrasting electronic and steric properties. The amino group is a strong electron-donating group through resonance and a hydrogen bond donor, capable of forming crucial interactions with target proteins. Conversely, the bromo group is an electron-withdrawing group via induction and is generally considered a lipophilic and weakly polar substituent.

Property7-Amino (-NH₂)7-Bromo (-Br)Rationale & Implications for Drug Design
Electronic Effect Strong electron-donating (resonance)Weakly electron-withdrawing (induction)The amino group increases electron density in the aromatic ring, potentially influencing the pKa of the lactam nitrogen and modulating interactions with the target. The bromo group withdraws electron density, which can alter the reactivity and binding mode of the scaffold.
Hydrogen Bonding DonorAcceptor (weak)The amino group can act as a crucial hydrogen bond donor, forming specific and directional interactions within a receptor's binding pocket, often leading to enhanced potency and selectivity. The bromo group is a very weak hydrogen bond acceptor.
Steric Hindrance Relatively smallLarger than aminoThe larger size of the bromine atom can introduce steric hindrance, which may be either beneficial or detrimental depending on the topology of the target's active site.
Lipophilicity (logP) Decreases lipophilicityIncreases lipophilicityThe amino group generally increases the hydrophilicity of a molecule, which can impact solubility and cell permeability. The bromo group enhances lipophilicity, potentially improving membrane permeability but also potentially increasing non-specific binding and toxicity.
Metabolic Stability Potential site for metabolism (e.g., N-acetylation, oxidation)Generally more stableThe amino group can be a site for metabolic transformations, which may lead to faster clearance. The bromo substituent is typically more resistant to metabolic degradation.

Visualizing the Influence of 7-Substituents on Isoindolinone Properties

SAR_Concepts cluster_Substituents 7-Position Substituents cluster_Properties Physicochemical & Biological Properties 7-Amino 7-Amino Electronic_Effects Electronic Effects 7-Amino->Electronic_Effects e⁻ Donating H_Bonding Hydrogen Bonding 7-Amino->H_Bonding Donor Steric_Profile Steric Profile 7-Amino->Steric_Profile Smaller Lipophilicity Lipophilicity 7-Amino->Lipophilicity Decreases 7-Bromo 7-Bromo 7-Bromo->Electronic_Effects e⁻ Withdrawing 7-Bromo->H_Bonding Weak Acceptor 7-Bromo->Steric_Profile Larger 7-Bromo->Lipophilicity Increases Biological_Activity Biological Activity (Potency & Selectivity) Electronic_Effects->Biological_Activity H_Bonding->Biological_Activity Steric_Profile->Biological_Activity Lipophilicity->Biological_Activity caption Figure 1. Interplay of 7-substituent properties on biological activity.

Caption: Figure 1. Interplay of 7-substituent properties on biological activity.

Synthesis of 7-Substituted Isoindolinones: Experimental Protocols

The synthesis of 7-amino and 7-bromo substituted isoindolinones can be achieved through various synthetic routes, often starting from appropriately substituted phthalic acid derivatives or benzonitriles. Below are representative, generalized protocols for the synthesis of these key intermediates.

Protocol 1: Synthesis of 7-Bromoisoindolin-1-one

This protocol outlines a potential route starting from 3-bromophthalic anhydride.

Synthesis_Bromo Start 3-Bromophthalic Anhydride Intermediate1 3-Bromophthalamic Acid Start->Intermediate1 1. NH₃ (aq) Intermediate2 7-Bromoisoindolin-1,3-dione (3-Bromophthalimide) Intermediate1->Intermediate2 2. Ac₂O, heat Product 7-Bromoisoindolin-1-one Intermediate2->Product 3. Zn, AcOH caption Figure 2. Synthetic workflow for 7-bromoisoindolin-1-one.

Caption: Figure 2. Synthetic workflow for 7-bromoisoindolin-1-one.

Step-by-Step Methodology:

  • Amidation: 3-Bromophthalic anhydride is treated with aqueous ammonia to open the anhydride ring and form the corresponding phthalamic acid derivative.

  • Cyclization/Imide Formation: The resulting 3-bromophthalamic acid is then dehydrated, typically by heating with acetic anhydride, to yield 7-bromo-isoindole-1,3-dione (3-bromophthalimide).

  • Selective Reduction: The less hindered carbonyl group of 7-bromo-isoindole-1,3-dione is selectively reduced to a methylene group using a reducing agent such as zinc dust in acetic acid to afford the final product, 7-bromoisoindolin-1-one.

Protocol 2: Synthesis of 7-Aminoisoindolin-1-one

A common strategy for the synthesis of 7-aminoisoindolin-1-one involves the reduction of a corresponding nitro-substituted precursor.

Synthesis_Amino Start 3-Nitrophthalic Acid Intermediate1 7-Nitroisoindolin-1,3-dione (3-Nitrophthalimide) Start->Intermediate1 1. Urea, heat Intermediate2 7-Nitroisoindolin-1-one Intermediate1->Intermediate2 2. Zn, AcOH Product 7-Aminoisoindolin-1-one Intermediate2->Product 3. H₂, Pd/C or SnCl₂ caption Figure 3. Synthetic workflow for 7-aminoisoindolin-1-one.

Caption: Figure 3. Synthetic workflow for 7-aminoisoindolin-1-one.

Step-by-Step Methodology:

  • Imide Formation: 3-Nitrophthalic acid is heated with urea to form 7-nitro-isoindole-1,3-dione (3-nitrophthalimide).

  • Selective Reduction: Similar to the bromo-analog, the 7-nitro-isoindole-1,3-dione is selectively reduced at one carbonyl group using zinc in acetic acid to give 7-nitroisoindolin-1-one.

  • Nitro Group Reduction: The nitro group of 7-nitroisoindolin-1-one is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid, to yield 7-aminoisoindolin-1-one.

Structure-Activity Relationship Insights from Related Scaffolds

While direct comparative data for 7-substituted isoindolinones is scarce, we can extrapolate potential SAR trends from studies on other heterocyclic scaffolds where amino and halo substituents have been systematically evaluated. For instance, in the development of kinase inhibitors, an amino group at a position analogous to the 7-position of the isoindolinone ring often serves as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket. The replacement of this amino group with a halogen, such as bromine, would abrogate this hydrogen bond, typically leading to a significant loss of potency unless compensated by other favorable interactions, such as hydrophobic contacts.

Conversely, in scenarios where a hydrogen bond donor is not required or is even detrimental to binding, the larger and more lipophilic bromo substituent may offer advantages. It can fill a hydrophobic pocket, and its electron-withdrawing nature can modulate the electronics of the core scaffold to fine-tune its interaction with the target protein.

Conclusion and Future Perspectives

The 7-amino and 7-bromo substituents on the isoindolinone scaffold represent two distinct, yet valuable, tools in the medicinal chemist's armamentarium. The amino group, with its hydrogen bond donating capability and electron-donating nature, is often crucial for establishing high-affinity interactions with biological targets. In contrast, the bromo group offers a means to probe hydrophobic pockets, enhance metabolic stability, and modulate the electronic properties of the core structure.

The lack of direct comparative studies highlights a clear opportunity for future research. A systematic investigation involving the synthesis and biological evaluation of a matched pair of 7-amino and 7-bromo substituted isoindolinone derivatives against a panel of relevant targets, such as PARP and various kinases, would provide invaluable data for the field. Such studies would not only elucidate the specific SAR for this privileged scaffold but also contribute to a deeper understanding of the subtle interplay between electronic, steric, and hydrogen-bonding effects in drug-receptor interactions. This knowledge will undoubtedly accelerate the rational design of the next generation of isoindolinone-based therapeutics.

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A Senior Application Scientist's Guide to Benchmarking Novel HDAC Inhibitors: A Comparative Analysis of 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reversible acetylation of histone proteins is a critical epigenetic control point for gene expression, and its dysregulation is a hallmark of many cancers[1][2]. Histone deacetylases (HDACs) are the key enzymatic effectors of this process, making them a validated and compelling target for therapeutic intervention[3]. While several HDAC inhibitors (HDACi) have reached clinical approval, the quest for novel agents with improved potency, isoform selectivity, and optimized pharmacokinetic profiles is a dynamic area of research[4]. This guide presents a comprehensive, field-proven framework for the rigorous preclinical benchmarking of novel HDACi candidates. We will use the novel molecule 7-Amino-4-bromo-2-methylisoindolin-1-one —a compound based on the promising isoindolinone scaffold[5][6]—as our central case study (hereafter referred to as Cmpd-X ). This guide provides not just protocols, but the strategic rationale behind a multi-tiered evaluation process, comparing Cmpd-X head-to-head with the pan-HDAC inhibitors Vorinostat (SAHA) and Panobinostat.

Introduction: The Rationale for Developing Novel HDAC Inhibitors

Histone acetyltransferases (HATs) and HDACs work in opposition to regulate the acetylation state of lysine residues on histone tails. Acetylation neutralizes the positive charge of lysine, relaxing chromatin structure and facilitating transcriptional activation. Conversely, HDACs remove these acetyl groups, leading to chromatin condensation and transcriptional repression[1][3]. In many malignancies, HDACs are overexpressed or aberrantly recruited to gene promoters, silencing tumor suppressor genes and promoting oncogenesis[2].

HDAC inhibitors disrupt this process, forcing a state of histone hyperacetylation that can reactivate silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells[7][8]. The first generation of inhibitors, including the hydroxamic acid-based Vorinostat (SAHA) and Panobinostat, are potent pan-inhibitors, acting on multiple HDAC isoforms across Class I, II, and IV[9][10]. While clinically effective in certain hematological cancers, their lack of selectivity can lead to dose-limiting side effects[4]. The development of novel scaffolds like the isoindolinone core of Cmpd-X is driven by the goal of identifying next-generation inhibitors with potentially improved therapeutic windows.

This guide outlines the logical workflow for characterizing such a novel compound, from initial enzymatic inhibition to cellular effects.

G Figure 1: Overall Benchmarking Workflow cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Target Engagement & Mechanism cluster_2 Tier 3: Phenotypic Anti-Cancer Effects A In Vitro Enzymatic Assays (Pan-HDAC & Isoform Panel) B Determine IC50 Values A->B Quantify Inhibition C Cellular Histone Acetylation Assay (Western Blot) B->C Select Doses for Cellular Studies D Confirm On-Target Effect C->D Validate Mechanism E Cell Viability Assays (e.g., MTT, CellTiter-Glo) D->E Correlate Target Engagement to Effect F Determine GI50/IC50 Values E->F Quantify Cytotoxicity

Figure 1: The tiered experimental workflow for benchmarking a novel HDAC inhibitor.

Tier 1: In Vitro Enzymatic Profiling

Expertise & Causality: The first and most fundamental question is whether Cmpd-X directly inhibits HDAC enzyme activity. A fluorometric assay is the industry standard for its high-throughput compatibility and sensitivity[11]. We must test not only against a general HDAC source (like HeLa nuclear extract) for a pan-HDAC activity assessment but also against a panel of purified, recombinant HDAC isoforms. This is critical for determining if Cmpd-X possesses any selectivity, a key differentiator from pan-inhibitors like SAHA and Panobinostat. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this tier.

Protocol 2.1: Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and standard laboratory practices[12][13][14].

Objective: To determine the IC50 of Cmpd-X, Vorinostat, and Panobinostat against total HDAC activity and specific HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6).

Materials:

  • 96-well black, flat-bottom plates

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, etc.)

  • HeLa Nuclear Extract (for pan-HDAC activity)

  • HDAC Assay Buffer

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer Solution (e.g., Trichostatin A with a lysine developer)

  • Test Compounds: Cmpd-X, Vorinostat (SAHA), Panobinostat dissolved in DMSO.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series for each compound (Cmpd-X, Vorinostat, Panobinostat) in DMSO, starting at a high concentration (e.g., 10 mM). Then, create intermediate dilutions in HDAC Assay Buffer. The final DMSO concentration in the well should be ≤1%.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • HDAC Assay Buffer.

    • Diluted test compound or DMSO vehicle control.

    • Diluted HDAC enzyme (recombinant isoform or HeLa extract).

  • Enzyme Incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. This time should be optimized to ensure the reaction is in the linear range for the "no inhibitor" control.

  • Reaction Termination & Development: Add the Developer solution to each well. This stops the HDAC reaction and acts on the deacetylated substrate to produce a fluorescent signal.

  • Signal Measurement: Incubate at room temperature for 15 minutes, then measure fluorescence using a plate reader (e.g., Excitation: 355 nm, Emission: 460 nm)[11].

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data, setting the "no inhibitor" (DMSO only) control as 100% activity and a potent inhibitor control (like Trichostatin A) as 0% activity.

    • Plot the normalized percent activity against the log concentration of the inhibitor and fit a dose-response curve (sigmoidal, 4PL) to calculate the IC50 value for each compound.

Comparative Data Summary (Tier 1)

The following table presents expected/hypothetical data for Cmpd-X alongside established values for reference inhibitors.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Pan-HDAC (HeLa) IC50 (nM)
Vorinostat (SAHA) 10[15]~2020[15]~50<86[9]
Panobinostat <13.2[10]<13.2[10]<13.2[10]<13.2[10]20-40[16]
Cmpd-X (Hypothetical) 7590851500120

Values for Vorinostat and Panobinostat are derived from published literature. Cmpd-X values are hypothetical, illustrating a profile with moderate pan-HDAC activity but weaker action against the Class IIb enzyme HDAC6.

Tier 2: Cellular Target Engagement

Expertise & Causality: An IC50 value from a cell-free enzymatic assay is essential, but it doesn't guarantee the compound can enter a cell, engage its target in the complex nuclear environment, and elicit the desired downstream effect. Therefore, the second tier of benchmarking is to confirm on-target activity within a cellular context. The most direct method is to measure the hyperacetylation of histone proteins, the direct pharmacodynamic biomarker of HDAC inhibition. Western blotting for acetylated Histone H3 (ac-H3) and Histone H4 (ac-H4) is a robust and universally accepted method for this purpose[17].

G Figure 2: HDAC Inhibition Pathway cluster_0 Normal State cluster_1 With HDAC Inhibitor HAT HAT Histone_Ac Acetylated Histone (ac-Lysine) HAT->Histone_Ac Adds Acetyl Group HDAC HDAC Histone_N Histone Tail (Lysine) HDAC->Histone_N Histone_Ac->HDAC Removes Acetyl Group Chromatin_N Condensed Chromatin (Gene Silencing) HAT_I HAT Histone_Ac_I Hyperacetylated Histone (ac-Lysine) HAT_I->Histone_Ac_I Adds Acetyl Group HDAC_I HDAC Inhibitor Cmpd-X Inhibitor->HDAC_I Blocks Activity Chromatin_I Relaxed Chromatin (Gene Expression) Histone_Ac_I->Chromatin_I Leads to

Figure 2: Mechanism of gene expression regulation by HDAC inhibition.
Protocol 3.1: Western Blot for Histone Hyperacetylation

Objective: To visually and semi-quantitatively assess the increase in acetylated histones H3 and H4 in a cancer cell line (e.g., HCT116, HeLa) following treatment with Cmpd-X and controls.

Materials:

  • HCT116 colon cancer cells

  • Cell culture medium, FBS, antibiotics

  • Cmpd-X, Vorinostat, Panobinostat

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • 10 mM Sodium Butyrate (a weak HDACi used during lysis to preserve acetylation)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (high percentage, e.g., 15%, for better resolution of small histones)

  • Transfer apparatus and 0.2 µm nitrocellulose membranes

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary Antibodies: Rabbit anti-Acetyl-Histone H3 (Lys9/14), Rabbit anti-Acetyl-Histone H4, Mouse anti-Total Histone H3 (Loading Control).

  • HRP-conjugated Secondary Antibodies (Goat anti-Rabbit IgG-HRP, Goat anti-Mouse IgG-HRP)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed HCT116 cells in 6-well plates. Once they reach ~70% confluency, treat them with a dose range of each compound (e.g., 0.1x, 1x, and 10x the pan-HDAC IC50 determined in Tier 1) for 6-24 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS. Lyse the cells directly in the plate using cold RIPA buffer supplemented with inhibitors and 10 mM sodium butyrate. Scrape, collect, and clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer. Boil samples at 95°C for 5 minutes. Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose membrane. A wet transfer is often preferred for small proteins like histones.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA/TBST.

    • Incubate with primary antibody (e.g., anti-ac-H3, diluted 1:1500) overnight at 4°C[17].

    • Wash the membrane extensively with TBST (3 x 10 minutes)[18].

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST (3 x 10 minutes).

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Reprobing: To ensure equal loading, the membrane can be stripped and reprobed with an antibody against total Histone H3. Densitometry analysis can then be performed, normalizing the acetylated-histone signal to the total-histone signal.

Tier 3: Cellular Anti-Proliferative Activity

Expertise & Causality: After confirming that Cmpd-X inhibits HDAC enzymes and engages its target in cells, the final crucial step is to determine if this mechanistic activity translates into a desired anti-cancer phenotype, namely, the inhibition of cancer cell proliferation or viability. Assays like the MTT or the more sensitive ATP-based CellTiter-Glo® assay are used to measure the metabolic activity of cells, which serves as a proxy for viability and proliferation. The result is a Growth Inhibition 50 (GI50) or cellular IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. Comparing this value to the enzymatic IC50 provides insight into the compound's cell permeability and cellular potency.

Protocol 4.1: Cell Viability Assay (WST-1/MTT)

Objective: To determine the anti-proliferative IC50 of Cmpd-X and controls in various cancer cell lines.

Materials:

  • 96-well clear, flat-bottom plates

  • Cancer cell lines (e.g., HCT116, HeLa, A549)

  • Test compounds (Cmpd-X, Vorinostat, Panobinostat)

  • WST-1 or MTT reagent

  • Solubilization buffer (for MTT assay)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of each compound. Include a "no cell" blank and a "vehicle only" control.

  • Incubation: Incubate the plates for 72 hours, a standard duration that allows for multiple cell doublings.

  • Reagent Addition: Add the WST-1 or MTT reagent to each well and incubate for 1-4 hours. Live, metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • Signal Measurement:

    • For WST-1, measure the absorbance directly at ~450 nm.

    • For MTT, first add a solubilization buffer to dissolve the formazan crystals, then measure absorbance at ~570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells.

    • Normalize the data, setting the "vehicle only" control as 100% viability.

    • Plot the normalized percent viability against the log concentration of the inhibitor and fit a dose-response curve to calculate the cellular IC50 value.

Comparative Data Summary (Tier 3)
CompoundHCT116 Cellular IC50A549 Cellular IC50Notes
Vorinostat (SAHA) ~2.5-5 µM[15]VariesPotency is in the low micromolar range in most cell lines.[19]
Panobinostat 5.5-25.9 nM[10]15 nM[20]Exhibits potent nanomolar activity across many cell lines.[19]
Cmpd-X (Hypothetical) 450 nM700 nMShows sub-micromolar anti-proliferative activity, consistent with its enzymatic potency.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of a novel HDAC inhibitor, Cmpd-X. Based on our tiered evaluation, the hypothetical results suggest that Cmpd-X is a bona fide HDAC inhibitor. It demonstrates moderate pan-HDAC activity at the enzymatic level, successfully engages its target in cancer cells leading to histone hyperacetylation, and translates this mechanistic action into potent, sub-micromolar anti-proliferative effects.

The key differentiators for Cmpd-X compared to the benchmarks are its moderate potency (weaker than Panobinostat, stronger than Vorinostat in cellular assays) and a potential selectivity against HDAC6, which warrants further investigation.

Next Steps in Preclinical Development:

  • Full Isoform Selectivity Screening: Test against a complete panel of all 11 zinc-dependent HDACs.

  • Mechanism of Action Studies: Investigate downstream effects, such as the induction of the cell cycle inhibitor p21[5] and apoptosis markers (e.g., cleaved PARP, Caspase-3 activation).

  • Pharmacokinetic Profiling: Assess ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its drug-like potential.

  • In Vivo Efficacy: Evaluate the anti-tumor activity of Cmpd-X in relevant xenograft or patient-derived xenograft (PDX) models.

By following this structured, data-driven approach, researchers can build a comprehensive value proposition for novel therapeutic candidates, ensuring that only the most promising compounds advance toward clinical development.

References

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Unveiling the Unseen: A Comparative Guide to the Off-Target Effects of 7-Amino-4-bromo-2-methylisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindolinone scaffold represents a privileged structure in modern medicinal chemistry, giving rise to potent inhibitors of therapeutically relevant enzyme families, most notably poly(ADP-ribose) polymerases (PARPs) and protein kinases. While on-target potency is a primary objective in drug design, a comprehensive understanding of a compound's off-target interactions is critical for predicting its safety profile and potential for polypharmacology. This guide provides a comparative analysis of the off-target effects of 7-Amino-4-bromo-2-methylisoindolin-1-one and its derivatives, a class of compounds emblematic of the isoindolinone core. We will explore the plausible on-target activities of these molecules, delve into their off-target profiles using publicly available data on analogous structures as a benchmark, and provide detailed experimental protocols for the independent assessment of compound selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of inhibitor selectivity and off-target profiling.

Introduction: The Isoindolinone Scaffold - A Double-Edged Sword

The 3-hydroxyisoindolinone framework is a versatile and valuable structure in the synthesis of pharmaceuticals.[1] Its structural resemblance to the nicotinamide moiety of NAD+ has made it a particularly effective pharmacophore for competitive inhibition of enzymes that utilize this cofactor, such as the PARP family.[2] Furthermore, the adaptability of the isoindolinone core has led to its exploration as a potent inhibitor of various protein kinases, including Cyclin-Dependent Kinase 7 (CDK7) and Phosphoinositide 3-kinase gamma (PI3Kγ).[3][4]

While the on-target efficacy of isoindolinone derivatives is well-documented, the inherent reactivity and structural motifs that confer potent binding to a primary target can also lead to unintended interactions with other proteins. These "off-target" effects can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous evaluation of a compound's selectivity profile is a cornerstone of preclinical drug development.

This guide will use the 7-Amino-4-bromo-2-methylisoindolin-1-one scaffold as a representative example to discuss the critical importance of off-target profiling. Given the prevalence of the isoindolinone core in both PARP and kinase inhibitors, we will frame our discussion around these two major classes of enzymes as the likely intended targets.

The On-Target Landscape: PARP and Kinase Inhibition

The specific on-target activity of 7-Amino-4-bromo-2-methylisoindolin-1-one is not extensively documented in publicly available literature. However, based on the broader class of isoindolinone derivatives, we can infer its likely targets.

  • PARP Inhibition: Numerous patents and publications describe isoindolinone derivatives as potent PARP inhibitors.[2][5] These compounds competitively bind to the NAD+ binding site of PARP enzymes, disrupting their role in DNA damage repair. This mechanism is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

  • Kinase Inhibition: The isoindolinone scaffold has also been successfully employed to generate inhibitors of various protein kinases. These small molecules typically compete with ATP for binding to the kinase active site. The diversity of kinases targeted by isoindolinone derivatives highlights the tunability of this scaffold.[3][4]

For the purpose of this guide, we will proceed with the hypothesis that 7-Amino-4-bromo-2-methylisoindolin-1-one and its derivatives are designed as either PARP or kinase inhibitors. This allows for a relevant comparative analysis of their potential off-target profiles against other inhibitors in these classes.

A Comparative Analysis of Off-Target Profiles

A critical aspect of understanding a drug candidate's potential is to compare its selectivity not only against its intended target family but also across the broader proteome. Here, we will use the off-target profiles of well-characterized, clinically approved PARP inhibitors as a benchmark for what might be expected from novel isoindolinone-based compounds.

Kinome Profiling of PARP Inhibitors: A Case Study

A comprehensive kinome scan of four FDA-approved PARP inhibitors (Olaparib, Rucaparib, Niraparib, and Talazoparib) revealed distinct off-target kinase interaction profiles. This data, generated using DiscoveRx's KINOMEscan® platform, provides a valuable framework for comparison.

PARP InhibitorNotable Kinase Off-Targets (at 10 µM)
Olaparib No significant kinase binding observed.
Rucaparib CDK16, PIM3, DYRK1B
Niraparib DYRK1A, DYRK1B
Talazoparib Modest binding to two kinases.

Data adapted from a study on the kinase polypharmacology of PARP inhibitors.

This table illustrates that even within a class of drugs targeting the same enzyme family, off-target profiles can vary significantly. Olaparib appears to be highly selective for PARP enzymes with minimal interaction with the kinome, whereas Rucaparib and Niraparib exhibit polypharmacology, binding to several kinases with submicromolar affinities. These off-target interactions could contribute to both the therapeutic efficacy and the adverse event profiles of these drugs.

For a novel isoindolinone-based PARP inhibitor, such as a derivative of 7-Amino-4-bromo-2-methylisoindolin-1-one, a kinome-wide scan would be essential to determine its selectivity profile and to understand how it compares to these established drugs.

Off-Target Considerations for Isoindolinone-Based Kinase Inhibitors

If a 7-Amino-4-bromo-2-methylisoindolin-1-one derivative is designed as a kinase inhibitor, for example, targeting CDK7, understanding its selectivity against other CDKs and the broader kinome is paramount. CDK family members have highly conserved ATP-binding pockets, making the development of highly selective inhibitors challenging. Off-target inhibition of other CDKs, such as CDK12 and CDK13, is a common observation for CDK7 inhibitors and can lead to distinct cellular effects.

Experimental Methodologies for Off-Target Profiling

To provide a practical resource for researchers, this section details the step-by-step methodologies for three key experimental workflows used to identify and validate off-target effects.

In Vitro Kinase Panel Screening

This method provides a broad overview of a compound's interaction with a large number of purified kinases.

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add the specific kinase enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a mixture of the kinase-specific substrate and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Initiate the reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Use a suitable detection method to measure kinase activity. A common method is a luminescence-based assay that quantifies the amount of ADP produced.

    • Add the ADP detection reagent to each well to stop the kinase reaction and measure the signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each kinase.

Experimental Workflow for In Vitro Kinase Panel Screening

Caption: Workflow for in vitro kinase profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.[6]

Objective: To determine if a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified duration.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient.

    • Cool the samples to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Conceptual Diagram of CETSA

CETSA_Concept cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Cells_Vehicle Cells + Vehicle Heat_Vehicle Heat Gradient Cells_Vehicle->Heat_Vehicle Cells_Compound Cells + Compound Heat_Compound Heat Gradient Cells_Compound->Heat_Compound Analysis_Vehicle Western Blot/ ELISA Heat_Vehicle->Analysis_Vehicle Analysis_Compound Western Blot/ ELISA Heat_Compound->Analysis_Compound Result_Vehicle Melting Curve (Baseline) Analysis_Vehicle->Result_Vehicle Result_Compound Shifted Melting Curve (Stabilization) Analysis_Compound->Result_Compound Conclusion Conclusion Result_Compound->Conclusion Indicates Target Engagement

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Isoindolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The isoindolinone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its prevalence has driven the development of a diverse array of synthetic methodologies, ranging from classical name reactions to modern transition-metal-catalyzed transformations. This guide provides a comparative analysis of the most prominent synthetic routes to substituted isoindolinones, offering insights into their mechanisms, scope, and practical applications. We aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and implement the optimal synthetic route for their target molecules.

Classical Approach: The Gabriel-Colman Rearrangement

One of the foundational methods for constructing heterocyclic systems is the Gabriel-Colman rearrangement. This reaction typically involves the base-mediated transformation of a phthalimido ester to form a substituted isoquinoline.[3] While its primary application leads to isoquinolines, the underlying principle of intramolecular cyclization of a phthalimide derivative is a cornerstone of heterocyclic chemistry.

The mechanism proceeds via an initial deprotonation at the α-carbon to the ester group, generating an enolate. This is followed by an intramolecular nucleophilic attack on one of the imide carbonyls, leading to a ring-opened intermediate. Subsequent Dieckmann-type condensation and rearrangement yield the final heterocyclic product.[4]

Mechanism of the Gabriel-Colman Rearrangement

Gabriel_Colman_Mechanism start Phthalimido Ester enolate Enolate Formation (Deprotonation) start->enolate intermediate Ring-Opened Intermediate enolate->intermediate product Final Product (Isoquinoline derivative) intermediate->product

Caption: Mechanism of the Gabriel-Colman Rearrangement.

While historically significant, this method's application for isoindolinone synthesis is less direct and often superseded by more efficient modern techniques. Its primary limitation is the requirement for a specific substitution pattern on the nitrogen atom that can facilitate the enolization and subsequent cyclization.[5]

Modern Strategies: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of isoindolinones, offering unparalleled efficiency, functional group tolerance, and opportunities for asymmetric synthesis. These methods typically rely on the catalytic activation of C-H bonds or the orchestration of cascade reactions.

Palladium-Catalyzed Routes

Palladium catalysis is arguably the most versatile tool for isoindolinone synthesis. It enables a wide range of transformations, including C-H activation, cross-coupling, and cascade reactions.[1]

  • C-H Activation/Annulation: A prominent strategy involves the palladium-catalyzed C-H activation of a benzamide derivative, followed by annulation with an alkene or alkyne. This approach is highly atom-economical. For instance, the oxidative annulation of N-substituted benzamides with alkenes can produce complex isoindolinones in a single step.[6]

  • Heck and Sonogashira Couplings: Intramolecular Heck reactions have been employed to construct the isoindolinone core, particularly for polycyclic systems.[6] More recently, highly efficient asymmetric tandem aza-Heck/Sonogashira coupling reactions have been developed to access chiral isoindolinones bearing a quaternary stereocenter with excellent enantioselectivity.[7][8]

  • Cascade Carbonylation: Palladium catalysts can orchestrate elegant cascade reactions where multiple bonds are formed in a single operation. For example, the carbonylation of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes allows for the rapid assembly of complex, fused isoindolinone architectures.[9]

Generalized Catalytic Cycle for Pd-Catalyzed C-H Annulation

Pd_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (N-O Bond) Pd0->OxAdd [1] MigIns Migratory Insertion (Alkene/Alkyne) OxAdd->MigIns [2] RedElim Reductive Elimination MigIns->RedElim [3] RedElim->Pd0 [4] Product Isoindolinone Product RedElim->Product Substrate Benzamide Substrate + Coupling Partner Substrate->OxAdd

Caption: A simplified catalytic cycle for Palladium-catalyzed isoindolinone synthesis.

Rhodium-Catalyzed Synthesis

Rhodium catalysts are particularly effective for the C-H activation of N-benzoylsulfonamides and their subsequent annulation with olefins or diazo compounds.[10][11] These reactions are known for their broad compatibility with both terminal and internal olefins, enabling the synthesis of a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones.[10][11][12] The use of chiral cyclopentadienyl-rhodium(III) catalysts has also enabled highly effective asymmetric C-H functionalizations for producing chiral isoindolinones.[13]

Copper-Catalyzed Methods

Copper catalysis offers a more economical and sustainable alternative to palladium and rhodium. Copper-catalyzed methods are effective for intramolecular C-H functionalization and coupling reactions.[7] For instance, the intramolecular C-H sulfamidation of tolylsulfonamides provides a direct route to N-sulfonyl isoindolinones, where the sulfonamide acts as both a directing group and the functionalizing agent.[14] Additionally, three-component tandem reactions using a copper catalyst, an aldehyde, an alkyne, and an amine have been developed for the efficient synthesis of complex isoindolinone derivatives.[15]

Other Transition Metals: Cobalt and Ruthenium
  • Cobalt: Cost-effective cobalt catalysts have been successfully employed in enantioselective C-H carbonylation reactions to produce a diverse range of chiral isoindolinones with excellent yields and enantioselectivities.[16] This method has proven valuable in the asymmetric synthesis of biologically active molecules.[16]

  • Ruthenium: Ruthenium-catalyzed [2+2+2] cyclotrimerization of alkynes provides a regioselective route to polysubstituted isoindolinones, offering access to substitution patterns that are difficult to achieve through other methods.[17]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, cost considerations, and the need for stereochemical control.

Method Catalyst/Reagent Typical Yields Substrate Scope Advantages Limitations
Gabriel-Colman Strong Base (e.g., Alkoxide)Moderate to GoodLimited to specific phthalimido estersClassical method, well-understood mechanismLimited scope, harsh conditions
Pd-Catalyzed C-H Annulation Pd(OAc)₂, Pd/CGood to ExcellentBroad (benzamides, alkenes, alkynes)High efficiency, atom economy, good functional group tolerance[1][7]Cost of catalyst, requires oxidant
Pd-Catalyzed Aza-Heck/Coupling Pd(0) complexesGood to ExcellentBroad (hydroxamic ethers, boronic acids, alkynes)Access to chiral quaternary centers, excellent enantioselectivity[8]Requires pre-functionalized substrates
Rh-Catalyzed C-H Annulation [RhCp*Cl₂]₂Good to ExcellentBroad (N-benzoylsulfonamides, olefins)High compatibility with various olefins[10][11]Catalyst cost, specific directing group needed
Cu-Catalyzed C-H Functionalization Cu(OTf)₂, Cu(OAc)₂Good to Very GoodModerate to Broad (N-alkyl benzamides, sulfonamides)Low-cost catalyst, sustainable[14]May require specific directing groups or harsher conditions than Pd/Rh
Co-Catalyzed Carbonylation Co(II) saltsGood to ExcellentBroad (for enantioselective routes)Cost-effective, excellent for asymmetric synthesis[16]Requires CO gas, specific chiral ligands
Ru-Catalyzed Cyclotrimerization Ru complexesGood to ExcellentDiynes and alkynesUnique regioselectivity for polysubstituted products[17]Requires specialized diyne substrates
Metal-Free Cyclizations DBU, CSIGood to ExcellentVaries with specific methodAvoids metal contamination, sustainable[7][18]Scope may be narrower than catalyzed routes

Experimental Protocols

To provide a practical context, we present a representative experimental protocol for a modern synthetic route.

Protocol: Palladium-Catalyzed Dehydrogenative C(sp³)–H Amidation

This protocol is adapted from a method utilizing a Pd/C catalyst, which advantageously avoids the need for a stoichiometric oxidant.[1]

Objective: To synthesize an N-substituted isoindolinone via intramolecular C-H cyclization of a benzamide derivative.

Materials:

  • N-substituted 2-alkylbenzamide (1.0 mmol)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Potassium carbonate (K₂CO₃, 20 mol%)

  • Toluene (5 mL)

  • Inert atmosphere reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the N-substituted 2-alkylbenzamide (1.0 mmol), Pd/C (10 mol%), and K₂CO₃ (20 mol%).

  • Add dry toluene (5 mL) to the tube via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired isoindolinone.

Rationale: This method exemplifies an efficient and direct approach to isoindolinones.[1] The use of heterogeneous Pd/C simplifies catalyst removal. The reaction proceeds via a dehydrogenative pathway, potentially forming H₂ gas as the only byproduct, which enhances its environmental credentials.[1]

Strategic Selection of a Synthetic Route

The optimal path to a target isoindolinone is a function of several variables. The following workflow provides a logical framework for making this decision.

Workflow for Synthetic Route Selection

Route_Selection_Workflow Start Define Target Isoindolinone (Substitution, Stereochemistry) IsChiral Is the target chiral? Start->IsChiral IsPolycyclic Is the target a complex polycyclic system? IsChiral->IsPolycyclic No Enantio Consider Asymmetric Routes: - Chiral Pd, Rh, Co catalysts - Chiral auxiliaries IsChiral->Enantio Yes SimpleSub Simple substitution pattern? IsPolycyclic->SimpleSub No Cascade Consider Cascade/Annulation: - Pd-catalyzed cascade - Ru-catalyzed cyclotrimerization IsPolycyclic->Cascade Yes CH_Activation Consider C-H Activation: - Pd, Rh, or Cu catalysis - Check directing group compatibility SimpleSub->CH_Activation Yes MetalFree Consider Metal-Free or Cu-catalyzed routes for cost/sustainability SimpleSub->MetalFree Consider Enantio->IsPolycyclic Cascade->CH_Activation

Caption: Decision workflow for selecting an appropriate synthetic route.

Conclusion

The synthesis of substituted isoindolinones has evolved from classical rearrangements to a sophisticated field dominated by powerful transition-metal-catalyzed reactions. Palladium, rhodium, and copper-based systems offer versatile and efficient pathways with broad substrate scopes and functional group tolerance. The development of enantioselective methods, particularly using palladium and cobalt catalysts, has been crucial for applications in drug discovery. While metal-catalyzed routes are dominant, metal-free alternatives continue to be developed, offering advantages in sustainability and product purity.[18][19] The choice of the ideal synthetic strategy requires a careful evaluation of the target structure's complexity, cost, scalability, and stereochemical requirements. This guide serves as a foundational resource to aid in that critical decision-making process.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2014). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central.
  • Yotphan, S., et al. (2018). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances.
  • Chen, Y.-C., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.
  • Genc, B., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. MDPI.
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  • Zhang, J., et al. (2023). Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. Organic Letters.
  • Wikipedia. (n.d.). Gabriel–Colman rearrangement. Retrieved from [Link]

  • Zhu, C., & Falck, J. R. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron.
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  • Cant, A. A., et al. (2013).
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  • Zhu, C., & Falck, J. R. (2013). ChemInform Abstract: Rhodium‐Catalyzed Synthesis of Isoindolinones via C—H Activation of N‐Benzoylsulfonamides. ChemInform.
  • O'Connor, J. M., et al. (2007). Highly Regioselective Synthesis of Substituted Isoindolinones via Ruthenium-Catalyzed Alkyne Cyclotrimerizations. Journal of the American Chemical Society.
  • Teng, M.-Y., et al. (2024). Enantioselective Synthesis of Isoindolinones via Cobalt-Catalyzed C–H Carbonylation.
  • Zhang, Y., et al. (2024). Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones. Organic Letters.
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  • Ghorai, S., et al. (2017). Development of a copper(II)
  • ResearchGate. (n.d.). Rhodium catalyzed three‐component synthesis of isoindolinone derivatives. Retrieved from [Link]

  • Zhu, C., & Falck, J. R. (2012).
  • Fariña, F., et al. (2005). Mechanistic evidence of a Gabriel Colman-type rearrangement. ARKIVOC.
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Amino-4-bromo-2-methylisoindolin-1-one, ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental protection. The procedures outlined are grounded in established safety principles and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 7-Amino-4-bromo-2-methylisoindolin-1-one (CAS No. 1257996-53-4) may not be readily available, we can infer its likely hazard profile from its chemical structure and data on analogous compounds.

The molecule contains a bromine atom, classifying it as a brominated organic compound.[1] Structurally similar compounds, such as 7-amino-4-methylisoindolin-1-one, are known to cause skin, eye, and respiratory irritation. Other brominated heterocyclic compounds are often classified as harmful or toxic if swallowed or in contact with skin.[2][3] Therefore, a conservative approach is essential, treating the compound as hazardous until proven otherwise.

Property Information Source
Chemical Name 7-Amino-4-bromo-2-methylisoindolin-1-oneN/A
CAS Number 1257996-53-4[4]
Molecular Formula C₉H₉BrN₂O[4]
Physical Form Assumed to be a solid[4]
Inferred Hazards Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335), Potential Acute Toxicity[3]
Primary Classification Hazardous, Halogenated Organic Waste [1][5][6]

The Core Principle: Waste Classification and Segregation

The single most critical step in the proper disposal of this compound is its correct classification. Due to the presence of a carbon-halogen bond (C-Br), 7-Amino-4-bromo-2-methylisoindolin-1-one is defined as a halogenated organic compound .[1][6]

Why is this critical? Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, chemical wastes are strictly categorized.[7] Halogenated and non-halogenated organic wastes must be kept separate.[8] Co-mingling these waste streams can lead to:

  • Regulatory Non-compliance: Violations can result in significant fines.[9]

  • Increased Disposal Costs: The treatment process for halogenated waste, typically high-temperature incineration, is more complex and costly than for non-halogenated waste.[1][8]

  • Safety Risks: Improper mixing of chemicals can lead to dangerous reactions.

The following diagram illustrates the initial decision-making process for waste segregation at the point of generation.

G cluster_workflow Disposal Segregation Workflow for Laboratory Waste start Waste Generated: 7-Amino-4-bromo-2-methylisoindolin-1-one (Solid or in Solution) is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated halogenated_waste Classify as: HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste Yes non_halogenated Classify as: NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated No incompatible Are other wastes in the container incompatible (e.g., acids, bases, oxidizers)? halogenated_waste->incompatible final_container Transfer to designated, labeled 'Halogenated Organic Waste' container. incompatible->final_container No separate_container Use a new, dedicated waste container. incompatible->separate_container Yes

Caption: Disposal Segregation Workflow for Laboratory Waste.

Procedural Protocol for Disposal

Follow these steps meticulously to ensure safe and compliant disposal of 7-Amino-4-bromo-2-methylisoindolin-1-one and its associated waste (e.g., contaminated weighing paper, gloves).

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Given the inferred hazards, the minimum required PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is a common and effective choice).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Segregation

All waste materials, including the pure compound, contaminated consumables (e.g., pipette tips, wipes), and solutions, must be collected as hazardous waste.

  • Solid Waste: Collect in a designated, compatible waste container clearly labeled for "Halogenated Organic Solids."

  • Solutions: If the compound is in solution, collect it in a container for "Halogenated Organic Liquids." Do not mix with non-halogenated solvent waste streams like acetone or hexane unless they are part of the same experimental residue.[8]

  • Incompatibilities: Never mix this waste with acids, bases, or strong oxidizing agents.[8][10]

Step 3: Container Selection and Management

The integrity of the waste container is a primary safety barrier.

  • Compatibility: Use containers made of chemically compatible materials (e.g., glass or high-density polyethylene) that will not react with the waste.[7][10]

  • Condition: The container must be in good condition, free of cracks or leaks, with a secure, screw-top lid.[10][11]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[9][10][11] This prevents the release of vapors and protects against spills.

Step 4: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety.[12] Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[5][11] The label must include:

  • The words "Hazardous Waste" .[10][12]

  • The full chemical name(s) of the contents: "7-Amino-4-bromo-2-methylisoindolin-1-one" and any solvents. Do not use abbreviations or chemical formulas.[11]

  • An indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant").[12]

  • The name and location of the generating laboratory/researcher.[10]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][10]

  • Location: The SAA should be a designated area within the lab, away from drains or ignition sources.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[7][10]

  • Quantity Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic wastes).[9]

Step 6: Arranging for Final Disposal

Once the waste container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[9] Do not attempt to dispose of the chemical yourself.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

Solid Spill Cleanup
  • Alert personnel in the immediate area and restrict access.

  • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Carefully sweep the material into a dustpan and place it in a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and absorbent pads.

  • Place all cleanup materials into the waste container, seal it, and label it as "Hazardous Waste: Spill Debris containing 7-Amino-4-bromo-2-methylisoindolin-1-one."

  • Request a pickup from EHS.[5][11]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[2]

By adhering to this comprehensive disposal framework, you uphold your professional responsibility to maintain a safe laboratory environment, ensure regulatory compliance, and contribute to the sustainable practice of scientific research.

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Comprehensive Safety and Handling Guide for 7-Amino-4-bromo-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 7-Amino-4-bromo-2-methylisoindolin-1-one, a compound of interest in advanced research and pharmaceutical development. Given the absence of specific public toxicity and handling data for this novel compound, this guide is built upon established principles of chemical safety, drawing analogies from its structural components: an aromatic amine, a halogenated aromatic system, and a lactam core. This proactive, science-first approach ensures a robust framework for minimizing risk and protecting laboratory personnel.

Hazard Analysis and Risk Assessment: A Proactive Stance

7-Amino-4-bromo-2-methylisoindolin-1-one is a molecule that requires careful handling due to the potential hazards associated with its functional groups. A thorough risk assessment is the cornerstone of safe laboratory practice.[1]

  • Aromatic Amine Moiety : Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[2][3][4] They can often be absorbed through the skin.[2] The primary health concern with many aromatic amines is their potential to be genotoxic and carcinogenic.[5] Metabolic activation in the body can lead to reactive intermediates that may bind to DNA.[5][6]

  • Brominated Aromatic System : Halogenated organic compounds can exhibit persistence in the environment and may have unique toxicological profiles. Bromine itself is a highly reactive and toxic element.[7] While the bromine in this compound is covalently bonded, its presence necessitates careful consideration during disposal, especially concerning halogenated waste streams.[8]

  • Lactam Core : While the isoindolinone core is relatively stable, some lactam-containing compounds, notably the β-lactams, are known sensitizing agents, capable of causing allergic reactions.[9] Although this is not a β-lactam, prudence dictates awareness of potential sensitizing effects.

Based on this structural analysis, 7-Amino-4-bromo-2-methylisoindolin-1-one should be treated as a potentially hazardous substance. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the implementation of a Chemical Hygiene Plan (CHP) for the safe use of hazardous chemicals.[10][11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, and eye contact. The selection of appropriate PPE is a critical component of laboratory safety.[13][14][15]

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety goggles or a face shield worn over safety glasses.Standard safety glasses are insufficient as they do not protect from splashes from all angles.[16] Chemical splash goggles provide a seal around the eyes, offering superior protection.[16]
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to a variety of chemicals, including solvents, oils, and limited exposure to acids and bases.[14] Given that many aromatic amines can be absorbed through the skin, gloves are mandatory.[2] Always inspect gloves for tears or punctures before use.[17]
Body Protection A lab coat, preferably one that is chemical-resistant.A lab coat protects against incidental splashes and spills. Ensure it is fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a certified chemical fume hood.Due to the potential for aerosolization of the powdered compound and the unknown inhalation toxicity, all manipulations of 7-Amino-4-bromo-2-methylisoindolin-1-one should be performed within a properly functioning chemical fume hood.[8]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

3.1. Preparation and Weighing:

  • Designated Area : All work with 7-Amino-4-bromo-2-methylisoindolin-1-one should be conducted in a designated area within a certified chemical fume hood.

  • Decontamination : Before starting, ensure the work surface is clean and free of contaminants.

  • Weighing : When weighing the solid compound, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.

  • Spill Control : Keep a spill kit readily accessible. For a small spill of the solid, carefully wipe it up with a damp paper towel (avoiding dust generation) and place it in the designated hazardous waste container.

3.2. In-Experiment Handling:

  • Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Heating : If heating is required, use a heating mantle or a water bath rather than an open flame, as the flammability of organic compounds should always be a consideration.[8]

  • Transfers : Use appropriate tools (e.g., spatulas, pipettes) for all transfers to minimize the risk of spills.

3.3. Post-Experiment:

  • Decontamination : Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. A solution of soap and water is generally effective for initial cleaning, followed by a solvent rinse if necessary.

  • Hand Washing : Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[18]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection, governed by regulations from the Environmental Protection Agency (EPA).[19][20]

4.1. Waste Segregation:

  • Halogenated Organic Waste : All waste containing 7-Amino-4-bromo-2-methylisoindolin-1-one, including contaminated consumables (gloves, weigh boats, paper towels) and reaction residues, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[20][21]

4.2. Storage and Collection:

  • Satellite Accumulation Area (SAA) : The waste container should be kept in a designated SAA within the laboratory, at or near the point of generation.[20]

  • Container Integrity : Ensure the waste container is always sealed when not in use and is made of a material compatible with the waste.

  • Collection : Follow your institution's procedures for the collection of hazardous waste by trained environmental health and safety personnel.

Workflow for Safe Handling and Disposal

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_post Post-Procedure P1 Conduct Risk Assessment (Aromatic Amine, Halogenated) P2 Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) P1->P2 P3 Prepare Work Area (Fume Hood, Spill Kit) P2->P3 H1 Weigh Compound in Hood P3->H1 H2 Perform Experiment H1->H2 H3 Decontaminate Equipment H2->H3 D1 Segregate Waste (Halogenated Organic) H2->D1 E1 Remove PPE H3->E1 D2 Label Waste Container D1->D2 D3 Store in SAA D2->D3 E2 Wash Hands Thoroughly E1->E2

Caption: Workflow for safe handling of 7-Amino-4-bromo-2-methylisoindolin-1-one.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.